molecular formula C6H14ClN B1429968 3-(Propan-2-yl)azetidine hydrochloride CAS No. 1423024-42-3

3-(Propan-2-yl)azetidine hydrochloride

Cat. No.: B1429968
CAS No.: 1423024-42-3
M. Wt: 135.63 g/mol
InChI Key: PCMYOLGVIVGJBO-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)azetidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-propan-2-ylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMYOLGVIVGJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-42-3
Record name 3-(propan-2-yl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Propan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 3-(Propan-2-yl)azetidine hydrochloride (CAS No. 1423024-42-3), a substituted azetidine of interest to researchers in drug discovery and development. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles with established analytical methodologies to offer a robust framework for its characterization. We will delve into the determination of its melting point, solubility, and pKa, providing both theoretical understanding and practical, field-proven experimental protocols. Furthermore, this guide will explore the expected spectral characteristics (NMR, IR, and Mass Spectrometry) that are crucial for structural confirmation and purity assessment. All quantitative data presented is a combination of data from structurally related compounds and in silico predictions to provide a reliable profile for this molecule.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, is a valuable structural motif in medicinal chemistry.[1] Its incorporation into molecular frameworks can significantly enhance pharmacological potency and modulate physicochemical properties, such as solubility and metabolic stability. 3-(Propan-2-yl)azetidine, as a hydrochloride salt, presents as a crystalline solid, a form that is often advantageous for pharmaceutical development due to improved stability and handling characteristics.[2] A thorough understanding of its physical properties is paramount for its effective utilization as a building block in the synthesis of novel therapeutic agents.

Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of the isopropyl group at the 3-position of the azetidine ring introduces steric bulk and lipophilicity, while the hydrochloride salt of the secondary amine ensures aqueous solubility.

PropertyValueSource
Molecular Formula C₆H₁₄ClN[3]
Molecular Weight 135.64 g/mol [3]
CAS Number 1423024-42-3[3]
Physical Form White to off-white crystalline powder[3][4]
Predicted Melting Point 175-185 °CIn silico prediction
Predicted Aqueous Solubility >100 mg/mL at 25°CIn silico prediction
Predicted pKa 9.5 ± 0.5In silico prediction

Note: Predicted values are generated based on computational models and should be confirmed by experimental data.

Melting Point Determination: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity.[5] For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[6] Given that this compound is a crystalline powder, the capillary melting point method is the standard technique for its determination.

Causality Behind Experimental Choices

The choice of a slow heating rate (1-2 °C per minute) as the melting point is approached is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.[2] This minimizes thermal lag and allows for an accurate determination of the temperature at which the solid and liquid phases are in equilibrium.[7] The sample must be finely powdered and tightly packed in the capillary tube to ensure uniform heat transfer.[5]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder until a sample column of 2-3 mm is obtained. The tube is then inverted and tapped gently to pack the sample into the sealed end.[2]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

  • Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.[2]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.[6]

Self-Validating System

To ensure the accuracy of the melting point apparatus, it should be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm the identity of a compound.[1] If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged.

Solubility Profile: A Key Determinant of Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[7] The hydrochloride salt form of 3-(Propan-2-yl)azetidine is expected to enhance its aqueous solubility compared to the free base.[4] The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[8]

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a salt of a weak base, the solubility of this compound is highly dependent on the pH of the medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the amine is described by the Henderson-Hasselbalch equation. At a pH below the pKa of the azetidinium ion, the compound will exist predominantly in its more soluble, ionized form.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Solution Preparation: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, and 9) are prepared.

  • Sample Addition: An excess amount of this compound is added to a known volume of each buffer solution in a sealed flask. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: After equilibration, the solutions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH value.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (various pH) add_to_flask Add Compound to Buffered Solutions prep_buffer->add_to_flask weigh_compound Weigh Excess Compound weigh_compound->add_to_flask agitate Agitate at Constant Temperature (24-48h) add_to_flask->agitate filter Filter Supernatant agitate->filter hplc Quantify by HPLC filter->hplc report Report Solubility (mg/mL) hplc->report

Workflow for Equilibrium Solubility Determination.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the relevant pKa is that of the conjugate acid, the azetidinium ion. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.[9] Potentiometric titration is a highly accurate and widely used method for pKa determination.[10]

Principles of Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) to a solution of the acidic form of the compound while monitoring the pH. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: A known concentration of this compound is dissolved in deionized water. The concentration should be sufficient to yield a clear inflection point in the titration curve.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Data Acquisition: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the solution to reach equilibrium.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point.

Visualization of the Titration Process

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis sample_sol Dissolve Compound in Water add_titrant Add NaOH in Increments sample_sol->add_titrant ph_electrode Calibrate and Immerse pH Electrode record_ph Record pH at Equilibrium ph_electrode->record_ph titrant Prepare Standardized NaOH Titrant titrant->add_titrant add_titrant->record_ph for each increment plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Workflow for pKa Determination by Potentiometric Titration.

Spectral Characterization

Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the azetidine ring protons. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field. The N-H proton may appear as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the isopropyl group and the three carbons of the azetidine ring. The carbons bonded to the nitrogen will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a secondary amine salt. A broad and strong absorption band between 2700-3000 cm⁻¹ is characteristic of the N-H⁺ stretching vibration. C-H stretching vibrations from the alkyl groups will also be present in this region. The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule (the free base), [M+H]⁺, at an m/z of 100.1121.

Conclusion

References

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  • DETERMINATION OF MELTING POINTS. (n.d.).
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  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). The Journal of Physical Chemistry.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Melting Point Determination. (2012, August 16). University of South Alabama.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
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  • BenchChem. (n.d.). In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide.
  • Patel, V., et al. (2012, June 12).
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  • Stahl, P. H., & Nakano, M. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PubMed Central.
  • ChemicalBook. (n.d.). 345954-83-8(AZETIDINE-3-CARBONITRILE HYDROCHLORIDE ) Product Description.
  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). NIH.
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  • Fisher Scientific. (n.d.). Azetidines.
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  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
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  • Chem-Impex. (n.d.). Azetidine hydrochloride.
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  • SYSTEMATIC QUALIT
  • Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calcul
  • Accurately predicting protein pKa values using non-equilibrium alchemy. (n.d.). ChemRxiv.
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"3-(Propan-2-yl)azetidine hydrochloride" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Propan-2-yl)azetidine hydrochloride: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has become a powerful strategy for optimizing the physicochemical and pharmacokinetic profiles of therapeutic candidates. Among these, the azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and three-dimensional, sp³-rich character can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity when compared to more traditional, larger ring systems.[3] The strategic functionalization of the azetidine ring allows for precise vectoral exits to probe biological space.

This guide focuses on a specific, valuable derivative: This compound . This compound serves as a key building block for introducing an isopropyl-substituted azetidine moiety into larger, more complex molecules. The isopropyl group provides a degree of lipophilicity and steric bulk at the C-3 position, offering a handle for chemists to modulate target engagement and fine-tune molecular properties. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Precise identification is critical for regulatory compliance, experimental reproducibility, and sourcing. This compound is identified by a unique CAS number and is characterized by a defined set of physicochemical properties.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonym(s) 3-isopropylazetidine hydrochloride[4][5]
CAS Number 1423024-42-3[4]
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol [4]
Physical Form Powder[4]
Storage Temperature Room Temperature; Sealed in dry conditions

Synthesis Strategies for 3-Substituted Azetidines

The synthesis of azetidines is a non-trivial task due to the high ring strain of the four-membered ring, which makes their formation entropically and enthalpically challenging.[6][7] However, robust methodologies have been developed, primarily revolving around intramolecular cyclization of appropriately functionalized acyclic precursors.[3][6]

Core Principle: Intramolecular Cyclization

The most fundamental approach involves forming a C-N bond from a precursor that already contains the four atoms destined for the ring. A common strategy is the cyclization of a γ-amino halide or a derivative thereof.

Causality in Experimental Design:

  • Precursor Choice: The synthesis begins with a 1,3-difunctionalized propane backbone. One terminus must contain a good leaving group (e.g., a halide or a sulfonate ester like mesylate or tosylate), while the other contains a nitrogen atom.

  • Protecting Group Strategy: The nitrogen atom is often protected during the initial steps (e.g., with a benzhydryl or Boc group) to prevent unwanted side reactions. This protecting group must be stable during the installation of the leaving group but readily cleavable in the final step.

  • Base-Induced Cyclization: A strong, non-nucleophilic base is employed to deprotonate the amine (or a precursor), initiating the intramolecular nucleophilic substitution that closes the ring. The choice of base is critical to favor cyclization over competing elimination reactions.[7]

  • Deprotection and Salt Formation: The final step involves the removal of the N-protecting group, often under acidic conditions (e.g., hydrogenolysis), which simultaneously yields the desired hydrochloride salt.

Below is a generalized workflow illustrating this common synthetic logic.

G cluster_0 Step 1: Precursor Functionalization cluster_1 Step 2: Ring Formation & Final Product A 1,3-Propanediol Derivative B γ-Amino Alcohol (with N-Protection) A->B Amination & Protection C Activated Precursor (e.g., γ-Amino Mesylate) B->C Activation of -OH group (e.g., MsCl) D N-Protected 3-Substituted Azetidine C->D Base-Induced Intramolecular Cyclization E Final Product: 3-Substituted Azetidine HCl D->E Deprotection & Salt Formation (H₂/Pd, HCl) G cluster_0 Core Molecular Scaffold cluster_1 Building Block cluster_2 Resulting Drug Candidate cluster_3 Improved Properties A API Core C API Core Azetidine Linker A:f0->C:f0 Coupling Reaction B 3-(Propan-2-yl)azetidine N-H D Enhanced Solubility Metabolic Stability 3D Vector for Target Binding C->D Imparts Favorable Characteristics

Caption: Logical relationship of building block incorporation to improve drug properties.

Protocols for Quality Control and Characterization

Ensuring the identity and purity of a chemical building block is paramount for the success of any synthetic campaign. A self-validating system of orthogonal analytical techniques should be employed.

Step-by-Step Characterization Protocol:
  • Structural Confirmation via NMR Spectroscopy:

    • Dissolve a small sample (~5-10 mg) of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Protons on the azetidine ring are expected to appear in the range of δ 3.5–4.5 ppm. The isopropyl group will show a characteristic septet for the CH proton and a doublet for the two CH₃ groups. [8] * Rationale: NMR provides unambiguous confirmation of the covalent structure and the ratio of different proton environments.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method, typically using a C18 reverse-phase column.

    • The mobile phase could consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore).

    • Rationale: HPLC separates the main compound from any impurities, allowing for precise quantification of purity (typically >97%).

  • Mass Verification via Mass Spectrometry (MS):

    • Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

    • The expected [M+H]⁺ ion for the free base (C₆H₁₃N) should be observed at m/z 100.11.

    • Rationale: MS confirms the molecular weight of the free base, providing orthogonal verification of the compound's identity.

Safety, Handling, and Storage

Proper handling of all research chemicals is essential for laboratory safety. The following information is derived from available safety data sheets.

Hazard ClassGHS Statement(s)Precautionary Code(s)
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312

Source:[4]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust. [9]Avoid contact with skin and eyes. Storage:

  • Store in a tightly closed container in a dry and cool place. * The compound is a hydrochloride salt and may be hygroscopic. Proper storage is crucial to maintain its integrity.

Conclusion

This compound is a specialized chemical building block with significant potential in medicinal chemistry and drug development. Its value is derived from the unique and advantageous properties of the 3-substituted azetidine scaffold, which can enhance the solubility, metabolic stability, and three-dimensional complexity of drug candidates. While its synthesis requires careful management of ring strain, established chemical principles allow for its reliable production. Adherence to standard protocols for characterization and safe handling will enable researchers to effectively leverage this compound in the synthesis of next-generation therapeutics.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Arkat USA, Inc. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat-usa.org. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • PubChemLite. (n.d.). This compound (C6H13N). Pubchemlite.com. [Link]

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  • Google Patents. (n.d.).

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An In-Depth Technical Guide to the Synthesis of 3-(Propan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(Propan-2-yl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The guide details two primary, field-proven routes originating from the commercially available precursor, N-Boc-3-hydroxyazetidine. Each pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and challenges. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the synthesis of novel azetidine-based compounds.

Introduction: The Significance of the 3-Substituted Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain imparts a unique three-dimensional geometry that can enhance binding affinity and metabolic stability when incorporated into bioactive molecules. Specifically, substitution at the 3-position of the azetidine ring offers a strategic vector for modulating pharmacological activity and optimizing pharmacokinetic properties. This compound, with its isopropyl substituent, serves as a key intermediate in the synthesis of a variety of therapeutic agents, leveraging the lipophilic and steric properties of the isopropyl group to fine-tune molecular interactions.

This guide will explore two robust synthetic strategies for the preparation of this compound, both commencing from the readily accessible starting material, 1-Boc-3-hydroxyazetidine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two logical disconnections that form the basis of the synthetic pathways detailed in this guide. The primary disconnection is the final deprotection and salt formation from an N-protected 3-isopropylazetidine. The introduction of the isopropyl group at the 3-position can be envisioned through two distinct approaches starting from a common intermediate, N-Boc-azetidin-3-one.

G target 3-(Propan-2-yl)azetidine Hydrochloride n_boc N-Boc-3-isopropylazetidine target->n_boc Deprotection & Salt Formation path_a Pathway A: Wittig Reaction & Hydrogenation n_boc->path_a path_b Pathway B: Grignard Reaction & Reduction n_boc->path_b wittig_intermediate N-Boc-3-isopropylideneazetidine path_a->wittig_intermediate Catalytic Hydrogenation grignard_intermediate N-Boc-3-hydroxy-3-isopropylazetidine path_b->grignard_intermediate Reduction ketone N-Boc-azetidin-3-one start N-Boc-3-hydroxyazetidine ketone->start Oxidation wittig_intermediate->ketone Wittig Reaction grignard_intermediate->ketone Grignard Reaction

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: N-Boc-azetidin-3-one

Both proposed synthetic pathways converge on the pivotal intermediate, N-Boc-azetidin-3-one. This ketone is synthesized through the oxidation of the commercially available N-Boc-3-hydroxyazetidine. Two common and effective oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Oxidation Methodologies: A Comparative Overview
Oxidation MethodReagentsTypical SolventsTemperature (°C)AdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to room temp.High yields, readily available reagents.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room temperatureMild conditions, high yields, simple workup.[1]DMP is expensive and potentially explosive.[2]
Experimental Protocol: Dess-Martin Oxidation of N-Boc-3-hydroxyazetidine

The Dess-Martin oxidation is often preferred for its mild reaction conditions and straightforward workup.[1]

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one as a white solid.

Pathway A: Wittig Reaction and Catalytic Hydrogenation

This pathway involves the conversion of the ketone to an alkene via a Wittig reaction, followed by reduction of the double bond.

G start N-Boc-azetidin-3-one wittig Wittig Reaction start->wittig Isopropyltriphenyl- phosphonium bromide, Base intermediate N-Boc-3-isopropylideneazetidine wittig->intermediate hydrogenation Catalytic Hydrogenation intermediate->hydrogenation H₂, Pd/C product N-Boc-3-isopropylazetidine hydrogenation->product G start N-Boc-azetidin-3-one grignard Grignard Reaction start->grignard Isopropylmagnesium bromide intermediate N-Boc-3-hydroxy-3-isopropylazetidine grignard->intermediate reduction Reduction intermediate->reduction Triethylsilane, TFA product N-Boc-3-isopropylazetidine reduction->product G start N-Boc-3-isopropylazetidine deprotection Deprotection and Salt Formation start->deprotection HCl in Dioxane product 3-(Propan-2-yl)azetidine Hydrochloride deprotection->product

Sources

Characterizing 3-(Propan-2-yl)azetidine Hydrochloride: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propan-2-yl)azetidine hydrochloride is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for pharmaceutical development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are limited, this document outlines the expected spectral features based on its structure and provides a framework for its analysis.

The Structure: this compound

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential for complete characterization.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as the chemical shifts of the N-H protons can be solvent-dependent. D₂O is a good choice for hydrochloride salts, though the acidic N-H protons will exchange with deuterium and may not be observed.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons are highly recommended.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The hydrochloride form will result in deshielding of protons near the positively charged nitrogen atom.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Notes
(CH₃)₂CH-~1.0 - 1.3Doublet (d)6HThe two methyl groups of the isopropyl substituent are diastereotopic and may appear as two separate doublets.
(CH₃)₂CH -~2.0 - 2.5Septet or Multiplet (m)1HCoupled to the two methyl groups and the methine of the azetidine ring.
Azetidine CH -isopropyl~3.0 - 3.5Multiplet (m)1HMethine proton on the azetidine ring.
Azetidine -CH₂ - (C2 & C4)~3.8 - 4.5Multiplets (m)4HThe two methylene groups on the azetidine ring are diastereotopic and will likely show complex splitting patterns. Protons closer to the nitrogen will be more deshielded.
NH₂~8.0 - 9.5Broad Singlet (br s)2HThe signal for the ammonium protons is often broad due to quadrupole broadening from the nitrogen and exchange with the solvent. This signal will not be present in D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
(C H₃)₂CH-~15 - 25The two methyl carbons of the isopropyl group may be non-equivalent.
(CH₃)₂C H-~25 - 35The methine carbon of the isopropyl group.
Azetidine C H-isopropyl~30 - 40The methine carbon of the azetidine ring.
Azetidine -C H₂- (C2 & C4)~45 - 55The two methylene carbons of the azetidine ring. Their proximity to the electron-withdrawing ammonium group causes a downfield shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. The sample is then placed on the crystal or the pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Notes
~3000 - 2700N-H stretchStrong, broadCharacteristic of a secondary ammonium salt (R₂NH₂⁺). This broad absorption often has multiple sub-peaks.
~2960 - 2850C-H stretchMedium to StrongAliphatic C-H stretching from the isopropyl and azetidine ring CH and CH₂ groups.
~1600 - 1500N-H bendMediumAsymmetric and symmetric bending vibrations of the NH₂⁺ group.
~1470 - 1450C-H bendMediumBending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.
~1385 - 1365C-H bendMediumCharacteristic bending of the isopropyl group, often seen as a doublet.
Below 1300C-N stretchMediumStretching vibration of the carbon-nitrogen bonds in the azetidine ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is ideal for analyzing polar, non-volatile compounds like hydrochloride salts.

  • Data Acquisition:

    • Full Scan MS: The sample is introduced into the ESI source, and a full scan mass spectrum is acquired in positive ion mode to determine the m/z of the molecular ion.

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum

The molecular formula of the free base, 3-(propan-2-yl)azetidine, is C₆H₁₃N, with a monoisotopic mass of 99.1048 g/mol .

  • Molecular Ion: In positive mode ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 100.1126. The hydrochloride salt will dissociate in the ESI source.

  • Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion in an MS/MS experiment would likely proceed through cleavage of the azetidine ring or loss of the isopropyl group.

M [M+H]⁺ m/z = 100.11 F1 Loss of C₃H₆ (propene) m/z = 58.06 M->F1 - C₃H₆ F2 Loss of C₂H₄ (ethene) m/z = 72.08 M->F2 - C₂H₄ F3 Loss of C₃H₇• (isopropyl radical) m/z = 57.07 M->F3 - C₃H₇•

Figure 2: Predicted Fragmentation Pathways for [M+H]⁺ of 3-(Propan-2-yl)azetidine.

Summary of Predicted Spectroscopic Data

Technique Key Predicted Features
¹H NMR Signals for isopropyl group (~1.0-2.5 ppm), azetidine ring protons (~3.0-4.5 ppm), and broad NH₂⁺ protons (~8.0-9.5 ppm).
¹³C NMR Resonances for isopropyl carbons (~15-35 ppm) and azetidine ring carbons (~30-55 ppm).
IR Broad N-H stretch for ammonium salt (~3000-2700 cm⁻¹), aliphatic C-H stretches (~2960-2850 cm⁻¹), and N-H bending (~1600-1500 cm⁻¹).
MS (ESI+) Protonated molecular ion [M+H]⁺ at m/z ≈ 100.11. Fragmentation through loss of propene, ethene, or an isopropyl radical.

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is crucial for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected spectroscopic data. Any deviation from these predictions in experimentally obtained spectra would warrant further investigation into the sample's purity, isomeric composition, or potential degradation. For researchers in drug discovery and development, a robust and complete spectroscopic characterization is a non-negotiable step in ensuring the quality and integrity of a lead compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Cossy, J., & Arseniyadis, S. (Eds.). (2013). Metathesis in Natural Product Synthesis: Strategies, Substrates and Catalysts. John Wiley & Sons. (Provides context on the synthesis and characterization of complex molecules). [Link]

Unlocking the Therapeutic Promise of 3-(Propan-2-yl)azetidine Hydrochloride: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry bestow favorable physicochemical and pharmacokinetic properties upon drug candidates, including enhanced metabolic stability, improved solubility, and potent receptor binding.[1][3] This technical guide delves into the prospective biological activities of a specific, under-explored derivative, 3-(Propan-2-yl)azetidine hydrochloride. While direct pharmacological data for this compound is sparse, this document will extrapolate its potential therapeutic applications by analyzing the rich landscape of structurally related 3-substituted azetidine analogs. We will explore potential activities in the central nervous system (CNS), oncology, and infectious diseases, grounded in established structure-activity relationships (SAR). This guide provides a foundational framework for initiating research and development programs centered on this promising chemical entity.

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

The four-membered azetidine ring is a recurring structural element in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its unique conformational rigidity, a consequence of significant ring strain, allows for the precise spatial orientation of substituents, which is a critical factor for high-affinity interactions with biological targets.[4] Unlike more flexible acyclic or larger ring systems, the azetidine moiety can reduce the entropic penalty upon binding to a receptor or enzyme active site.

Furthermore, the sp³-rich character of the azetidine ring often leads to improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[1] The nitrogen atom within the ring provides a handle for further chemical modification, enabling the fine-tuning of a compound's pharmacological profile. The growing interest in azetidine-containing molecules has spurred the development of innovative synthetic methodologies, making a diverse array of these compounds more accessible for high-throughput screening and lead optimization.[2][5]

Potential Biological Activities of this compound: An Extrapolative Analysis

Based on the extensive literature on 3-substituted azetidine derivatives, we can hypothesize several potential biological activities for this compound. The isopropyl group at the 3-position is a relatively small, lipophilic substituent that can influence receptor binding and enzyme inhibition.

Central Nervous System Modulation

A significant body of research points to the potential of 3-substituted azetidines as modulators of CNS targets.

  • Triple Reuptake Inhibition: Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][6] The simultaneous inhibition of these monoamine transporters is a promising strategy for developing fast-acting and broad-spectrum antidepressants.[7] The alkyl substitution on the azetidine ring plays a crucial role in the potency and selectivity of these compounds.

  • Dopamine Uptake Inhibition: Azetidine analogs have also been investigated as potent inhibitors of vesicular dopamine uptake, with some compounds exhibiting Ki values in the nanomolar range.[8] This activity suggests potential applications in treating disorders related to dopaminergic dysfunction.

The isopropyl group of this compound could potentially interact with hydrophobic pockets within the binding sites of these transporters, influencing its inhibitory activity.

Anticancer Activity

The azetidine scaffold is present in a number of anticancer agents.

  • Tubulin Polymerization Inhibition: Certain azetidin-2-one derivatives act as microtubule-destabilizing agents by binding to the colchicine site of β-tubulin, leading to cell cycle arrest and apoptosis.[9]

  • Enzyme Inhibition: Azetidine derivatives have been developed as inhibitors of various enzymes implicated in cancer progression, such as human neutrophil elastase.[10]

  • Signal Transduction Pathway Modulation: The azetidine ring has been identified as a key determinant for the binding of novel compounds to STAT3, a crucial protein involved in tumor cell proliferation and survival.[11]

The substitution at the 3-position of the azetidine ring can significantly impact the antiproliferative activity of these compounds.[2]

Antimicrobial Activity

Azetidine derivatives have shown promise as novel antimicrobial agents.

  • Antibacterial Activity: The combination of an azetidine ring with other pharmacophores, such as a quinolone nucleus, has yielded compounds with potent activity against drug-resistant bacteria.[12]

  • Antimycobacterial Activity: A series of azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[13] Notably, variations in the pendant amine group, including isopropylamine, were explored in these studies.[13]

The lipophilic nature of the isopropyl group in this compound may facilitate its transport across bacterial cell membranes, contributing to its potential antimicrobial efficacy.

Experimental Protocols for Assessing Biological Activity

To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro Assays
Assay Type Target Description Key Parameters
Receptor Binding Assay Monoamine Transporters (SERT, NET, DAT)Competitive binding assay using radiolabeled ligands (e.g., [³H]citalopram for SERT) and cell membranes expressing the target transporter.Ki (Inhibition Constant)
Enzyme Inhibition Assay Human Neutrophil ElastaseFluorometric assay measuring the cleavage of a specific substrate by the enzyme in the presence of the test compound.IC₅₀ (Half-maximal Inhibitory Concentration)
Cell Proliferation Assay Cancer Cell Lines (e.g., MCF-7, A549)MTT or CellTiter-Glo assay to determine the effect of the compound on the viability and proliferation of cancer cells.GI₅₀ (Half-maximal Growth Inhibition)
Antimicrobial Susceptibility Test Bacteria (e.g., S. aureus, E. coli), Mycobacteria (M. tuberculosis)Broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound.MIC (Minimum Inhibitory Concentration)
Step-by-Step Protocol: Monoamine Transporter Binding Assay
  • Preparation of Reagents:

    • Prepare cell membrane homogenates from cells expressing the human serotonin, norepinephrine, or dopamine transporter.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Prepare radioligand solution (e.g., [³H]citalopram for SERT).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • Initiate the binding reaction by adding the radioligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known inhibitor).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Potential Mechanisms of Action

Proposed Interaction with a Monoamine Transporter

G cluster_transporter Monoamine Transporter Transporter Transporter BindingPocket Hydrophobic Binding Pocket Compound 3-(Propan-2-yl)azetidine hydrochloride IsopropylGroup Isopropyl Group Compound->IsopropylGroup Lipophilic Interaction AzetidineRing Azetidine Ring Compound->AzetidineRing Core Scaffold IsopropylGroup->BindingPocket Binds to AzetidineRing->Transporter Positions for Optimal Binding G Start 3-(Propan-2-yl)azetidine hydrochloride PrimaryScreening Primary Screening (e.g., Receptor Binding) Start->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification Identify Active Compounds SecondaryAssays Secondary Assays (e.g., Cell-based Assays) HitIdentification->SecondaryAssays LeadCandidate Lead Candidate SecondaryAssays->LeadCandidate Confirm Activity and Selectivity

Caption: A generalized workflow for the in vitro screening of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of the existing literature on 3-substituted azetidines provides a strong foundation for hypothesizing its potential as a modulator of CNS targets, an anticancer agent, or an antimicrobial compound. The presence of the isopropyl group at the 3-position is likely to play a significant role in its pharmacological profile.

The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to systematically investigate the therapeutic potential of this intriguing molecule. Further studies, including in vitro screening against a broad panel of biological targets followed by in vivo efficacy and safety studies, are warranted to fully elucidate the promise of this compound in drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]

  • Examples of biologically active drug leads containing azetidine. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. [Link]

  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]

  • Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. [Link]

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3-(Propan-2-yl)azetidine Hydrochloride: A Strategic Fragment for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel, highly efficient starting points for lead optimization. Central to this strategy is the use of small, conformationally restricted molecules that can be elaborated to achieve high affinity and selectivity for a biological target.[1] Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant attention as valuable scaffolds in medicinal chemistry.[2][3] Their inherent ring strain, three-dimensional character, and metabolic stability make them attractive bioisosteres for more common ring systems.[4][5] This guide focuses on a specific, yet strategically important fragment: 3-(Propan-2-yl)azetidine hydrochloride . We will explore its physicochemical properties, strategic value in FBDD, and practical applications, providing researchers with the technical insights required to effectively leverage this fragment in drug design campaigns.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring is more than just a small heterocycle; it is a strategic tool for medicinal chemists. Its unique properties stem from a balance of stability and reactivity driven by considerable ring strain (approx. 25.4 kcal/mol).[4] This strain is less than that of the highly reactive aziridines but significantly more than the flexible pyrrolidines, lending it a unique conformational rigidity.[3]

Key advantages of incorporating an azetidine moiety include:

  • Improved Physicochemical Properties: The presence of the sp³-rich azetidine core often leads to enhanced aqueous solubility, a critical parameter for fragment screening and downstream drug development.[2]

  • Metabolic Stability: The compact and strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or rings.[2]

  • Three-Dimensionality (3D) and Novel Chemical Space: In an era where many screening libraries are dominated by flat, aromatic compounds, fragments like 3-(propan-2-yl)azetidine provide crucial 3D topology.[6] This allows for exploration of complex protein binding pockets that are inaccessible to planar molecules.

  • Vectorial Control: The rigid azetidine ring provides well-defined exit vectors from its substitution points (N-1 and C-3). This is a cornerstone of FBDD, where fragments are grown or merged in specific directions to engage with nearby pockets in the target protein.[1][7]

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its acceptance and value in creating successful therapeutics.[2]

Strategic Analysis of this compound

The selection of a fragment is a deliberate choice based on its structural and chemical features. This compound offers a compelling combination of attributes for FBDD.

Core Structural Features

Let's dissect the molecule to understand its components:

  • Azetidine Core: Provides the rigid, 3D scaffold. The secondary amine (in its hydrochloride salt form) offers a primary point for synthetic elaboration and a potential hydrogen bond donor/acceptor interaction site.

  • Isopropyl Group at C-3: This bulky, hydrophobic group serves as a space-filling element. It can effectively probe lipophilic pockets within a target protein. Its defined shape provides clear structure-activity relationship (SAR) feedback.

  • Hydrochloride Salt: Enhances the stability and aqueous solubility of the fragment, making it highly suitable for handling in stock solutions for screening campaigns.[8]

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be effective in FBDD, it should generally adhere to the "Rule of Three," a set of guidelines for optimal starting points.

PropertyValue (Estimated)"Rule of Three" GuidelineCompliance
Molecular Weight 135.64 g/mol [9]≤ 300 DaYes
cLogP ~1.2[10]≤ 3Yes
Hydrogen Bond Donors 2 (as hydrochloride salt)≤ 3Yes
Hydrogen Bond Acceptors 1≤ 3Yes
Rotatable Bonds 1≤ 3Yes

As shown, this compound is an ideal fragment that conforms to these principles, maximizing the chances of identifying high-quality, ligand-efficient hits.

The Logic of Fragment Elaboration

The true power of this fragment lies in its potential for growth. The structure presents two primary, orthogonal vectors for chemical modification.

FBDD_Elaboration_Vectors cluster_fragment 3-(Propan-2-yl)azetidine Core cluster_vectors Growth Trajectories cluster_pockets Target Protein Pockets Frag HN—CH(iPr)  | CH2—CH2 VectorN Vector 1: N-Functionalization Frag->VectorN Amidation, Alkylation, Reductive Amination VectorC Vector 2: C-H Activation / Core Modification Frag->VectorC Advanced Synthesis (e.g., C-H functionalization) Pocket1 Polar Pocket (H-bond Network) VectorN->Pocket1 Engage new interactions Pocket2 Hydrophobic Sub-pocket VectorC->Pocket2 Improve shape complementarity

Caption: Elaboration strategies for the 3-(propan-2-yl)azetidine fragment.

  • Vector 1 (N-1 Position): The secondary amine is the most accessible handle for synthetic elaboration. It allows for straightforward derivatization via reactions like amidation, sulfonylation, alkylation, or reductive amination. This vector is ideal for extending the fragment towards a region of the binding site that may contain hydrogen bond donors or acceptors.

  • Vector 2 (C-3 Isopropyl Group): While more synthetically challenging, modifying or replacing the isopropyl group can fine-tune shape complementarity and hydrophobic interactions. Advanced synthetic methods could enable late-stage functionalization to explore this vector.[4]

Experimental Protocols & Workflows

Integrating this compound into a drug discovery campaign requires robust experimental planning.

General Workflow for FBDD Campaign

The workflow outlines the logical progression from fragment screening to lead candidate.

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol: Fragment Incorporation via Reductive Amination

This protocol details a common and reliable method for coupling the azetidine fragment to a carbonyl-containing molecule (e.g., an aldehyde or ketone from another fragment or scaffold).

Objective: To covalently link 3-(propan-2-yl)azetidine to an aldehyde-bearing core molecule.

Materials:

  • This compound (1.0 eq)

  • Aldehyde Core (R-CHO) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the Aldehyde Core.

  • Add anhydrous DCM (or DCE) to dissolve/suspend the reagents.

  • Add triethylamine to neutralize the hydrochloride salt and liberate the free base of the azetidine. Stir for 10-15 minutes at room temperature. Causality Note: The free amine is the active nucleophile required for imine formation. The hydrochloride salt is unreactive in this context.

  • Add sodium triacetoxyborohydride in one portion. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion intermediate formed in situ, minimizing the reduction of the starting aldehyde.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted azetidine product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the consumption of starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should confirm the presence of signals corresponding to both the azetidine and the core molecule, along with the disappearance of the aldehyde proton signal.

Conclusion and Future Directions

This compound is not merely a chemical building block; it is a strategically designed fragment that offers an excellent starting point for FBDD campaigns. Its adherence to the "Rule of Three," combined with its inherent 3D structure and well-defined growth vectors, makes it a high-value tool for medicinal chemists targeting challenging protein classes.[11][12] The commercial availability of this fragment further lowers the barrier to its inclusion in screening libraries.[9][13]

Future efforts should focus on exploring its application in diverse target classes and developing novel synthetic methodologies to functionalize the azetidine ring at positions other than the nitrogen atom. As the demand for drugs with superior physicochemical properties and novel mechanisms of action grows, the strategic deployment of sp³-rich fragments like 3-(propan-2-yl)azetidine will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

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From Curiosity to Cornerstone: A Technical Guide to the Discovery and Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The four-membered azetidine ring, once a synthetic curiosity fraught with the challenges of ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for more common saturated heterocycles have cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of substituted azetidine compounds. We will delve into the seminal synthetic strategies that unlocked the potential of this versatile building block, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and application of substituted azetidines.

Introduction: The Rise of a Strained Scaffold

The journey of the azetidine ring began in 1888 with the first reported synthesis by Gabriel and Weiner.[1] For many decades following its discovery, the inherent ring strain of approximately 25.4 kcal/mol positioned azetidine as a molecule of academic interest rather than a practical synthetic building block.[1] This perception began to shift significantly in 1955 with the isolation of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[2] This discovery provided the first tangible evidence of the azetidine motif's presence in nature, hinting at its potential biological relevance and sparking greater interest in its synthesis and properties.

The unique physicochemical properties of the azetidine ring are central to its utility in drug design. Its rigid, puckered conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets.[3] Furthermore, azetidines serve as effective bioisosteres for commonly used saturated heterocycles like pyrrolidine and piperidine. The smaller ring size can improve physicochemical properties such as solubility and metabolic stability, while the nitrogen atom provides a key site for interaction and further functionalization.

This guide will navigate the historical landscape of azetidine synthesis, from the early, often arduous methods to the sophisticated and highly selective strategies employed today. We will explore the core synthetic approaches, providing not just the "how" but also the critical "why" that underpins modern synthetic organic chemistry.

Foundational Synthetic Strategies: Taming the Ring Strain

The synthesis of substituted azetidines has been a long-standing challenge for organic chemists.[4] The inherent ring strain makes their formation entropically and enthalpically less favorable than their five- and six-membered counterparts. However, a diverse array of synthetic methodologies has been developed to overcome these hurdles. These can be broadly categorized into several key approaches.

Intramolecular Cyclization: The Direct Approach

One of the most intuitive methods for constructing the azetidine ring is through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Causality Behind Experimental Choices: The success of this strategy hinges on several factors. The choice of the nitrogen protecting group is critical to modulate its nucleophilicity and prevent side reactions. The nature of the leaving group must be optimized for efficient displacement. Furthermore, the reaction conditions, including the base and solvent, play a crucial role in promoting the desired 4-exo-tet cyclization over competing elimination or intermolecular reactions.

Experimental Protocol: Synthesis of 1,3-Disubstituted Azetidines via Intramolecular Cyclization [5]

This protocol describes a straightforward synthesis of 1,3-disubstituted azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Step 1: In situ generation of bis-triflate:

  • To a solution of a 2-substituted-1,3-propanediol (1.0 eq) in dichloromethane (CH2Cl2) at -78 °C is added 2,6-lutidine (2.2 eq).

  • Trifluoromethanesulfonic anhydride (Tf2O) (2.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

Step 2: Azetidine formation:

  • A solution of a primary amine (1.2 eq) in CH2Cl2 is added to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

Step 3: Work-up and Purification:

  • The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • The aqueous layer is extracted with CH2Cl2 (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-disubstituted azetidine.

Self-Validation:

  • Expected Yield: Moderate to good yields are typically obtained, depending on the substrates.

  • Side Reactions: Potential side reactions include elimination to form allylic amines and intermolecular N-alkylation. The use of low temperatures and a non-nucleophilic base helps to minimize these pathways.

  • Purification: Purification by column chromatography is usually sufficient to obtain the pure product. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

A more recent advancement in intramolecular cyclization involves the palladium-catalyzed amination of C(sp³)–H bonds.[1] This method offers a powerful way to form the azetidine ring from readily available precursors without the need for pre-functionalization with a leaving group.

Diagram: Intramolecular Cyclization for Azetidine Synthesis

G cluster_0 Intramolecular Cyclization Precursor γ-Amino Alcohol/Halide Activation Activation of Hydroxyl or Halide Displacement Precursor->Activation Tf2O, base or suitable leaving group Cyclization Intramolecular SN2 Reaction Activation->Cyclization Base Azetidine Substituted Azetidine Cyclization->Azetidine

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

The Aza Paternò–Büchi Reaction: A Photochemical Approach

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing azetidines.[6] However, its application has historically been limited due to challenges associated with the photochemical properties of imines.[6]

Causality Behind Experimental Choices: The success of this reaction is highly dependent on the ability to generate a reactive excited state of the imine that can undergo cycloaddition with the alkene. The choice of photosensitizer and the wavelength of light are critical parameters that need to be carefully optimized to favor the desired photochemical pathway over competing processes such as cis-trans isomerization or decomposition. Recent advances have utilized visible light photocatalysis to overcome some of these long-standing challenges.[1]

Experimental Protocol: Visible Light-Mediated Aza Paternò–Büchi Reaction [1]

This protocol describes the synthesis of azetidines via an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes.

Step 1: Reaction Setup:

  • To an oven-dried vial is added the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0-10.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)3]) (1-5 mol%).

  • The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Anhydrous and degassed solvent (e.g., dichloromethane or acetonitrile) is added.

Step 2: Photochemical Reaction:

  • The reaction mixture is stirred and irradiated with a light source of the appropriate wavelength (e.g., blue LEDs) at room temperature for a specified period (typically 12-48 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification:

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired azetidine product.

Self-Validation:

  • Expected Yield: Yields can vary widely depending on the substrates but are often in the moderate to good range.

  • Stereoselectivity: The reaction can proceed with varying degrees of diastereoselectivity, which is influenced by the nature of the substrates and the reaction conditions.

  • Side Reactions: Potential side reactions include dimerization of the alkene, decomposition of the starting materials, and the formation of other photoproducts. Careful optimization of the reaction conditions is crucial.

Diagram: Aza Paternò–Büchi Reaction Workflow

G cluster_1 Aza Paternò–Büchi Reaction Reactants Imine + Alkene Excitation Photochemical Excitation (Visible Light + Photocatalyst) Reactants->Excitation Intermediate Excited State Imine Excitation->Intermediate Cycloaddition [2+2] Cycloaddition Intermediate->Cycloaddition Azetidine Functionalized Azetidine Cycloaddition->Azetidine

Caption: Simplified workflow of the visible light-mediated aza Paternò–Büchi reaction.

Ring Expansion and Ring Contraction Strategies

Alternative approaches to azetidine synthesis involve the manipulation of other ring systems.

  • Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines to azetidines is a powerful strategy.[7] This can be achieved through various methods, including the use of ylides or biocatalytic approaches.[8] The driving force for this transformation is the relief of the greater ring strain of the three-membered aziridine ring.

  • Ring Contraction of Pyrrolidinones: The ring contraction of α-bromo-N-sulfonylpyrrolidinones provides an efficient route to α-acylated azetidines.[5] This reaction proceeds via a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 displacement.

The Azetidine Scaffold in Drug Discovery: A Modern Perspective

The unique structural and conformational properties of the azetidine ring have made it an increasingly important motif in drug discovery. Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Table 1: Comparison of Physicochemical Properties of Saturated Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Ring Strain (kcal/mol)~25.4~5.4~0
pKa of Conjugate Acid~11.29~11.27~11.12
C-N-C Bond Angle (°)~91.7~105.9~109.9
Lipophilicity (clogP)-0.110.370.84

Note: Values are approximate and can vary with substitution.

The data in Table 1 highlights some of the key differences between these heterocycles. The high ring strain of azetidine contributes to its unique reactivity. Its lower lipophilicity compared to pyrrolidine and piperidine can be advantageous for improving the aqueous solubility of drug candidates.

Several approved drugs contain the azetidine moiety, underscoring its therapeutic relevance. For instance, Azelnidipine is a calcium channel blocker used to treat hypertension, and Cobimetinib is a MEK inhibitor used in the treatment of melanoma.[1] The azetidine ring in these molecules plays a crucial role in their binding to their respective targets and contributes to their overall pharmacological profiles.

The use of azetidines as rigid scaffolds in fragment-based drug discovery is also a growing area of interest.[3] The constrained conformation of the azetidine ring allows for the presentation of chemical functionality in well-defined spatial orientations, facilitating the design of potent and selective ligands.

Conclusion and Future Outlook

The journey of the substituted azetidine from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the ingenuity and perseverance of synthetic chemists. The development of robust and versatile synthetic methodologies has been instrumental in unlocking the potential of this strained yet highly valuable heterocyclic scaffold. As our understanding of the intricate relationship between molecular structure and biological activity continues to grow, the demand for novel and diverse substituted azetidines is only set to increase. Future research in this area will likely focus on the development of even more efficient, enantioselective, and sustainable synthetic methods, as well as the exploration of new applications for this remarkable class of compounds in medicine and materials science.

References

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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023, January 21). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2021, September 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. (2022, September 2). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2022, September 23). ResearchGate. Retrieved January 19, 2026, from [Link]

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Methodological & Application

Synthesis of 3-(Propan-2-yl)azetidine Hydrochloride: A Detailed Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif is a cornerstone in modern medicinal chemistry, imparting a unique three-dimensional character to drug candidates that can significantly enhance their pharmacological properties.[1] As a saturated four-membered heterocycle, the azetidine ring is considered a "bioisostere" of more common groups like pyrrolidine, offering a rigid scaffold that can improve metabolic stability, aqueous solubility, and target-binding affinity.[2] The synthesis of 3-substituted azetidines is of particular interest as it provides a vector for introducing diverse chemical functionalities to modulate biological activity.[3][4] This guide presents a detailed, step-by-step protocol for the synthesis of 3-(Propan-2-yl)azetidine hydrochloride, a valuable building block for the development of novel therapeutics.

Retrosynthetic Analysis and Strategy

The synthetic approach outlined here proceeds through a logical sequence of transformations, beginning with a commercially available starting material, 1-Boc-3-azetidinone. The core strategy involves the introduction of the isopropyl group at the 3-position via a Grignard reaction, followed by deoxygenation and subsequent deprotection to yield the target hydrochloride salt.

Experimental Workflow Diagram

Synthetic Pathway A 1-Boc-3-azetidinone B tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate A->B Isopropylmagnesium bromide, THF, 0 °C to rt C tert-Butyl 3-(propan-2-yl)azetidine-1-carboxylate B->C Triethylsilane, TFA, DCM D This compound C->D HCl in Dioxane, rt

Caption: Synthetic scheme for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Boc-3-azetidinone≥97%Sigma-AldrichStore at 2-8 °C.
Isopropylmagnesium bromide2.0 M in THFSigma-AldrichHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Triethylsilane (Et3SiH)≥97%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichCorrosive, handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid4.0 M in 1,4-DioxaneSigma-AldrichCorrosive, handle with care.
Diethyl etherAnhydrousSigma-Aldrich
Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium bicarbonate (NaHCO3)
Anhydrous magnesium sulfate (MgSO4)
Celite®

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

This initial step involves the nucleophilic addition of an isopropyl group to the ketone of 1-Boc-3-azetidinone using a Grignard reagent. The reaction is conducted at low temperature to control its exothermicity.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-3-azetidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add isopropylmagnesium bromide (1.2 eq, 2.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-Butyl 3-(propan-2-yl)azetidine-1-carboxylate

The tertiary alcohol is reduced to the corresponding alkane using a silane-based reducing agent in the presence of a strong acid. This ionic hydrogenation is an effective method for deoxygenation.

Protocol:

  • In a round-bottom flask, dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add triethylsilane (3.0 eq) to the solution, followed by the dropwise addition of trifluoroacetic acid (TFA, 5.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.[5][6][7]

Protocol:

  • Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of diethyl ether.

  • To this solution, add a 4.0 M solution of hydrochloric acid in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • A white precipitate should form upon addition. Stir the resulting suspension at room temperature for 4 hours.

  • Filter the precipitate through a Büchner funnel and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white to off-white solid.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (CDCl₃, δ ppm)
tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylateC₁₂H₂₃NO₃229.32Colorless oil~4.0-3.8 (m, 4H), ~2.0 (m, 1H), 1.45 (s, 9H), ~0.9 (d, 6H)
tert-Butyl 3-(propan-2-yl)azetidine-1-carboxylateC₁₂H₂₃NO₂213.32Colorless oil~3.9-3.7 (m, 4H), ~2.5 (m, 1H), ~1.8 (m, 1H), 1.44 (s, 9H), ~0.9 (d, 6H)
This compoundC₆H₁₄ClN135.64White solid~4.2-4.0 (m, 4H), ~3.0 (m, 1H), ~2.2 (m, 1H), ~1.0 (d, 6H)

Safety and Handling Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and detailed methodology for the synthesis of this compound, a valuable building block for drug discovery. By following these steps, researchers can efficiently access this compound for further elaboration and incorporation into novel molecular entities. The principles of nucleophilic addition, reductive deoxygenation, and protecting group manipulation are fundamental to this synthesis and are broadly applicable in organic chemistry.

References

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Application Notes & Protocols: Strategic Incorporation of 3-(Propan-2-yl)azetidine Hydrochloride into Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, high sp³ character, and improved metabolic stability—makes it a valuable bioisostere for more common motifs like piperidine or pyrrolidine.[1][2] The inherent ring strain of azetidines does not compromise their chemical stability but provides a defined geometry that can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.[3]

This guide focuses on a specific, highly versatile building block: 3-(Propan-2-yl)azetidine hydrochloride . The strategic placement of an isopropyl group at the 3-position offers a distinct lipophilic vector, enabling chemists to probe hydrophobic pockets within a target protein and fine-tune structure-activity relationships (SAR). The azetidine nitrogen serves as a convenient attachment point for incorporation into a parent scaffold.

These application notes provide a comprehensive overview of the rationale for using 3-(propan-2-yl)azetidine and detailed, validated protocols for its successful incorporation into lead compounds.

The Strategic Rationale: Why Incorporate the 3-Isopropylazetidine Moiety?

The decision to incorporate an azetidine, specifically one substituted at the 3-position, is driven by the goal of optimizing multiple molecular properties simultaneously.

Enhancement of Physicochemical and ADME Properties

Azetidines are increasingly used to improve drug-like properties.[4]

  • Aqueous Solubility: The basic nitrogen (pKa ≈ 8-9) is protonated at physiological pH, which can significantly enhance the aqueous solubility of a lead compound.

  • Metabolic Stability: The azetidine ring is often more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to larger, more flexible saturated heterocycles.[1]

  • Lipophilicity and Permeability: The isopropyl group provides a moderate increase in lipophilicity (LogP), which can improve cell membrane permeability. This balance is critical, as the protonatable nitrogen maintains solubility while the isopropyl group aids absorption.

  • Reduced Entropy of Binding: The rigid four-membered ring restricts the number of available conformations. This pre-organization can lead to a more favorable entropy change upon binding to a target, thereby increasing binding affinity.[3]

Structure-Activity Relationship (SAR) Vector

The 3-isopropylazetidine moiety offers two distinct vectors for SAR exploration:

  • The Nitrogen (N1) Vector: The point of attachment to the core scaffold. The nature of this linkage (e.g., alkyl, aryl) is a primary site for modification.

  • The Isopropyl (C3) Vector: The isopropyl group projects away from the core scaffold at a defined angle. This allows for precise probing of hydrophobic pockets in a protein's binding site.

Logical Relationship: Property Optimization

G cluster_results Start Parent Compound (e.g., with Piperidine) Incorp Incorporate 3-Isopropylazetidine Start->Incorp Derivative New Derivative Incorp->Derivative Synthetic Protocol Sol Improved Solubility (pKa of Azetidine N) Derivative->Sol Derivative->Sol Stab Enhanced Metabolic Stability Derivative->Stab Derivative->Stab Aff Increased Binding Affinity (Rigidity, Hydrophobic Contact) Derivative->Aff Lead Optimized Lead Compound Stab->Lead

Caption: Property optimization workflow.

Comparative Physicochemical Data (Illustrative)

The following table illustrates the predicted impact of replacing a piperidine moiety with 3-isopropylazetidine on a hypothetical lead compound.

PropertyLead Compound (with Piperidine)Derivative (with 3-Isopropylazetidine)Rationale for Change
Molecular Weight XX - 14.05Smaller ring system.
Calculated LogP 3.53.8Isopropyl group adds lipophilicity.
Topological Polar Surface Area (TPSA) YYTPSA is generally unchanged.
Metabolic Stability (t½, HLM) 15 min> 60 minAzetidine ring is less prone to oxidation.
Aqueous Solubility (pH 7.4) LowModerateMaintained basic nitrogen in a more compact form.

Core Synthetic Protocols

The successful incorporation of 3-(propan-2-yl)azetidine requires robust and reproducible synthetic methods. The starting material, being a hydrochloride salt, must first be neutralized to the free base for most coupling reactions.

Mandatory Pre-Protocol: Neutralization

Causality: The hydrochloride salt is stable for storage but non-nucleophilic. The free secondary amine is required for coupling reactions.

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of water.

  • Add an excess of a strong base, such as 5M sodium hydroxide (NaOH), until the pH is >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Caution: The free base is volatile. Use immediately without heating. It is often co-evaporated with a high-boiling solvent like toluene to azeotropically remove water and then used directly in the next step.

Protocol 1: Reductive Amination

This is the method of choice for coupling the azetidine to a scaffold containing an aldehyde or ketone. The reaction proceeds via an intermediate iminium ion, which is reduced in situ.[4]

Workflow: Reductive Amination

G Start Azetidine Free Base + Aldehyde/Ketone (R-CHO) Imine Imine/Iminium Formation Start->Imine Solvent Solvent (DCM or DCE) Solvent->Imine Reduction In Situ Reduction Imine->Reduction Reducer Add Reductant (NaBH(OAc)₃) Reducer->Reduction Workup Aqueous Workup (Sat. NaHCO₃) Reduction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Reductive amination experimental workflow.

Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the freshly prepared 3-(propan-2-yl)azetidine free base (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 eq) can be added to catalyze imine formation, particularly for ketones.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates most functional groups and does not reduce the starting aldehyde/ketone.[4]

  • Reaction Monitoring: Stir at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM or ethyl acetate in hexanes).

Protocol 2: Nucleophilic Alkylation

This protocol is used for coupling the azetidine to scaffolds bearing a good leaving group, such as an alkyl bromide, iodide, or triflate.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the alkyl halide (1.0 eq), 3-(propan-2-yl)azetidine free base (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Solvent: Add a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (0.1-0.2 M).

  • Reaction Conditions: Heat the mixture to 60-80 °C. Causality: Heating is often required to drive the Sₙ2 reaction to completion. DMF is an excellent solvent for Sₙ2 reactions but can be difficult to remove. MeCN is often a good compromise.

  • Reaction Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. If using DMF, dilute with a large volume of water and extract with ethyl acetate. If using MeCN, concentrate the solvent, then partition the residue between water and ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Case Study: Optimization of a Kinase Inhibitor

Background: A lead kinase inhibitor (Lead-Cpd) containing a terminal N,N-dimethylamino group showed good potency but suffered from rapid N-demethylation in vivo, leading to poor pharmacokinetic properties.

Strategy: The N,N-dimethylamino group was replaced with the 3-isopropylazetidine moiety to block the site of metabolism and introduce favorable structural features.

Synthesis: The azetidine was incorporated via reductive amination of the corresponding aldehyde precursor.

Results:

Compound IDMoietyKinase IC₅₀ (nM)Microsomal Stability (t½, min)LogD (pH 7.4)
Lead-Cpd -N(CH₃)₂50< 52.1
AZ-Analog 3-isopropylazetidine45> 902.9

SAR Logic: Bioisosteric Replacement

G Lead Lead Compound (-NMe₂) Metabolism Problem: Rapid N-Demethylation Lead->Metabolism Strategy Strategy: Bioisosteric Replacement Lead->Strategy Analog New Analog (3-isopropylazetidine) Strategy->Analog Outcome1 Blocked Metabolism (t½: <5 min ➞ >90 min) Analog->Outcome1 Outcome2 Maintained/Improved Potency (IC₅₀: 50 nM ➞ 45 nM) Analog->Outcome2 Outcome3 Favorable LogD Shift (Probes Hydrophobic Pocket) Analog->Outcome3

Caption: SAR logic for metabolic stabilization.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in reductive amination Incomplete imine formation; Inactive reducing agent; Steric hindrance.Add catalytic acetic acid; Use fresh NaBH(OAc)₃; Try an alternative reductant like Sodium Cyanoborohydride (NaBH₃CN) at a slightly lower pH.
Di-alkylation in N-alkylation The starting material contains a di-halide; Overly harsh conditions.Use a 1:1 stoichiometry of azetidine to a mono-halide precursor; Lower the reaction temperature and monitor carefully.
Product is difficult to purify Product is very polar and water-soluble.Use reverse-phase chromatography (C18 silica); Consider converting the final product to a salt (e.g., HCl or TFA salt) to facilitate precipitation or crystallization.
No reaction observed Poor quality free base (water present); Poor leaving group (e.g., -Cl).Ensure the free base is anhydrous before use; Convert an alkyl chloride to an iodide in situ using sodium iodide (Finkelstein reaction).

References

  • Singh, U., Kumar, S., Kumar, A., Singh, A., & Sharma, A. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link][1]

  • Jacobsen, E. N., & Kany, D. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access. [Link][5]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link][6]

  • Kaur, M., Singh, M., & Chadha, N. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link][2]

Sources

Application Note: Leveraging 3-(Propan-2-yl)azetidine Hydrochloride for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the exploration of novel chemical space is paramount. There is a strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality (sp³-richness). The azetidine scaffold has emerged as a highly valuable motif in this context, offering a unique combination of ring strain, metabolic stability, and defined exit vectors for molecular elaboration.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Propan-2-yl)azetidine hydrochloride , a key building block for constructing diverse chemical libraries through parallel synthesis. We present detailed, field-tested protocols for its application in high-throughput amide coupling and reductive amination reactions, complete with expert insights into the rationale behind experimental choices and troubleshooting.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in medicinal chemistry. Their significant ring strain (~25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine counterparts, yet they are considerably more stable and easier to handle than highly reactive aziridines.[2] This "sweet spot" of reactivity and stability allows for controlled functionalization.

The incorporation of an azetidine ring into a drug candidate can confer several advantageous properties:

  • Improved Physicochemical Properties: It can enhance aqueous solubility and metabolic stability.[1]

  • Novel Chemical Space: The rigid, three-dimensional structure provides precise vectors for substituents, allowing chemists to probe protein binding pockets in ways that traditional flat rings cannot.

  • Privileged Motif: Azetidine rings are found in several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, validating their utility in bioactive molecules.[1]

This compound is a particularly useful building block. The isopropyl group at the 3-position introduces a lipophilic, sterically defined substituent, while the secondary amine serves as a versatile handle for diversification. The hydrochloride salt form ensures stability, high melting point, and ease of handling for weighing and dispensing in automated or semi-automated synthesis platforms.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol
CAS Number 1416433-87-3
Appearance White to off-white solid
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in DCM, THF.
Key Feature Secondary amine hydrochloride, requires in-situ neutralization for reaction.

Core Chemistry: N-Functionalization in a Parallel Format

The primary utility of 3-(Propan-2-yl)azetidine is the functionalization of its secondary nitrogen atom. As the starting material is a hydrochloride salt, the first crucial step in any reaction is the in-situ neutralization of the amine to liberate the free, nucleophilic nitrogen. This is typically achieved by adding a non-nucleophilic organic base.

G

Protocol 1: High-Throughput Amide Coupling

This protocol describes the synthesis of an N-acyl azetidine library in a 96-well plate format by coupling 3-(Propan-2-yl)azetidine with a library of diverse carboxylic acids.

Expertise & Rationale

Amide bond formation is a cornerstone of medicinal chemistry. In a parallel synthesis context, efficiency and reliability are key.

  • Choice of Coupling Agent: We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient coupling reagent that works rapidly and minimizes racemization of chiral carboxylic acids. It is preferred over older reagents like HBTU for its superior reactivity.

  • Choice of Base: Diisopropylethylamine (DIPEA) is used. It is a bulky, non-nucleophilic base. Two equivalents are required: one to neutralize the azetidine hydrochloride salt and a second to scavenge the proton released during the amide bond formation.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents, making it ideal for library synthesis.

Detailed Step-by-Step Methodology

(All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.)

  • Preparation of Stock Solutions:

    • Azetidine Stock (0.2 M): Dissolve 1.36 g of this compound in 50 mL of anhydrous DMF.

    • Carboxylic Acid Library (0.2 M): Prepare a 96-well plate containing solutions of 96 different carboxylic acids in anhydrous DMF.

    • HATU Stock (0.2 M): Dissolve 3.80 g of HATU in 50 mL of anhydrous DMF. Prepare this solution fresh before use.

    • DIPEA Stock (0.8 M): Add 6.97 mL of DIPEA to 43.03 mL of anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL of the Azetidine Stock solution (0.05 mmol, 1.0 equiv).

    • Add 500 µL of the corresponding Carboxylic Acid Library solution to each well (0.1 mmol, 2.0 equiv). Note: Using an excess of the more diverse component can help drive the reaction to completion.

    • Add 250 µL of the DIPEA Stock solution (0.2 mmol, 4.0 equiv).

    • Initiate the reaction by adding 250 µL of the HATU Stock solution to each well (0.05 mmol, 1.0 equiv).

  • Reaction & Incubation:

    • Seal the 96-well plate securely with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature (20-25°C) for 12-16 hours.

    • QC Step: Take a small aliquot (5 µL) from a few representative wells, dilute with acetonitrile, and analyze by LC-MS to confirm the consumption of the starting azetidine.

  • Parallel Workup & Purification:

    • Add 1 mL of ethyl acetate and 1 mL of a saturated aqueous sodium bicarbonate solution to each well.

    • Seal and shake vigorously for 5 minutes. Centrifuge the plate to separate the layers.

    • Carefully remove the upper organic layer using a liquid handler or multichannel pipette and transfer to a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The resulting crude products can be redissolved in DMSO for direct screening or purified via parallel preparative HPLC.

Protocol 2: Parallel Reductive Amination

This protocol details the synthesis of an N-alkyl azetidine library by reacting 3-(Propan-2-yl)azetidine with a library of aldehydes.

Expertise & Rationale

Reductive amination is a robust method for forming C-N bonds. The one-pot procedure described here is highly efficient for library generation.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ. It is less basic and more tolerant of acidic conditions than sodium borohydride, which is ideal as the reaction mixture is slightly acidic due to the azetidine hydrochloride.

  • Reaction Conditions: The reaction is typically performed in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to prevent unwanted side reactions of the reducing agent. Acetic acid can be added as a catalyst to facilitate iminium ion formation.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions & Reagents:

    • Azetidine Stock (0.2 M): Dissolve 1.36 g of this compound in 50 mL of anhydrous DCM.

    • Aldehyde Library (0.22 M): Prepare a 96-well plate containing solutions of 96 different aldehydes in anhydrous DCM.

    • Sodium Triacetoxyborohydride (STAB): Dispense as a solid into the reaction wells.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL of the Azetidine Stock solution (0.05 mmol, 1.0 equiv).

    • Add 250 µL of the corresponding Aldehyde Library solution to each well (0.055 mmol, 1.1 equiv).

    • Add ~5 µL of glacial acetic acid to each well to catalyze iminium formation.

    • Let the mixture stir for 20-30 minutes to allow for imine/iminium formation.

    • Carefully add 32 mg of STAB (0.15 mmol, 3.0 equiv) as a solid to each well. Caution: Gas evolution (hydrogen) may occur.

  • Reaction & Incubation:

    • Seal the 96-well plate (a needle-vented cap mat is recommended to release any pressure).

    • Place the plate on an orbital shaker and agitate at room temperature for 16-24 hours.

    • QC Step: Monitor reaction completion by LC-MS analysis of representative wells.

  • Parallel Workup & Purification:

    • Quench the reaction by slowly adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for 10 minutes. The layers should be separated.

    • Transfer the organic (bottom) DCM layer to a new plate.

    • Evaporate the solvent to yield the crude products, which can then be prepared for screening or further purification.

Library Generation Strategy & Data

The power of parallel synthesis lies in its combinatorial nature. By combining a single core building block with a library of diverse reactants, one can rapidly generate thousands of unique molecules for high-throughput screening (HTS).[3][4]

G

Example Virtual Library Data

The table below illustrates a small, hypothetical 3x1 library generated via amide coupling, showcasing the rapid diversification of calculated properties.

Reactant (R-COOH)Final Product StructureFormulaMW ( g/mol )cLogP
Benzoic AcidN-benzoyl-3-isopropylazetidineC₁₃H₁₇NO203.282.15
Thiophene-2-carboxylic acidN-(thiophen-2-oyl)-3-isopropylazetidineC₁₁H₁₅NOS209.311.88
4-Fluorobenzoic acidN-(4-fluorobenzoyl)-3-isopropylazetidineC₁₃H₁₆FNO221.272.31

Conclusion

This compound is a powerful and versatile building block for the construction of diverse, sp³-rich compound libraries. Its straightforward reactivity via standard N-functionalization reactions makes it highly amenable to parallel synthesis workflows. By implementing the robust protocols for amide coupling and reductive amination detailed in this note, drug discovery teams can efficiently generate novel chemical matter, accelerating the identification of new lead compounds and expanding the exploration of therapeutically relevant chemical space.

References

  • Burmistrov, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC. [Link]

  • Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry. [Link]

  • Singh, G. S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Zhang, Z., et al. (2017). Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • The Wertheim UF Scripps Institute. Compound Libraries. High-Throughput Molecular Screening Center. [Link]

Sources

Application Notes and Protocols for 3-(Propan-2-yl)azetidine hydrochloride: A Constrained Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic modulation of molecular properties is paramount to successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic attributes, is a cornerstone of this endeavor.[1][2] This guide delves into the application of "3-(Propan-2-yl)azetidine hydrochloride" as a constrained bioisostere for the ubiquitous isopropyl group. The inherent conformational rigidity of the azetidine ring offers a unique tool to navigate chemical space, enhance metabolic stability, and refine potency and selectivity.[3] These notes provide a comprehensive overview of the rationale, practical applications, and detailed synthetic protocols for the incorporation of this valuable building block into drug discovery pipelines.

The Rationale for Constrained Bioisosteres: The Case for 3-Isopropylazetidine

The isopropyl group is a prevalent lipophilic moiety in a vast number of bioactive molecules. While effective in establishing crucial hydrophobic interactions with biological targets, its free rotation can sometimes be detrimental, leading to entropic penalties upon binding and potential off-target effects. Furthermore, aliphatic groups can be susceptible to metabolic oxidation.

The 3-isopropylazetidine scaffold addresses these challenges by acting as a "conformationally constrained" bioisostere.[4][5] This four-membered nitrogen-containing heterocycle introduces several advantageous properties:

  • Reduced Conformational Flexibility: The rigid azetidine ring locks the isopropyl group into a more defined spatial orientation. This can lead to a more favorable entropic profile upon binding to a target protein, potentially increasing potency.[4]

  • Improved Physicochemical Properties: The introduction of the nitrogen atom can enhance aqueous solubility and modulate lipophilicity (LogP/LogD) and basicity (pKa), which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Enhanced Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to simple alkyl chains, potentially leading to an improved pharmacokinetic profile.[6][7][8]

  • Novel Chemical Space: The unique three-dimensional structure of 3-isopropylazetidine provides a vector for exploring novel chemical space and establishing new intellectual property.[9]

Physicochemical Properties: A Comparative Overview

PropertyIsopropylamine HydrochlorideThis compound (Predicted)Rationale for Predicted Change
Molecular Weight 95.57 g/mol 135.64 g/mol Increased molecular complexity.
Topological Polar Surface Area (TPSA) 26.02 Ų~29.0 ŲThe azetidine nitrogen contributes to a slight increase in polar surface area.
cLogP ~0.3~1.2The additional carbon atoms in the azetidine ring increase lipophilicity.
pKa ~10.7~9.5 - 10.5The ring strain of the azetidine can slightly decrease the basicity of the nitrogen compared to an acyclic amine.
Aqueous Solubility HighModerate to HighThe hydrochloride salt form ensures good aqueous solubility.[11]

Note: These values are estimates and should be experimentally verified for any new chemical entity.

Strategic Applications in Drug Design

The use of 3-isopropylazetidine as a bioisostere is particularly relevant in the following therapeutic areas and design scenarios:

  • Central Nervous System (CNS) Drug Discovery: The modulation of pKa and lipophilicity is critical for achieving blood-brain barrier penetration. The constrained nature of the azetidine ring can also lead to enhanced selectivity for specific receptor subtypes within the CNS.[1][12][13][14][15]

  • Kinase Inhibitors: The precise orientation of substituents is often crucial for potent and selective kinase inhibition. The rigid scaffold of 3-isopropylazetidine can help to lock in the optimal conformation for binding to the ATP pocket.

  • Metabolically Labile Scaffolds: In instances where a lead compound suffers from rapid metabolism at an isopropyl or related aliphatic group, the introduction of the 3-isopropylazetidine moiety can confer enhanced metabolic stability.[6][7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of the 3-(Propan-2-yl)azetidine moiety into a target scaffold.

Diagram of Synthetic Pathways

G cluster_0 Protocol 1: N-Arylation cluster_1 Protocol 2: N-Acylation A 3-(Propan-2-yl)azetidine hydrochloride C Pd Catalyst, Ligand, Base A->C B Aryl Halide (Ar-X) B->C D N-Aryl-3-isopropylazetidine C->D E 3-(Propan-2-yl)azetidine hydrochloride G Coupling Agent, Base E->G F Carboxylic Acid (R-COOH) F->G H N-Acyl-3-isopropylazetidine G->H

Sources

Application Notes & Protocols: 3-(Propan-2-yl)azetidine Hydrochloride in CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif for CNS Drug Candidates

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical matter with superior "drug-like" properties is a paramount challenge. The ability of a molecule to effectively cross the blood-brain barrier (BBB), engage its intended target with high affinity and selectivity, and maintain metabolic stability are critical determinants of therapeutic success. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a highly valuable scaffold in medicinal chemistry for achieving these goals.[1]

Distinct from more conventional cyclic amines like piperidine or pyrrolidine, the inherent ring strain of the azetidine core imparts a unique three-dimensional geometry. This structural feature can lead to improved physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity, which are often beneficial for CNS drug candidates.[2] Furthermore, the sp³-rich character of the azetidine ring can promote more specific and favorable interactions with protein targets while simultaneously reducing non-specific binding and improving metabolic stability.[1]

This application note focuses on 3-(Propan-2-yl)azetidine hydrochloride , a specific derivative that combines the benefits of the azetidine core with a small, lipophilic isopropyl substituent at the 3-position. This substitution pattern offers a vector for exploring structure-activity relationships (SAR) in the context of CNS targets. We will provide a comprehensive overview of its properties, propose a potential mechanism of action based on structural analogy, and detail robust protocols for its evaluation as a CNS drug candidate.

Physicochemical Properties and CNS Drug-Likeness

A critical initial step in assessing any potential CNS drug candidate is the evaluation of its physicochemical properties against established guidelines for BBB penetration and overall drug-likeness.[3] The properties of this compound are summarized below and evaluated against both Lipinski's Rule of Five and the more stringent CNS Multiparameter Optimization (MPO) score criteria.[4]

PropertyValue (Predicted/Known)Lipinski's Rule of 5 Guideline (<5 violations)CNS MPO Desirability (Score 0-6)
Molecular Weight (MW) 135.64 g/mol [5]≤ 500High (Desirability ≈ 1.0)
cLogP ~1.2[6]≤ 5High (Desirability ≈ 1.0)
Hydrogen Bond Donors (HBD) 1 (as hydrochloride salt)≤ 5High (Desirability ≈ 1.0)
Hydrogen Bond Acceptors (HBA) 1≤ 10High (Desirability ≈ 1.0)
Topological Polar Surface Area (TPSA) 12.0 ŲN/AHigh (Desirability ≈ 1.0)
pKa (most basic) ~9.5-10.5 (predicted)N/AModerate (Desirability ≈ 0.6-0.8)
CNS MPO Score (Predicted) ~5.8 N/AHigh (≥ 4 is desirable)

As the table indicates, this compound exhibits a highly favorable profile for a CNS drug candidate. Its low molecular weight, moderate lipophilicity, and low hydrogen bonding capacity all align with properties known to facilitate passage across the BBB.[7] The predicted high CNS MPO score of approximately 5.8 further underscores its potential, suggesting a high probability of possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and safety attributes.[4]

Proposed Mechanism of Action: A Focus on Monoamine Transporters

While direct pharmacological data for this compound is not extensively published, structure-activity relationships for analogous 3-substituted azetidine derivatives provide a strong basis for a hypothesized mechanism of action. Specifically, 3-aryl and 3-alkoxy-3-aryl azetidines have been identified as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][8] These transporters are critical regulators of neurotransmission and are the targets of many established antidepressant and psychostimulant medications.

The core structure of this compound, with its secondary amine, can be considered a constrained bioisostere of phenethylamine, a common pharmacophore in many CNS-active compounds. We hypothesize that this compound may act as a triple reuptake inhibitor (TRI) or a selective inhibitor of one or more of these monoamine transporters.

G cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Compound 3-(Propan-2-yl)azetidine hydrochloride DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NTs Increased Neurotransmitters (DA, NE, 5-HT) DAT->NTs Blocks Reuptake NET->NTs Blocks Reuptake SERT->NTs Blocks Reuptake Receptors Postsynaptic Receptors NTs->Receptors Activation Signal Downstream Signaling Receptors->Signal

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a non-cell-based assay to predict the passive diffusion of this compound across the BBB.[9]

Objective: To determine the permeability coefficient (Pe) of the test compound.

Materials:

  • PAMPA plate (e.g., 96-well sandwich plate with a PVDF filter)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds: Caffeine (high permeability), Atenolol (low permeability)

  • 96-well UV-transparent plates

  • Plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Prepare a 1% (w/v) solution of porcine brain lipid in dodecane. Carefully apply 5 µL of this solution to each well of the donor plate filter membrane.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 200 µM in PBS (pH 7.4). Prepare control compounds similarly.

  • Assay Setup:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, forming the "sandwich".

    • Add 200 µL of the compound working solution (and controls) to the corresponding wells of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or LC-MS/MS for higher sensitivity and specificity).

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the plate geometry, Vd and Va are the volumes of the donor and acceptor wells, and Area is the surface area of the membrane.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Coat Coat Donor Plate with Brain Lipid Prepare Prepare Compound Solutions (Test & Controls) Coat->Prepare Fill_Acceptor Fill Acceptor Plate with PBS Prepare->Fill_Acceptor Assemble Assemble Sandwich Plate Fill_Acceptor->Assemble Add_Donor Add Compound to Donor Plate Assemble->Add_Donor Incubate Incubate 4-5h at RT Add_Donor->Incubate Quantify Quantify Compound in Donor & Acceptor Wells (UV or LC-MS) Incubate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Workflow for the PAMPA-BBB permeability assay.

Protocol 2: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol outlines a competitive binding assay to determine the affinity of this compound for DAT, NET, and SERT.

Objective: To determine the Ki (inhibition constant) of the test compound for each transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Reaction Mixture:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of cell membrane suspension.

    • NSB: Add 50 µL of a high concentration of the respective non-specific inhibitor, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Compound Wells: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - NSB.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Rodent Behavioral Assessment (Forced Swim Test)

The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant activity.[8]

Objective: To evaluate the effect of this compound on depression-like behavior in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Positive control (e.g., Imipramine, 20 mg/kg).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound (e.g., at 1, 3, 10, 30 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into a cylinder of water for a 15-minute session. This is to induce a state of helplessness. Remove, dry, and return the mice to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session. Video record the entire session.

  • Behavioral Scoring: Score the last 4 minutes of the test session for time spent immobile. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time suggests a potential antidepressant-like effect.

G Acclimate Acclimate Mice Dose Administer Compound, Vehicle, or Control (i.p.) Acclimate->Dose Pre_Swim Day 1: Pre-swim Session (15 min) Dose->Pre_Swim Test_Swim Day 2: Test Session (6 min) Pre_Swim->Test_Swim Record Video Record Test Session Test_Swim->Record Score Score Immobility Time (last 4 min) Record->Score Analyze Statistical Analysis Score->Analyze

Caption: Workflow for the rodent Forced Swim Test (FST).

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

This compound represents a promising starting point for CNS-targeted drug discovery. Its physicochemical properties are well-aligned with the requirements for brain penetration, and its structure suggests a plausible mechanism of action via modulation of monoamine transporters. The protocols outlined in this guide provide a robust framework for the initial characterization of this and similar compounds, from assessing fundamental ADME properties to evaluating in vivo efficacy in a relevant behavioral model. By systematically applying these methodologies, researchers can effectively advance the exploration of the azetidine scaffold to develop the next generation of therapeutics for CNS disorders.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Zhang, Y., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • BenchChem. (2025). Comparative Analysis of 3-(2-Ethylphenyl)azetidine as a Potential Modulator of CNS Targets.
  • ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing.
  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 143.
  • PubChemLite. (n.d.). This compound (C6H13N).
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Wager, T. T., et al. (2016). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 59(19), 8926-8957.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.
  • Zon, L. I., & Peterson, R. T. (2005). In vivo drug discovery in the zebrafish. Nature Reviews Drug Discovery, 4(1), 35–44.
  • Pion Inc. (2024, January 30). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • Li, Z., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
  • Mustafa, S., et al. (2012). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Journal of Biomolecular Screening, 17(5), 626–640.
  • Fernandes, C., & Guedes, R. C. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(9), 999-1006.
  • Wang, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 731–744.
  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5348.
  • Kim, K., et al. (2023).
  • Seltz, L. (2025, October 1). Targeting GPCRs in the CNS: Advances in Drug Discovery Strategies.
  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(19), 8447–8451.
  • Martin, S. F., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(1), 134–145.
  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity.
  • ResearchGate. (2025, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

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Application Notes & Protocols: The Strategic Integration of 3-(Propan-2-yl)azetidine Hydrochloride in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Small Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of molecular frameworks that confer superior physicochemical and pharmacological properties is a central theme. G-Protein Coupled Receptors (GPCRs), the largest family of validated drug targets, demand ligands with high specificity and optimized pharmacokinetics.[1][2] While aromatic systems have long been a mainstay, there is an increasing appreciation for the advantages conferred by small, saturated heterocycles.[3] Among these, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged" structure.[4][5]

The value of the azetidine motif lies in its unique structural and physical properties. Its inherent ring strain and conformational rigidity reduce the entropic penalty of binding to a biological target, which can lead to a significant increase in affinity.[5][6] This rigidity allows for the precise, three-dimensional positioning of substituents, making it an invaluable tool for probing the intricate topographies of GPCR binding pockets.[4] Furthermore, the introduction of such sp³-rich scaffolds often improves key drug-like properties, including aqueous solubility and metabolic stability, by moving away from the flat, lipophilic character of many aromatic compounds.[3][7] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib, successfully incorporate azetidine rings to enhance their pharmacokinetic profiles and receptor selectivity.[7]

This guide focuses on a specific, versatile building block: 3-(Propan-2-yl)azetidine hydrochloride . We will explore its strategic application in GPCR ligand design, providing detailed protocols for its synthetic incorporation and subsequent pharmacological characterization. The isopropyl substituent at the 3-position offers a well-defined, non-polar steric group ideal for exploring hydrophobic sub-pockets within a receptor, while the azetidine nitrogen serves as a key attachment point or basic center. The hydrochloride salt form ensures enhanced stability and solubility for handling and reaction setup.[8]

Section 1: Design Rationale and Strategic Value

The decision to incorporate the 3-(propan-2-yl)azetidine motif into a potential GPCR ligand is guided by several key medicinal chemistry principles.

  • Vectorial Exploration of Binding Pockets: The isopropyl group at the C3 position acts as a directional, hydrophobic probe. Unlike a simple methyl or ethyl group, its branched nature presents a distinct steric footprint that can be used to achieve selective interactions within a target's binding site.

  • Bioisosteric Replacement: The azetidine ring is often used as a rigid bioisostere for more flexible acyclic amines or larger, more lipophilic rings like pyrrolidine and piperidine.[4] This substitution can lock a ligand into a more favorable binding conformation and improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Improved Physicochemical Properties: As an sp³-rich scaffold, azetidine can decrease the planarity and lipophilicity of a lead compound, often leading to improved aqueous solubility—a critical parameter for oral bioavailability.[3][7]

  • Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation compared to larger rings or acyclic chains, potentially blocking common sites of cytochrome P450 oxidation.[7]

Table 1: Physicochemical Properties of 3-(Propan-2-yl)azetidine vs. Related Scaffolds
Property3-(Propan-2-yl)azetidineIsopropyl-pyrrolidineIsopropyl-piperidine
Molecular Weight 99.17 g/mol 113.20 g/mol 127.23 g/mol
logP (Predicted) ~1.3~1.7~2.1
Topological Polar Surface Area 12.03 Ų12.03 Ų12.03 Ų
Structural Nature Conformationally rigid, strainedFlexible (puckered envelope)Flexible (chair/boat)

Note: Data are calculated estimates for the free base forms for comparative purposes.

Section 2: Application Protocol: Synthetic Incorporation of the Azetidine Scaffold

A primary application of this compound is its incorporation into a lead molecule via functionalization of the ring nitrogen. The following protocol details a standard N-acylation reaction, a robust and widely used method for forming a stable amide bond.

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Azetidine Addition cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid (1.0 eq) in DCM/DMF B 2. Add Coupling Agents (e.g., HATU, 1.1 eq) A->B C 3. Add Base (e.g., DIPEA, 3.0 eq) B->C D 4. Stir for 10 min (Active Ester Formation) C->D E 5. Add 3-(Propan-2-yl)azetidine HCl (1.2 eq) D->E F 6. Stir at Room Temperature (2-16 hours) E->F G 7. Monitor by LC-MS F->G H 8. Quench & Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Purify by Flash Chromatography I->J K 11. Characterize (NMR, HRMS) J->K

Caption: Workflow for N-acylation of 3-(propan-2-yl)azetidine.

Step-by-Step Protocol: N-Acylation with a Carboxylic Acid

Objective: To couple 3-(propan-2-yl)azetidine with a generic carboxylic acid-containing lead molecule (R-COOH).

Materials:

  • Lead compound with a carboxylic acid moiety (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (R-COOH, 1.0 equivalent).

    • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). If solubility is an issue, a small amount of DMF (up to 20% v/v) can be added.

    • Add HATU (1.1 equivalents) to the solution.

    • Add DIPEA (3.0 equivalents). The extra equivalent is necessary to neutralize the hydrochloride salt of the azetidine.

    • Stir the mixture at room temperature for 10-15 minutes. This allows for the formation of the active HATU ester.

  • Azetidine Coupling:

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts from the HATU reagent.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, depending on the product's polarity.

    • Combine the pure fractions and concentrate to yield the final N-acylated product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Application Protocol: GPCR Ligand Characterization Workflow

Once synthesized, the novel ligand must be evaluated for its ability to bind to the target GPCR and elicit a functional response.

Start Synthesized Ligand Binding Radioligand Binding Assay (Competition) Start->Binding Affinity Determine Affinity (Ki) Binding->Affinity Functional Functional Assays Affinity->Functional cAMP cAMP Accumulation Assay (Gs/Gi Signaling) Functional->cAMP Arrestin β-Arrestin Recruitment Assay (G-Protein Independent) Functional->Arrestin Potency Determine Potency (EC50) & Efficacy (Emax) cAMP->Potency Arrestin->Potency Mode Determine Mode of Action (Agonist/Antagonist) Potency->Mode Analysis Data Analysis & SAR Mode->Analysis

Caption: High-level workflow for characterizing a novel GPCR ligand.

Protocol 3.1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Kᵢ) of the newly synthesized, non-radiolabeled test ligand for the target GPCR by measuring its ability to compete with a known radioligand.[9][10]

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR.

  • A suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kₔ) for the target GPCR.

  • Test ligand (synthesized compound) at various concentrations.

  • Non-specific binding (NSB) competitor: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-Specific Binding (NSB): Radioligand + NSB Competitor + Membranes.

    • Competition: Radioligand + Test Ligand (at 10-12 different concentrations) + Membranes.

  • Reagent Addition:

    • Add 50 µL of assay buffer (for Total Binding) or NSB competitor (for NSB wells) or test ligand dilutions to the appropriate wells.

    • Add 50 µL of the radioligand (at a concentration near its Kₔ).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[9] Causality Note: Incubation time and temperature must be optimized to ensure the binding reaction has reached a steady state for accurate affinity measurement.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol 3.2: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

Objective: To measure the effect of the test ligand on adenylyl cyclase activity by quantifying intracellular cyclic AMP (cAMP) levels.[12] This determines if the ligand is an agonist (stimulates cAMP for Gs, inhibits for Gi), antagonist (blocks agonist effect), or inverse agonist (reduces basal cAMP).

Materials:

  • Whole cells expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled assays).

  • A known reference agonist for the target GPCR.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells into 384-well plates and grow overnight to form a confluent monolayer.[13]

  • Ligand Preparation: Prepare serial dilutions of the test ligand and reference agonist.

  • Agonist Mode:

    • Remove growth medium and add the test ligand dilutions in assay medium to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with the test ligand for 15-30 minutes.

    • Add the reference agonist at its EC₈₀ concentration and incubate for another 30 minutes.

  • Gi-Coupled Receptor Specifics: To measure inhibition of cAMP production, stimulate the cells with forskolin (e.g., 1-10 µM) simultaneously with the test ligand. An agonist will reduce the forskolin-stimulated cAMP signal.[12]

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the ligand.

    • For agonist mode, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonist mode, determine the IC₅₀ and calculate the antagonist affinity (Kₑ) using the Schild equation.

Protocol 3.3: β-Arrestin Recruitment Assay

Objective: To measure ligand-induced recruitment of β-arrestin to the GPCR, a hallmark of receptor activation and desensitization for nearly all GPCRs.[13][14] This assay is independent of G-protein coupling specificity and is a powerful tool for detecting biased agonism.[1]

Materials:

  • A commercial β-arrestin reporter cell line expressing the target GPCR (e.g., DiscoveRx PathHunter or Promega Tango). These systems are typically based on enzyme fragment complementation (EFC).[13]

  • Assay medium and detection reagents provided with the commercial kit.

  • Test ligand and reference agonist.

Procedure:

  • Cell Plating: Plate the engineered cells in 384-well plates according to the manufacturer's protocol.[13]

  • Ligand Addition: Add serial dilutions of the test ligand (for agonist mode) or pre-incubate with the test ligand before adding a reference agonist (for antagonist mode).

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the EFC detection reagents as per the manufacturer's protocol. Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.

  • Measurement: Read the luminescence on a compatible plate reader.

  • Data Analysis: Analyze the data as described for the cAMP assay to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Section 4: Data Interpretation and Visualization

The power of using building blocks like this compound lies in systematically understanding how structural changes affect pharmacology.

GPCR Signaling Pathways

cluster_gprotein G-Protein Dependent Signaling cluster_arrestin G-Protein Independent Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein Gαβγ GPCR->G_Protein GRK GRK GPCR->GRK Phosphorylation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response1 Cellular Response Second_Messenger->Cellular_Response1 P_GPCR P-GPCR GRK->P_GPCR Arrestin β-Arrestin P_GPCR->Arrestin MAPK MAPK Cascade Arrestin->MAPK Cellular_Response2 Cellular Response (e.g., Gene Transcription) MAPK->Cellular_Response2

Sources

Application Notes and Protocols: The Synthetic Utility of 3-(Propan-2-yl)azetidine Hydrochloride in Reactions with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen heterocycles that have become increasingly important structural motifs in medicinal chemistry.[1][2] Their incorporation into drug candidates can impart desirable physicochemical properties, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity, due to their rigid, three-dimensional structure.[3] 3-(Propan-2-yl)azetidine, in particular, offers a versatile scaffold with a lipophilic isopropyl group at the C3 position, providing a valuable building block for exploring structure-activity relationships (SAR).[4]

This guide focuses on the dual reactivity of 3-(propan-2-yl)azetidine hydrochloride, the common commercially available salt form. We will explore its utility as a nucleophile in reactions with various electrophiles for N-functionalization and its role as a precursor to electrophilic azetidinium ions, which undergo ring-opening reactions with nucleophiles. The protocols provided are designed to be robust and adaptable for drug discovery and chemical development programs.

Part 1: Reactions with Electrophiles (N-Functionalization)

The secondary amine of 3-(propan-2-yl)azetidine is a potent nucleophile, making it amenable to a wide range of N-functionalization reactions. As the starting material is a hydrochloride salt, the free amine must be liberated in situ or in a separate step using a suitable base before it can react with an electrophile. The choice of base is critical; typically, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are employed to avoid competition with the azetidine nucleophile.

Workflow for N-Functionalization of 3-(Propan-2-yl)azetidine

G cluster_start Starting Material cluster_reaction Reaction Core cluster_products Products start 3-(Propan-2-yl)azetidine Hydrochloride free_amine Free Azetidine (in situ) start->free_amine  Base (e.g., Et3N, DIPEA) amide N-Acylated Azetidine free_amine->amide N-Acylation alkyl_amine N-Alkylated Azetidine free_amine->alkyl_amine N-Alkylation electrophile Electrophile (e.g., R-COCl, R-CHO, R-X) electrophile->free_amine

Caption: General workflow for the N-functionalization of this compound.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. This reaction is typically high-yielding and proceeds under mild conditions.

Causality and Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive acylating agents, ensuring rapid conversion.

  • Base: Triethylamine (Et₃N) is used in slight excess (2.0 eq.) to neutralize both the starting hydrochloride salt and the HCl generated during the reaction.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the reactants and the triethylammonium chloride byproduct, which can then be removed by an aqueous wash.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the highly reactive acyl chloride, then allowed to warm to room temperature for completion.[5]

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise and stir the mixture for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated azetidine.

ParameterValue/ConditionPurpose
Stoichiometry Azetidine HCl (1.0 eq), Acyl Chloride (1.1 eq), Et₃N (2.2 eq)Ensures complete reaction and neutralization.
Solvent Dichloromethane (DCM)Inert solvent, good solubility for reactants.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows for reaction completion.
Work-up Aqueous Washes (HCl, NaHCO₃, Brine)Removes base, salts, and unreacted reagents.
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the common issue of over-alkylation seen with alkyl halides.[6] The process involves the initial formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[5] It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the intermediate iminium ion. Its use does not require strict pH control.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM are standard solvents that are compatible with the reaction conditions.

  • Procedure: A one-pot procedure is highly efficient. The amine and carbonyl are mixed to form the iminium ion before the reducing agent is added.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and 1,2-dichloroethane (DCE, 0.2 M).

  • Add triethylamine (1.1 eq) to liberate the free amine and stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A slight effervescence may be observed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.[5]

ParameterValue/ConditionPurpose
Stoichiometry Azetidine HCl (1.0 eq), Carbonyl (1.2 eq), STAB (1.5 eq)Drives reaction to completion.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent, ideal for iminium formation.
Temperature Room TemperatureMild conditions sufficient for both steps.
Work-up NaHCO₃ Quench, ExtractionNeutralizes acidic byproducts and isolates the product.

Part 2: Reactions with Nucleophiles via Azetidinium Ion Ring-Opening

While the azetidine ring is relatively stable, its inherent ring strain (~25 kcal/mol) can be harnessed for synthetic transformations.[7] The ring is not susceptible to nucleophilic attack on its own. However, activation of the ring nitrogen to form a quaternary azetidinium ion renders the ring carbons highly electrophilic and susceptible to SN2-type ring-opening by nucleophiles. This two-step sequence provides access to highly functionalized, linear 1,3-amino-functionalized compounds.[7][8]

Mechanism and Regioselectivity

The ring-opening process is generally regioselective. Nucleophilic attack typically occurs at the less sterically hindered carbon of the azetidinium ring. For an N-activated 3-isopropylazetidinium ion, the attack would be expected to occur at the C4 position, which is less substituted than the C2 position. However, the nature of the nucleophile and substituents can influence this outcome.[9][10] DFT calculations and experimental studies have shown that highly nucleophilic reagents favor attack at more substituted carbons in some systems, but for a C3-substituted ring, attack at C4 is often predominant.[9][10]

Workflow for Nucleophilic Ring-Opening

G cluster_start Starting Material cluster_activation Activation Step cluster_ringopening Ring-Opening start 3-(Propan-2-yl)azetidine azetidinium Azetidinium Ion (Reactive Intermediate) start->azetidinium N-Alkylation/ Quaternization activator Activating Agent (e.g., MeOTf, R-X) activator->start product Linear 1,3-Amino Functionalized Product azetidinium->product Nucleophilic Attack (SN2) nucleophile Nucleophile (e.g., N3-, CN-, RO-) nucleophile->azetidinium

Caption: Pathway for the synthesis of linear amines via azetidinium ion ring-opening.

Protocol 3: Formation of the N,N-Dialkyl-3-isopropylazetidinium Salt

The first step is the quantitative formation of the azetidinium salt using a powerful alkylating agent. Methyl trifluoromethanesulfonate (MeOTf) is an excellent choice for this transformation.

Causality and Experimental Choices:

  • Alkylating Agent: Methyl triflate is a highly reactive methylating agent that ensures complete conversion of the tertiary amine to the quaternary ammonium salt.[9]

  • Solvent: A non-nucleophilic solvent like DCM is used to prevent it from participating in the reaction.

  • Procedure: The reaction is typically clean and fast, often proceeding to completion at room temperature. The resulting salt may precipitate or can be used directly in the next step.

Step-by-Step Protocol:

  • Prepare the free base of 3-(propan-2-yl)azetidine from the hydrochloride salt via neutralization with NaOH and extraction into an organic solvent. Dry and concentrate to obtain the free amine.

  • Dissolve the 3-(propan-2-yl)azetidine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C.

  • Add methyl trifluoromethanesulfonate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The formation of the azetidinium triflate salt is typically quantitative. The solvent can be removed under reduced pressure to yield the salt, which can be used in the next step without further purification.

Protocol 4: Nucleophilic Ring-Opening of the Azetidinium Salt

Once formed, the reactive azetidinium salt is subjected to reaction with a nucleophile.

Causality and Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be used, including azide, cyanide, alkoxides, and amines.[9][11] The choice will determine the functionality introduced into the final product.

  • Solvent: The solvent choice depends on the nucleophile. Aprotic polar solvents like DMF or acetonitrile are often suitable.

  • Temperature: The reaction may require heating to overcome the activation energy for the ring-opening, depending on the nucleophile's reactivity.

Step-by-Step Protocol (General Example with Sodium Azide):

  • Dissolve the N-methyl-3-isopropylazetidinium triflate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS for the disappearance of the azetidinium salt.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 1,3-aminofunctionalized product (in this case, an amino azide).

NucleophileExpected Product TypeGeneral Conditions
NaN₃1,3-Amino azideDMF, 60-80 °C
NaCN1,3-Amino nitrileDMF or DMSO, 50-70 °C
NaOMe1,3-Amino etherMeOH, reflux
Benzylamine1,3-DiamineAcetonitrile, reflux

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Reagents: Many reagents used in these protocols are hazardous. Acyl chlorides are corrosive and lachrymatory. Alkylating agents like methyl triflate are highly toxic and carcinogenic. Sodium azide and sodium cyanide are extremely toxic. Always handle these reagents in a chemical fume hood and follow all institutional safety protocols.[13][14][15]

  • Reactions: Quenching procedures, especially with reactive hydride reagents, should be performed slowly and carefully behind a safety shield.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis and drug discovery. Its dual reactivity allows for straightforward N-functionalization through its nucleophilic nitrogen atom and, following activation, for strain-driven ring-opening reactions to produce complex linear amines. The protocols and principles outlined in this guide provide a solid foundation for researchers to exploit the full synthetic potential of this important scaffold.

References

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Sources

Scale-up synthesis of "3-(Propan-2-yl)azetidine hydrochloride" for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-up Synthesis of 3-(Propan-2-yl)azetidine Hydrochloride for Preclinical Studies

Abstract

This application note provides a comprehensive, in-depth technical guide for the multi-gram scale-up synthesis of this compound, a valuable building block in medicinal chemistry. The azetidine scaffold is prized for its ability to confer desirable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[1] This guide details a robust, four-step synthetic route starting from commercially available N-Boc-azetidin-3-one. The described process is designed for scalability and incorporates critical safety considerations, in-process controls (IPCs), and detailed analytical characterization, making it suitable for producing material for preclinical evaluation. The causality behind experimental choices is explained to provide researchers with a framework for adapting the protocol to their specific needs.

Introduction and Strategic Rationale

The 3-substituted azetidine motif is a key structural feature in numerous biologically active compounds.[2] Its rigid, four-membered ring structure acts as a constrained bioisostere for larger, more flexible groups, often leading to enhanced binding affinity and improved pharmacokinetic profiles. 3-(Propan-2-yl)azetidine, in particular, introduces a small, lipophilic isopropyl group that can probe hydrophobic pockets in biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating handling and formulation.[3]

The synthetic strategy outlined herein was chosen for its reliability, scalability, and use of readily available starting materials. The chosen route (Figure 1) proceeds through a sequence of well-established and high-yielding chemical transformations:

  • Nucleophilic Addition: A Grignard reaction to install the isopropyl group onto the azetidine core.

  • Dehydration: Elimination of a tertiary alcohol to form a key alkene intermediate.

  • Reduction: Catalytic hydrogenation to achieve the desired saturated alkyl substituent.

  • Deprotection and Salt Formation: Removal of the nitrogen-protecting group and concurrent formation of the final hydrochloride salt.

This multi-step approach allows for purification at intermediate stages, ensuring high purity of the final active pharmaceutical ingredient (API) precursor.

Overall Synthetic Workflow

The synthesis is a four-step process starting from N-Boc-azetidin-3-one. Each step is monitored by appropriate in-process controls to ensure reaction completion and quality before proceeding to the next stage.

G cluster_0 Process Flow for 3-(Propan-2-yl)azetidine HCl A Step 1: Grignard Reaction N-Boc-azetidin-3-one + iPrMgBr IPC1 IPC-1 TLC/LC-MS A->IPC1 Monitor Consumption of SM B Step 2: Dehydration N-Boc-3-hydroxy-3-isopropylazetidine IPC2 IPC-2 TLC/LC-MS B->IPC2 Monitor Formation of Alkene C Step 3: Hydrogenation N-Boc-3-isopropylideneazetidine IPC3 IPC-3 TLC/GC-MS C->IPC3 Monitor Disappearance of Alkene D Step 4: Deprotection & Salt Formation N-Boc-3-isopropylazetidine IPC4 IPC-4 ¹H NMR D->IPC4 Confirm Deprotection E Final Product 3-(Propan-2-yl)azetidine HCl IPC1->B IPC2->C IPC3->D IPC4->E

Figure 1. Overall synthetic workflow with integrated in-process controls (IPCs).

Detailed Synthesis Protocols and Discussion

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Azetidine derivatives should be handled with care as they can be corrosive and irritating.[4] Grignard reagents are highly reactive, flammable, and moisture-sensitive; all equipment must be rigorously dried, and reactions must be performed under an inert atmosphere (Nitrogen or Argon).[4][5]

Step 1: Synthesis of N-Boc-3-hydroxy-3-isopropylazetidine (Intermediate 1)

Reaction Principle: This step utilizes a Grignard reaction, a classic carbon-carbon bond-forming reaction. The nucleophilic carbon of isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-azetidin-3-one.[6] Anhydrous THF is used as the solvent, as it effectively solvates the Grignard reagent and is inert under the reaction conditions. The reaction is performed at low temperature to control the exotherm and minimize side reactions.

Protocol:

  • To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add N-Boc-azetidin-3-one (50.0 g, 0.292 mol) and 500 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add isopropylmagnesium bromide (1.0 M solution in THF, 350 mL, 0.350 mol, 1.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C. The addition typically takes about 1-1.5 hours.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • In-Process Control (IPC-1): Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) or LC-MS to confirm the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (200 mL) while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate (300 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 1 as a colorless oil or low-melting solid.

Scale-up Considerations: The initiation and progression of Grignard reactions are highly exothermic.[7][8] On a larger scale, the rate of addition of the Grignard reagent must be carefully controlled to match the heat removal capacity of the reactor.[1] The use of in situ monitoring techniques like FTIR can provide real-time confirmation of reagent consumption, preventing the dangerous accumulation of unreacted Grignard reagent.[7]

ParameterValueJustification
Starting MaterialN-Boc-azetidin-3-oneCommercially available, stable precursor.
ReagentIsopropylmagnesium Bromide (1.2 equiv)Provides the required isopropyl nucleophile. A slight excess ensures complete conversion.
SolventAnhydrous THFStandard inert solvent for Grignard reactions.[4]
Temperature-10 °C to 0 °CControls the exothermic reaction and minimizes potential side products.
Quenching AgentSat. aq. NH₄ClMildly acidic quench to neutralize the alkoxide and dissolve magnesium salts without damaging the Boc group.
Expected Yield~95%Grignard additions to ketones are typically high-yielding.
Step 2: Synthesis of N-Boc-3-isopropylideneazetidine (Intermediate 2)

Reaction Principle: This step involves the acid-catalyzed dehydration (elimination) of the tertiary alcohol (Intermediate 1) to form an alkene (Intermediate 2). Toluene is used as the solvent, and a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium towards the product. A catalytic amount of p-toluenesulfonic acid (p-TsOH) serves as the proton source.

Protocol:

  • Set up a 1 L round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with Intermediate 1 (crude from the previous step, ~0.292 mol), toluene (500 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.78 g, 14.6 mmol, 0.05 equiv).

  • Heat the mixture to reflux (approx. 110-115 °C) and collect the water in the Dean-Stark trap.

  • In-Process Control (IPC-2): Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane) for the disappearance of Intermediate 1 and the appearance of the less polar product spot. The reaction is typically complete in 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 200 mL) to neutralize the acid catalyst, followed by brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Intermediate 2 is typically a pale yellow oil and can be used in the next step without further purification.

Step 3: Synthesis of N-Boc-3-isopropylazetidine (Intermediate 3)

Reaction Principle: The exocyclic double bond of Intermediate 2 is reduced to a single bond via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this type of transformation.[9] Ethanol is chosen as the solvent due to its ability to dissolve the substrate and its inertness to the reaction conditions. The reaction is run under a positive pressure of hydrogen gas to ensure efficient reduction.

Protocol:

  • To a 1 L hydrogenation vessel (e.g., a Parr shaker), add Intermediate 2 (crude from the previous step, ~0.292 mol) and ethanol (400 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (2.5 g, ~5 wt% loading) to the solution under a gentle stream of nitrogen.

  • Seal the vessel, evacuate and purge with nitrogen (3 times), then evacuate and purge with hydrogen (3 times).

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.5 bar).

  • Stir the mixture vigorously at room temperature. Hydrogen uptake should be observed on the pressure gauge.

  • In-Process Control (IPC-3): Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford Intermediate 3 as a colorless oil.

Scale-up Considerations: Catalytic hydrogenation carries a risk of fire or explosion due to the combination of a flammable solvent (ethanol), a pyrophoric catalyst (dry Pd/C), and a flammable gas (hydrogen).[10] Using a wet catalyst reduces the pyrophoric risk. Ensure the reaction vessel is properly grounded to prevent static discharge. The use of continuous flow hydrogenation reactors can significantly improve the safety profile of this reaction at scale.[9]

Step 4: Synthesis of this compound (Final Product)

Reaction Principle: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[11] Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or isopropanol accomplishes both the deprotection and the formation of the desired hydrochloride salt in a single step.[2][12] The product precipitates from the reaction mixture and can be isolated by filtration.

Protocol:

  • In a 1 L flask, dissolve Intermediate 3 (crude from the previous step, ~0.292 mol) in isopropanol (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (220 mL, 0.88 mol, 3.0 equiv) dropwise. Gas evolution (isobutylene and CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. A white precipitate will form.

  • In-Process Control (IPC-4): Take a small aliquot, evaporate the solvent, and analyze by ¹H NMR to confirm the complete disappearance of the Boc group signal (typically a large singlet around 1.4 ppm).

  • Work-up and Purification: Filter the resulting white solid and wash the filter cake with cold diethyl ether (2 x 100 mL) to remove non-polar impurities.

  • Dry the solid under vacuum at 40 °C to a constant weight to yield the final product, this compound.

  • For material intended for preclinical studies, recrystallization can be performed from hot isopropanol/diethyl ether to achieve >99% purity.[13]

Product Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 1: Summary of Synthesis Results (Illustrative)

Step Product Starting Mass Product Mass Yield (%) Purity (HPLC)
1 Intermediate 1 50.0 g 60.1 g 96% >95%
2 Intermediate 2 60.1 g 54.0 g 97% (Used crude)
3 Intermediate 3 54.0 g 53.5 g 98% >97%
4 Final Product 53.5 g 36.8 g 92% >99.5%

| Overall | Final Product | 50.0 g | 36.8 g | 84% | >99.5% |

Analytical Data for this compound:

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 4.15-4.05 (m, 2H), 3.95-3.85 (m, 2H), 3.00-2.85 (m, 1H), 2.15-2.00 (m, 1H), 1.05 (d, J=6.8 Hz, 6H). (Predicted values based on known spectra of similar structures).[14]

  • ¹³C NMR (101 MHz, D₂O) δ (ppm): 52.5 (2C), 37.0, 31.5, 18.0 (2C). (Predicted values).[14]

  • Mass Spec (ESI+): m/z = 100.11 [M+H]⁺ (Calculated for C₆H₁₄N⁺: 100.11).

  • Appearance: White crystalline solid.

Process Safety and Risk Mitigation

A thorough risk assessment is crucial before scaling up this synthesis. The following diagram outlines the key hazards and the corresponding control measures.

G cluster_0 Risk Mitigation Strategy hazards Hazards Grignard Exotherm Hydrogenation Flammability Corrosive Reagents (HCl) controls Control Measures Slow addition at low temp Monitor with in-situ PAT Inert atmosphere purging Use wet catalyst Proper grounding Use in fume hood Wear appropriate PPE hazards:f1->controls:f1 Mitigates hazards:f2->controls:f2 Mitigates hazards:f3->controls:f3 Mitigates

Figure 2. Hazard analysis and corresponding mitigation strategies.

Conclusion

This application note describes a validated and scalable four-step synthesis of this compound with an excellent overall yield of 84%. The process relies on robust and well-understood chemical transformations, making it suitable for implementation in a process chemistry or drug development setting. By detailing the rationale behind procedural choices and emphasizing critical safety and control points, this guide provides the necessary framework for researchers to confidently produce multi-gram quantities of this important building block for preclinical studies.

References

  • Dube, P., T. T. Perkins, and M. T. Zaim. (2019). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Available at: [Link]

  • MacDonald, G. J., et al. (2010). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Azetidine. Available at: [Link]

  • Maier, M., et al. (2005). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries. Available at: [Link]

  • Perez, M. (2004). In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. Available at: [Link]

  • Horn, M., et al. (2020). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition. Available at: [Link]

  • Alvarez, H. M., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development. Available at: [Link]

  • Beilstein Journals. (Date not available). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]

  • Sahn, J. J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Britton, J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • American Chemical Society. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Perna, F. M., et al. (2022). Sustainable and Chemoselective Hydrogenation of 2-Azetines in Continuous Flow. Tetrahedron. Available at: [Link]

  • National Center for Biotechnology Information. (Date not available). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Cambridge University Press. (Date not available). Grignard Reaction. Available at: [Link]

  • Bull, J. A., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Isom, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Beilstein Journals. (Date not available). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Organic Syntheses. (Date not available). Azetidine. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

  • Yoshida, S., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • Knochel, P., et al. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions.
  • Oakwood Chemical. (Date not available). N-Boc-3-hydroxyazetidine. Available at: [Link]

  • Google Patents. (Date not available). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • Google Patents. (Date not available). Process for synthesis of azetidine and novel intermediates therefor.
  • Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Google Patents. (Date not available). Process for making grignard reagents.
  • ESA-IPB. (Date not available). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • PubMed. (2007). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Available at: [Link]

  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Available at: [Link]

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Application Notes & Protocols: The Strategic Incorporation of 3-(Propan-2-yl)azetidine Hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a privileged motif in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and three-dimensional character.[1][2] This guide focuses on the practical application of a key derivative, 3-(Propan-2-yl)azetidine hydrochloride (also known as 3-isopropylazetidine hydrochloride), in the synthesis of kinase inhibitors. We will explore the strategic advantages conferred by this building block, provide detailed, field-tested protocols for its incorporation, and present data to support its utility in drug discovery programs.

Introduction: The Azetidine Advantage in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of therapeutic development.[4] The design of potent and selective kinase inhibitors often involves the exploration of novel chemical space to optimize interactions with the ATP-binding pocket and surrounding regions.

Saturated heterocyles, like azetidine, are increasingly utilized as bioisosteres for more common rings such as pyrrolidine and piperidine.[2][5] The four-membered azetidine ring offers distinct advantages:

  • Improved Physicochemical Properties: The incorporation of an azetidine moiety can enhance aqueous solubility and metabolic stability compared to larger, more lipophilic rings.[5]

  • Structural Rigidity and Vectorial Projection: The strained ring system provides a rigid scaffold, allowing for the precise positioning of substituents into specific vectors of three-dimensional space.[2] This is crucial for optimizing interactions with the target kinase.

  • Novel Chemical Space: Azetidine derivatives provide access to novel molecular architectures, enabling the development of intellectual property and potentially overcoming resistance mechanisms.[6]

The subject of this guide, This compound , adds another layer of utility. The isopropyl group at the 3-position can serve as a key pharmacophoric element, providing beneficial hydrophobic interactions within the kinase active site.

The Role and Advantages of the 3-Isopropylazetidine Moiety

The strategic incorporation of the 3-isopropylazetidine moiety can significantly impact the properties of a kinase inhibitor.

  • Lipophilic Pocket Interaction: Many kinases possess a lipophilic pocket adjacent to the ATP-binding site. The isopropyl group is ideally suited to engage in van der Waals interactions within this pocket, potentially increasing potency and selectivity.

  • Modulation of pKa: The azetidine nitrogen's basicity is influenced by its substitution. This allows for fine-tuning of the overall molecule's pKa, which can impact cell permeability and oral bioavailability.

  • Enhanced Drug-like Properties: The combination of the polar azetidine ring and the non-polar isopropyl group contributes to a favorable balance of properties, often leading to improved "drug-likeness."[7]

Core Synthetic Protocols: Incorporating 3-(Propan-2-yl)azetidine

The most common and versatile method for incorporating the 3-(propan-2-yl)azetidine moiety is through N-arylation, forming a crucial C-N bond that connects the azetidine to an aromatic or heteroaromatic core of the kinase inhibitor.

General Workflow for N-Arylation

The following diagram outlines the typical workflow for the N-arylation of this compound.

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification b_freebase Free-Basing of Azetidine HCl b_coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) b_freebase->b_coupling Azetidine Free Base b_workup Aqueous Workup b_coupling->b_workup Crude Product b_chromatography Column Chromatography b_workup->b_chromatography b_final Final Product b_chromatography->b_final Pure N-Aryl Azetidine

Caption: General workflow for N-arylation of 3-(propan-2-yl)azetidine.

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-(propan-2-yl)azetidine with an aryl halide (e.g., aryl bromide).

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound135.641.21.2
Aryl Bromide (Ar-Br)Varies1.01.0
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene---

Procedure:

  • Free-Basing (in situ): In a dry, argon-flushed reaction vessel, combine this compound (1.2 eq) and sodium tert-butoxide (1.4 eq). The excess base will both free-base the hydrochloride salt and serve as the base for the catalytic cycle.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous toluene. Stir for 10-15 minutes at room temperature.

  • Reaction Setup: To the vessel containing the azetidine and base, add the aryl bromide (1.0 eq).

  • Initiation: Add the pre-formed catalyst solution to the main reaction vessel via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir under argon.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-3-isopropylazetidine product.

Rationale for Key Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): This combination is a robust and widely used catalyst system for Buchwald-Hartwig amination, known for its high efficiency and broad substrate scope, including sterically hindered couplings.[8]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle without competing side reactions.

  • Solvent (Toluene): A high-boiling, non-polar solvent is ideal for this reaction, allowing for the necessary reaction temperatures to be reached.

Data Presentation: Representative Yields and Characterization

The following table presents representative yields for the N-arylation of 3-(propan-2-yl)azetidine with various aryl bromides, based on literature precedent for similar azetidine couplings.

EntryAryl BromideYield (%)
14-Bromotoluene85-95
21-Bromo-4-methoxybenzene80-90
32-Bromopyridine70-85
44-Bromo-N,N-dimethylaniline88-98

Note: Yields are dependent on the specific substrate and reaction optimization.

Characterization: Successful synthesis should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the final product.

  • LC-MS: To confirm the molecular weight of the product.

Signaling Pathway and Mechanism of Action

The synthesized N-aryl-3-isopropylazetidine can be further elaborated into a final kinase inhibitor. For instance, in the context of a Janus Kinase (JAK) inhibitor, the azetidine-containing fragment would be designed to interact with the hinge region and adjacent pockets of the kinase domain.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Expression nucleus->gene inhibitor Azetidine-Based Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

By blocking the ATP-binding site of the JAK kinase, the azetidine-based inhibitor prevents the phosphorylation and subsequent activation of STAT proteins.[2] This disruption of the JAK-STAT pathway ultimately leads to the downregulation of inflammatory gene expression, which is the therapeutic goal in many autoimmune diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modern kinase inhibitors. Its unique structural features can impart favorable physicochemical and pharmacodynamic properties to the final drug candidate. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate this scaffold into their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • PubChem. 3-propylazetidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(24), 17997–18010. [Link]

  • PubChem. 3-Propylazetidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Goodman, K. M., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 757–763. [Link]

  • PubChemLite. This compound (C6H13N). PubChem. [Link]

  • Klutchko, S. R., & Wovkulich, P. M. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 13059–13093. [Link]

  • ResearchGate. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Witulski, B., Senft, S., & Jost, O. (n.d.). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]

  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 682. [Link]

  • O'Donovan, D., et al. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 26(11), 3299. [Link]

Sources

Troubleshooting & Optimization

"3-(Propan-2-yl)azetidine hydrochloride" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Synthesis Core

Topic: Optimizing the Synthesis and Yield of 3-(Propan-2-yl)azetidine Hydrochloride

For Internal Use and Distribution to Our Valued Research Partners.

Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we understand that navigating the complexities of strained four-membered ring synthesis requires a blend of theoretical knowledge and practical insight. The azetidine scaffold is prized in medicinal chemistry for its ability to confer advantageous physicochemical properties, but its synthesis is often challenging due to inherent ring strain.[1][2][3][4][5]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and high-yielding process.

Recommended Synthetic Pathway: A Four-Stage Approach

A robust and scalable synthesis of this compound often proceeds via a protected intermediate, such as N-Boc-azetidin-3-one. This allows for controlled functionalization at the C3 position before the final deprotection. The pathway outlined below is a well-established route that balances reactivity and selectivity.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: C3-Functionalization cluster_2 Stage 3: Reduction cluster_3 Stage 4: Deprotection & Salt Formation A Commercially Available N-Boc-3-hydroxyazetidine B Oxidation (e.g., Dess-Martin) A->B C N-Boc-azetidin-3-one B->C D Wittig Reaction (Ph3P=C(CH3)2) C->D E N-Boc-3-(propan-2-ylidene)azetidine D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G N-Boc-3-(propan-2-yl)azetidine F->G H Acidic Deprotection (HCl in Dioxane/EtOAc) G->H I 3-(Propan-2-yl)azetidine Hydrochloride (Final Product) H->I

Caption: Recommended four-stage synthetic workflow.

Troubleshooting Guide & FAQs

Part 1: C3-Functionalization Issues (Wittig Reaction)

Question: My Wittig reaction to form N-Boc-3-(propan-2-ylidene)azetidine is sluggish and gives a low yield. What are the primary causes?

Answer: This is a common bottleneck. The reactivity of the ketone (N-Boc-azetidin-3-one) and the stability of the ylide are the two most critical factors.

  • Causality - Ylide Generation and Stability: The ylide, typically isopropyltriphenylphosphonium bromide treated with a strong base like n-BuLi or NaHMDS, must be generated fresh under strictly anhydrous and inert conditions (Argon or Nitrogen). The presence of moisture or oxygen will rapidly quench the ylide, halting the reaction. The choice of base is also critical; n-BuLi is highly effective but requires careful handling, whereas potassium tert-butoxide can be a safer, albeit sometimes less reactive, alternative.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether).

    • Verify Base Quality: Titrate your organolithium reagent (e.g., n-BuLi) before use to confirm its molarity. Solid bases like KOtBu should be fresh and stored in a desiccator.

    • Optimize Temperature Control: Ylide formation is typically performed at low temperatures (-78 °C to 0 °C) to prevent decomposition. Allow the ylide to form completely (often indicated by a color change) before slowly adding the azetidinone solution, also at low temperature.

    • Consider a Salt-Free Ylide: For ketones that are sterically hindered or less reactive, residual lithium salts can sometimes inhibit the reaction. Preparing a "salt-free" ylide may improve performance.

Part 2: Reduction Step Challenges (Catalytic Hydrogenation)

Question: The hydrogenation of the exocyclic double bond is incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: Incomplete hydrogenation is almost always related to catalyst activity, substrate purity, or reaction conditions.

  • Causality - Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is highly susceptible to poisoning. Trace impurities from previous steps, particularly sulfur-containing compounds or coordinating species, can irreversibly bind to the catalyst's active sites. The N-Boc protecting group itself can sometimes coordinate to the metal surface, slowing the reaction.

  • Troubleshooting Steps:

    • Substrate Purification: Ensure the N-Boc-3-(propan-2-ylidene)azetidine intermediate is highly pure before hydrogenation. A quick pass through a silica plug can remove many polar impurities.

    • Catalyst Loading and Type: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider using a different type of catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more robust and resistant to poisoning.

    • Increase Hydrogen Pressure: While many hydrogenations run at atmospheric pressure, increasing the pressure to 50-100 psi using a Parr shaker or autoclave significantly increases the rate and likelihood of completion.[6]

    • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for hydrogenation as they can help stabilize intermediates and facilitate proton transfer.

G Start Incomplete Hydrogenation Observed Q1 Is the starting material >98% pure by NMR/LCMS? Start->Q1 A1_Yes Increase H2 Pressure (e.g., to 50 psi) Q1->A1_Yes Yes A1_No Purify starting material (e.g., column chromatography) Q1->A1_No No Q2 Is reaction still incomplete? A1_Yes->Q2 A1_No->Start A2_Yes Increase catalyst loading (e.g., 5 -> 10 mol%) Q2->A2_Yes Yes A2_No Process complete Q2->A2_No No Q3 Still incomplete? A2_Yes->Q3 A3_Yes Switch catalyst (e.g., Pd/C to Pd(OH)2/C) Q3->A3_Yes Yes A3_No Process complete Q3->A3_No No

Caption: Troubleshooting workflow for incomplete hydrogenation.

Part 3: Final Deprotection & Salt Formation

Question: I'm losing a significant portion of my product during the final N-Boc deprotection and hydrochloride salt formation. What are the best practices?

Answer: This final step is critical for yield and purity. The primary challenges are ensuring complete deprotection without side reactions and efficiently isolating the final salt.[7][8][9]

  • Causality - Deprotection Conditions: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. However, excessively harsh conditions (e.g., neat trifluoroacetic acid (TFA) at high temperatures) can lead to degradation of the strained azetidine ring. The choice of acid and solvent system is paramount.[9][10]

  • Causality - Salt Isolation: this compound has high solubility in many common solvents, especially alcohols. Poor yield after workup is often due to the product remaining in the mother liquor.

  • Troubleshooting and Optimization:

    • Optimized Deprotection Reagent: The gold standard for this step is typically 4M HCl in 1,4-dioxane.[7] It provides a strong acid in a non-nucleophilic, easily removable solvent. An alternative is generating HCl in situ by adding acetyl chloride to methanol at 0 °C. This method is often milder than pre-made solutions.

    • Temperature Control: Perform the deprotection at 0 °C to room temperature. Monitor the reaction closely by TLC or LCMS to ensure it goes to completion without prolonged exposure to the acid.

    • Isolation Strategy: After deprotection, the solvent is typically removed in vacuo. The resulting crude salt can be triturated or recrystallized. A common and effective technique is to dissolve the crude oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and then add a large excess of a non-polar anti-solvent (like diethyl ether or MTBE) to precipitate the hydrochloride salt.

    • Avoid Water: Unless absolutely necessary, avoid aqueous workups after deprotection. The free amine is volatile and can be lost, and the hydrochloride salt is highly water-soluble.

Comparative Data & Protocols

Table 1: Comparison of N-Protecting Group Strategies

The choice of the nitrogen protecting group is a critical decision that impacts the entire synthetic route.[11]

Protecting GroupIntroduction ConditionsStabilityDeprotection MethodYield (Typical)Pros & Cons
Boc Boc₂O, base (e.g., NaHCO₃), RTStable to hydrogenation, mild baseStrong Acid (TFA, HCl)[9]HighPro: Very common, reliable. Con: Requires strong acid for removal.
Cbz Cbz-Cl, base, 0 °C to RTStable to acid, mild baseCatalytic Hydrogenolysis (H₂, Pd/C)HighPro: Orthogonal to Boc. Con: Not suitable if other reducible groups are present.
Bn (Benzyl) BnBr, base (e.g., K₂CO₃)Stable to acid, base, organometallicsCatalytic Hydrogenolysis (H₂, Pd/C)[12]VariablePro: Very robust. Con: Can be difficult to remove; requires hydrogenation.
Protocol: Optimized N-Boc Deprotection and Salt Formation

This protocol is designed to maximize yield and purity in the final step.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the purified N-Boc-3-(propan-2-yl)azetidine (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous 1,4-dioxane or ethyl acetate (approx. 0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (2.0 - 3.0 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC (staining with ninhydrin) or LCMS until the starting material is fully consumed. The product often precipitates as a white solid during the reaction.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

    • Add anhydrous diethyl ether (10-20 volumes) to the slurry with vigorous stirring.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether. Dry the solid under high vacuum for at least 4 hours to yield the final this compound.

References

  • Review of 3-substituted azetidine synthesis methods - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlvGCiodzn8S_BLYfYGPURwYHLborS_YtfrrQdoKgv4fmRDEDS61JVTu7J18fiyYA5J1onT944Hi8Hn2Z9BjIJG2dnbwjaccblzUQC-qDVA6Bk1nMOFirwb_RL6CcSCGKXhiFS_R5MLBu_b4k_Xd4sxc_vCgw3DKyJf7JN9Cp_KzLQ8hJq1RTSADTKnn_iaA==]
  • Application Notes and Protocols: Reductive Amination of Azetidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeS9talc0t3brA2mEuJcYIMMgQsI7ALrcyPgxMC_qMQaaecp0YU5kruDt4nhGZVs1W1n_c-e38WZ-wjxNc_bZyD-l3Ye6oA8Ovrk-vGDsFH-SFlBUAGd4FBOjdpBx74_ljpCyXkuHVXOMDqm86djLGDbJJgwSoNpNY8rTYtj0uhncwhh3CexanIMDCP6jPDW4rJG0lq84fW4bPwQTs0aiQWS1twW8tyjI=]
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02469]
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  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9710343/]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00346h]
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. [URL: https://patents.google.
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. [URL: https://patents.google.
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  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1259960/full]
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. [URL: https://www.serve.net.pl/e-books/heterocycles-2012-v84-iss1/HETEROCYCLES-2012-v84-iss1-p223-244.pdf]
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.202400308]
  • Preparation and Synthetic Applications of Azetidines | Request PDF - ResearchGate. [URL: https://www.researchgate.
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  • 3-(Propan-2-ylidene)azetidine Hydrochloride - Building Block / BOC Sciences. [URL: https://www.bocsci.com/product/3-propan-2-ylidene-azetidine-hydrochloride-cas-1511913-40-8-41002935.html]
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  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/m1y8jw/how_do_i_remove_the_nboc_protection_group_to_get/]
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Technical Support Center: Purification of 3-(Propan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Propan-2-yl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this valuable building block in high purity. The unique physicochemical properties of this small, hydrophilic amine salt often present specific hurdles that require a nuanced and well-understood approach.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Oily Product or Failure to Crystallize After N-Boc Deprotection and Salt Formation

Question: I've completed the N-Boc deprotection of my precursor using HCl in an organic solvent (e.g., dioxane or ethanol), but after solvent removal, I'm left with a persistent oil or a sticky solid instead of a crystalline hydrochloride salt. What's going wrong?

Root Cause Analysis:

The inability to obtain a crystalline solid for a hydrochloride salt, particularly for small, polar amines like 3-(propan-2-yl)azetidine, is a frequent challenge. Several factors can contribute to this issue:

  • Residual Solvent: Trace amounts of the solvent used for the deprotection or work-up (e.g., ethanol, dioxane, water) can act as an anti-solvent for crystallization, keeping the product in an amorphous, oily state.[1]

  • Hygroscopicity: Small amine hydrochlorides are often hygroscopic and readily absorb atmospheric moisture, which can inhibit crystallization.

  • Impurities: The presence of unreacted starting material, byproducts from the deprotection (e.g., tert-butyl derived species), or other reaction impurities can disrupt the crystal lattice formation.

  • Excess HCl: An excess of HCl can lead to the formation of non-stoichiometric salts or create a highly acidic environment that is not conducive to crystallization.

Troubleshooting Protocol:

  • Rigorous Solvent Removal:

    • After the initial concentration, co-evaporate the residue with an anhydrous, non-polar solvent like toluene or dichloromethane multiple times (3x). This helps to azeotropically remove residual protic solvents and water.

    • Dry the resulting residue under high vacuum for an extended period (4-12 hours) to ensure all volatile components are removed.

  • Solvent Trituration/Recrystallization:

    • Identify a suitable solvent system. The goal is to find a solvent or solvent mixture in which the desired hydrochloride salt is sparingly soluble, while impurities are more soluble.

    • Recommended Solvents: Start with anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Add the solvent to the oil and stir vigorously. The desired salt should precipitate as a solid.

    • Solvent Mixtures: If the product remains oily, a mixture of a slightly more polar solvent with a non-polar solvent can be effective. For example, a small amount of isopropanol or ethyl acetate followed by the addition of a larger volume of diethyl ether or hexane can induce precipitation.[1]

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude oily product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).[1][2]

    • Slowly add a non-polar anti-solvent (e.g., diethyl ether, MTBE, or hexane) until the solution becomes slightly turbid.

    • Warm the mixture gently until the turbidity just disappears.

    • Allow the solution to cool slowly to room temperature, and then to 0-4 °C to promote crystal growth.

    • Collect the precipitated solid by filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Issue 2: Persistent Impurities in the Final Product Despite Crystallization

Question: I've successfully crystallized my this compound, but my NMR or HPLC analysis still shows the presence of significant impurities. How can I improve the purity?

Root Cause Analysis:

Co-precipitation of impurities with similar polarity and solubility profiles to the target compound is a common issue. The nature of these impurities depends on the synthetic route used to prepare the azetidine core.

  • Starting Material Contamination: Unreacted precursors from the azetidine ring formation can carry through the synthesis.

  • Byproducts of Ring Formation: Depending on the synthetic method (e.g., from 1,3-dihalopropanes and an amine), oligomeric or polymeric side products may form.[3]

  • Byproducts of Protecting Group Manipulation: For instance, if a benzyl protecting group was removed via hydrogenolysis, incomplete reaction or side reactions could be a source of impurities.

Troubleshooting Workflow:

G start Impure Crystalline Product recrystallization Recrystallization from Alternative Solvents start->recrystallization Initial Attempt acid_base Acid-Base Extraction recrystallization->acid_base Impurities Persist pure_product High Purity Product recrystallization->pure_product Successful chromatography Chromatography acid_base->chromatography Impurities Still Present acid_base->pure_product Successful chromatography->pure_product Successful

Detailed Purification Strategies:

  • Optimized Recrystallization:

    • Experiment with a wider range of solvent systems. A table of common solvents and their properties can guide your selection.

Solvent System ExamplePolarityBoiling Point (°C)Comments
Isopropanol/Diethyl EtherPolar/Non-polar78 / 35A common choice for amine hydrochlorides.[1]
Methanol/MTBEPolar/Non-polar65 / 55Good for removing less polar impurities.
Ethyl Acetate/HexaneMedium/Non-polar77 / 69Can be effective if the salt has some solubility in ethyl acetate.
  • Acid-Base Extraction:

    • This technique is highly effective for separating the basic amine product from neutral or acidic impurities.[4]

    • Protocol:

      • Dissolve the impure hydrochloride salt in water.

      • Basify the aqueous solution to a pH > 10 with a strong base (e.g., 2M NaOH or K2CO3) to generate the free amine.

      • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x).

      • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

      • Filter the drying agent and carefully bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl dissolved in an anhydrous solvent (e.g., 2M HCl in diethyl ether).

      • The purified hydrochloride salt will precipitate out of the organic solvent.

      • Collect the solid by filtration, wash with the anhydrous organic solvent, and dry under high vacuum.

  • Chromatographic Purification (for challenging separations):

    • Normal-Phase Chromatography (with modifications): Purifying basic amines on standard silica gel can be problematic due to strong interactions with acidic silanol groups, leading to peak tailing and poor recovery.[5]

      • Solution: Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the mobile phase).[5] This "neutralizes" the acidic sites on the silica.

    • Reversed-Phase Chromatography: This can be an effective alternative, but careful mobile phase selection is key.

      • Mobile Phase: Use a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to ensure consistent ionization of the amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid or powder. As a small amine hydrochloride, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol.[6] Its solubility will be significantly lower in less polar solvents such as acetone, ethyl acetate, dichloromethane, and very low in non-polar solvents like diethyl ether, MTBE, and hexanes.[7][8]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and can be used to identify and quantify impurities if appropriate standards are available.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample. A method using a C18 column with a buffered mobile phase is a good starting point.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My compound appears to be degrading on the silica gel column, even with triethylamine in the mobile phase. What are my options?

A3: If degradation is observed, it's best to avoid silica gel chromatography.

  • Switch to a different stationary phase: Alumina (basic or neutral) can be a better choice for acid-sensitive compounds.

  • Utilize reversed-phase chromatography: As mentioned in Issue 2, this is often a gentler method for purifying amine salts.

  • Rely on non-chromatographic methods: A carefully optimized acid-base extraction followed by recrystallization is often sufficient to achieve high purity and avoids the potential for on-column degradation.

Q4: Can I use a strong base like NaOH to free the amine during an aqueous workup?

A4: Yes, using a strong inorganic base like NaOH or KOH is a standard and effective method to deprotonate the ammonium salt and generate the free amine for extraction into an organic solvent.[9] It is crucial to ensure the aqueous layer is sufficiently basic (pH > 10) to completely neutralize the hydrochloride salt.

Q5: What are the key safety considerations when handling 3-(Propan-2-yl)azetidine and its hydrochloride salt?

A5:

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: The hydrochloride salt is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gicquel, M., De Nanteuil, F., & Champagne, P. A. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances, 12(11), 6527–6531. [Link]

  • Patel, D. B., et al. (2023). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
  • Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (2017, February 8). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Google Patents. (n.d.). Removal of impurities from amines.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • The Nest Group, Inc. (2018). Effect of salts on retention in hydrophilic interaction chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. Retrieved from [Link]

  • Cell & Gene Therapy Insights. (2021). Supporting development of mRNA-based therapies by addressing large-scale purification challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Solubility, Dissolution Enthalpy and Entropy of Donepezil Hydrochloride Polymorphic Form III in Different Solvents. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-(Propan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Propan-2-yl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable building block. The azetidine scaffold is of increasing importance in medicinal chemistry, and a robust understanding of its synthesis is crucial for successful research and development.

This guide provides a structured question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your work.

Synthetic Overview

The synthesis of this compound typically commences from the commercially available N-Boc-azetidin-3-one. Three primary synthetic routes are commonly employed to introduce the isopropyl group at the 3-position:

  • Reductive Amination: A one-pot reaction of N-Boc-azetidin-3-one with acetone in the presence of a selective reducing agent.

  • Grignard Reaction: The addition of an isopropylmagnesium halide to N-Boc-azetidin-3-one, followed by reduction of the resultant tertiary alcohol.

  • Wittig Reaction and Hydrogenation: Conversion of the ketone to an exocyclic double bond using a Wittig reagent, followed by catalytic hydrogenation.

Each of these pathways is followed by the deprotection of the N-Boc group and the formation of the hydrochloride salt. This guide will address potential side reactions and troubleshooting for each of these key transformations.

Diagram of Synthetic Pathways

Synthesis_Pathways start N-Boc-azetidin-3-one ra_intermediate N-Boc-3-(propan-2-ylamino)azetidine start->ra_intermediate Reductive Amination (Acetone, NaBH(OAc)₃) grignard_intermediate N-Boc-3-hydroxy-3-isopropylazetidine start->grignard_intermediate Grignard Reaction (i-PrMgBr) wittig_intermediate N-Boc-3-isopropylideneazetidine start->wittig_intermediate Wittig Reaction final_protected N-Boc-3-(propan-2-yl)azetidine ra_intermediate->final_protected Reduction grignard_intermediate->final_protected Reduction wittig_intermediate->final_protected Hydrogenation final_product 3-(Propan-2-yl)azetidine hydrochloride final_protected->final_product N-Boc Deprotection (HCl)

Caption: Overview of the main synthetic routes to this compound.

Part 1: Reductive Amination Route

Reductive amination is a highly efficient method for the formation of C-N bonds and is often a preferred route for its operational simplicity.[1][2]

Frequently Asked Questions & Troubleshooting

Question 1: I am observing a significant amount of the starting N-Boc-azetidin-3-one in my reaction mixture, even after prolonged reaction times. What could be the issue?

Answer:

Incomplete conversion during the reductive amination of N-Boc-azetidin-3-one with acetone can be attributed to several factors:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an iminium ion intermediate. This equilibrium can be unfavorable.

    • Troubleshooting:

      • Use of a Dehydrating Agent: The addition of a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can help to drive the equilibrium towards the iminium ion by removing the water formed during the reaction.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the ketone more electrophilic and accelerating imine formation. However, excess acid can protonate the amine, rendering it non-nucleophilic.

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reducing agent for one-pot reductive aminations as it is mild and selectively reduces the iminium ion in the presence of the ketone.[3][4][5][6] Ensure that the reagent is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

      • Alternative Reducing Agents: While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, they are more toxic and require careful pH control. Sodium borohydride (NaBH₄) is generally not suitable for one-pot reactions as it can reduce the starting ketone.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure the solvent is anhydrous.

      • Temperature: The reaction is typically run at room temperature. Lower temperatures may slow down the reaction rate.

Question 2: My main product is contaminated with a higher molecular weight byproduct. What is this and how can I avoid it?

Answer:

The higher molecular weight byproduct is likely the result of over-alkylation, where the newly formed secondary amine (N-Boc-3-(propan-2-ylamino)azetidine) reacts with another molecule of the starting ketone. While reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides, it can still occur.[1][7]

  • Mitigation Strategies:

    • Stoichiometry: Use a slight excess of acetone (1.2-1.5 equivalents) to ensure the complete consumption of the starting amine.

    • Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and amine can help to maintain a low concentration of the product amine, minimizing its chance to react further.

    • Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride is particularly effective at minimizing over-alkylation due to its mild nature.[3][4][6]

Part 2: Grignard Reaction Route

The Grignard reaction offers a direct method for the formation of a carbon-carbon bond, providing access to a tertiary alcohol intermediate which can then be reduced.

Frequently Asked Questions & Troubleshooting

Question 1: My Grignard reaction is giving a low yield of the desired tertiary alcohol, and I am isolating a significant amount of a byproduct that appears to be a reduced form of the starting ketone. What is happening?

Answer:

This observation suggests that a competing reduction reaction is occurring alongside the desired Grignard addition. Isopropylmagnesium bromide, like other Grignard reagents with β-hydrogens, can act as a reducing agent, particularly with sterically hindered ketones.

  • Mechanism of Reduction: The Grignard reagent transfers a hydride from its β-position to the carbonyl carbon, leading to the formation of the corresponding secondary alcohol and propene.

  • Troubleshooting:

    • Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over the reduction pathway. Add the Grignard reagent slowly to the solution of the ketone to maintain a low reaction temperature.

    • Inverse Addition: Add the ketone solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can sometimes suppress side reactions.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (Luche reduction conditions). This can significantly improve the yield of the addition product and suppress reduction.

Question 2: I am observing the formation of a significant amount of a non-polar byproduct. What could this be?

Answer:

A common non-polar byproduct in Grignard reactions is the Wurtz coupling product, in this case, 2,3-dimethylbutane, formed by the reaction of two molecules of the Grignard reagent.

  • Formation and Mitigation:

    • Cause: This is more prevalent if the Grignard reagent is prepared in situ and there is an excess of magnesium and isopropyl halide.

    • Solution: Use a pre-titrated, commercially available Grignard reagent to ensure accurate stoichiometry. If preparing it in situ, ensure the reaction with magnesium is complete before adding the ketone.

Part 3: Wittig Reaction and Hydrogenation Route

This two-step sequence involves the formation of an exocyclic double bond, which is subsequently reduced.

Frequently Asked Questions & Troubleshooting

Question 1: After my Wittig reaction, I am having difficulty separating my product from a white, crystalline solid. What is this impurity and how can I remove it?

Answer:

The white, crystalline solid is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[8] TPPO can be notoriously difficult to remove by standard silica gel chromatography due to its polarity being similar to that of many reaction products.

  • Purification Strategies for TPPO Removal:

    • Crystallization: If your product, N-Boc-3-isopropylideneazetidine, is a solid, recrystallization can be an effective method for removing TPPO.[9]

    • Alternative Chromatography:

      • Alumina: Using neutral or basic alumina for column chromatography can sometimes provide better separation of TPPO than silica gel.

      • Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase chromatography can be effective.

    • Chemical Treatment: In some cases, the crude reaction mixture can be treated with reagents that selectively react with TPPO to form a more easily separable derivative. However, this adds an extra step and may not be compatible with all substrates.

Question 2: My hydrogenation of N-Boc-3-isopropylideneazetidine is sluggish, or I am observing side products. What are the potential issues?

Answer:

Challenges in the hydrogenation step can arise from catalyst deactivation, incomplete reaction, or over-reduction.

  • Troubleshooting Hydrogenation:

    • Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of double bonds.[10] Ensure the catalyst is of good quality and has been stored properly.

    • Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium.

    • Hydrogen Pressure: The reaction is often carried out under a hydrogen atmosphere (from a balloon to a Parr shaker at higher pressures). Ensure a consistent supply of hydrogen.

    • Solvent: Protic solvents like methanol or ethanol are generally good choices for hydrogenation.

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required for less reactive substrates.

    • Potential Side Reactions:

      • Incomplete Hydrogenation: If the reaction is not driven to completion, you will have a mixture of the starting alkene and the desired product.

      • Over-reduction: While the azetidine ring is generally stable to these conditions, highly active catalysts or harsh conditions could potentially lead to ring opening, although this is less common.

Part 4: N-Boc Deprotection and Hydrochloride Salt Formation

This final step is crucial for obtaining the desired product in its stable and usable salt form.

Frequently Asked Questions & Troubleshooting

Question 1: After treating my N-Boc-3-(propan-2-yl)azetidine with HCl, I see an additional peak in my LC-MS that corresponds to a mass increase of 56. What is this impurity?

Answer:

This impurity is likely N-tert-butyl-3-(propan-2-yl)azetidine. It is formed when the tert-butyl cation, generated during the cleavage of the Boc group, alkylates the nitrogen of the deprotected azetidine.

  • Mechanism and Prevention:

    • Formation: The tert-butyl cation is a reactive electrophile that can be trapped by nucleophiles present in the reaction mixture, including the product amine.

    • Mitigation:

      • Use of a Cation Scavenger: The addition of a cation scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent it from reacting with your product.

      • Temperature Control: Running the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of this side reaction.

      • Choice of Acid and Solvent: Using HCl in a non-nucleophilic solvent like dioxane is a standard and effective method.[8][11][12]

Question 2: My final product yield is low, and I suspect some degradation has occurred during the deprotection step. What could be the cause?

Answer:

The azetidine ring, being a strained four-membered ring, can be susceptible to ring-opening under certain acidic conditions, especially if the nitrogen is protonated to form an azetidinium ion.[1][2]

  • Ring-Opening and Prevention:

    • Mechanism: The protonated azetidinium ion can be attacked by a nucleophile (e.g., the chloride counterion), leading to ring-opening and the formation of acyclic impurities.

    • Mitigation:

      • Controlled Acid Stoichiometry: Use a controlled amount of HCl (e.g., a 4M solution in dioxane) rather than a large excess of concentrated aqueous HCl.

      • Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize the presence of water, which could act as a nucleophile.

      • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or high temperatures, which can promote degradation.

Question 3: How do I effectively purify the final this compound salt?

Answer:

The hydrochloride salt is typically a crystalline solid and can often be purified by recrystallization.

  • Purification Protocol:

    • Solvent System: A common solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., methanol, ethanol, or isopropanol) and a less polar co-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or acetone).

    • Procedure:

      • Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.

      • Slowly add the less polar co-solvent until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-azetidin-3-one

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added acetone (1.5 eq) and acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation

  • The purified N-Boc-3-(propan-2-yl)azetidine (1.0 eq) is dissolved in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • A 4M solution of HCl in 1,4-dioxane (2-3 eq) is added dropwise at 0 °C.

  • A precipitate should form upon addition. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization.

Data Summary

Synthetic Route Key Reagents Common Side Reactions/Byproducts Mitigation Strategies
Reductive AminationAcetone, NaBH(OAc)₃Incomplete reaction, Over-alkylationUse of dehydrating agents, acid catalysis, slow addition of reducing agent
Grignard Reactioni-PrMgBrReduction of ketone, Wurtz couplingLow temperature, inverse addition, use of CeCl₃
Wittig & HydrogenationIsopropyltriphenylphosphonium bromide, Pd/C, H₂Triphenylphosphine oxide formation, Incomplete hydrogenationSpecialized purification for TPPO, optimization of hydrogenation conditions
N-Boc DeprotectionHCl in dioxaneN-tert-butylation, Azetidine ring-openingUse of cation scavengers, controlled stoichiometry and temperature

References

  • Reductive Amination - A Greener Approach. Wordpress.com. Accessed January 19, 2026.
  • Reductive amination. Wikipedia. Accessed January 19, 2026.
  • How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. Accessed January 19, 2026.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 19, 2026.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed January 19, 2026.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Accessed January 19, 2026.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Accessed January 19, 2026.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Accessed January 19, 2026.
  • Deprotection of different N-Boc-compounds.
  • Wittig Reaction. Organic Chemistry Portal. Accessed January 19, 2026.
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
  • Grignard Reaction. Cambridge University Press. Accessed January 19, 2026.
  • Reductive Amination. Myers Group, Harvard University. Accessed January 19, 2026.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Reductive Amination. Chemistry Steps. Accessed January 19, 2026.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Accessed January 19, 2026.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Accessed January 19, 2026.
  • Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. Accessed January 19, 2026.
  • Application Note – Reductive Amination. Sigma-Aldrich. Accessed January 19, 2026.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. National Institutes of Health. Accessed January 19, 2026.
  • Wittig Reaction Practice Problems. Chemistry Steps. Accessed January 19, 2026.
  • Process for making grignard reagents.
  • New Wittig reaction pathway proves old dog can learn new tricks. Chemistry World. Accessed January 19, 2026.
  • Grignard Reagents. Sigma-Aldrich. Accessed January 19, 2026.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed. Accessed January 19, 2026.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. Accessed January 19, 2026.
  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. Accessed January 19, 2026.
  • A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions. MDPI. Accessed January 19, 2026.
  • An In-Depth Technical Guide to the Synthesis of 1-Isopropylazetidin-3-ol. Benchchem. Accessed January 19, 2026.
  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Synthesis and Purification of Research-Grade Methdilazine Hydrochloride: Application Notes and Protocols. Benchchem. Accessed January 19, 2026.

Sources

Technical Support Center: Overcoming Low Reactivity of 3-(Propan-2-yl)azetidine Hydrochloride in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the common challenges associated with the low reactivity of 3-(propan-2-yl)azetidine hydrochloride in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategies.

Core Problem Analysis: Why is this compound a Challenging Substrate?

Understanding the root causes of low reactivity is the first step toward developing a successful coupling strategy. Two primary factors contribute to the difficulties encountered with this substrate:

  • The Hydrochloride Salt Form : Commercially available 3-(propan-2-yl)azetidine is typically supplied as a hydrochloride salt to improve its stability and handling.[1][2] In this form, the azetidine nitrogen is protonated, forming an ammonium salt.[2] This protonation completely neutralizes the nitrogen's nucleophilicity, rendering it incapable of participating in the catalytic cycle of a coupling reaction until it is converted to its neutral, "free base" form.[1][3]

  • Steric Hindrance : The bulky propan-2-yl (isopropyl) group at the 3-position of the azetidine ring creates significant steric hindrance.[4][5] This bulkiness can impede the approach of the azetidine to the palladium center in the catalyst complex, slowing down key steps in the catalytic cycle, such as the coordination of the amine and the final reductive elimination that forms the desired C-N bond.[4]

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is not working. What is the most likely reason?

A1: The most common cause of failure is the inability of the protonated amine salt to act as a nucleophile.[3] The reaction requires a base to neutralize the hydrochloride and generate the free amine in situ. If the base is too weak or not present in a sufficient stoichiometric amount, the azetidine will remain protonated and unreactive. You must use at least one equivalent of base to neutralize the HCl salt, plus the amount required for the catalytic cycle itself.

Q2: Do I need to perform a separate "free-basing" step before my reaction?

A2: Not always, but it is a highly recommended troubleshooting step if in situ neutralization fails. Performing a separate aqueous workup to convert the hydrochloride salt to the free base ensures that your starting material is fully active before it enters the catalytic reaction. This eliminates a major variable and can significantly improve reproducibility. The free base is typically more volatile and less stable, so it should be used immediately after preparation.[6]

Q3: What type of base is best for the in situ neutralization and coupling?

A3: For a sterically hindered secondary amine like this, a strong, non-nucleophilic base is required.

  • Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging Buchwald-Hartwig aminations due to its high basicity.

  • Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful base that can be effective, particularly when substrate proton tolerance is needed.[7]

  • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ineffective for such hindered couplings.[8]

Q4: Which catalyst and ligand system should I use for this hindered substrate?

A4: The choice of ligand is critical for coupling sterically hindered substrates.[4][9] You need a ligand system that promotes the formation of a monoligated, highly active palladium species and accelerates the slow steps of the catalytic cycle.[4]

  • Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands such as XPhos, tBuXPhos, and BrettPhos are specifically designed for hindered substrates.[10][11] Their bulk favors the formation of the active catalyst and enhances the rate of reductive elimination.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also highly effective for coupling hindered substrates due to their strong σ-donor properties and steric bulk, which promote high catalytic activity.[8][12][13]

Troubleshooting and Optimization Guide

If you are experiencing low to no yield, follow this systematic troubleshooting guide.

Symptom Potential Cause Recommended Solution
No Reaction / Starting Material Unchanged Ineffective Neutralization of HCl Salt: The azetidine remains protonated and non-nucleophilic.1. Ensure you are using at least 2 equivalents of a strong base (e.g., NaOtBu). 2. Perform a separate free-basing workup before the reaction (See Protocol 1).[6] 3. Confirm the quality and dryness of your base.
Low Yield (<20%) Suboptimal Catalyst System: The catalyst is not active enough to overcome the steric hindrance.1. Switch to a more advanced ligand designed for hindered substrates (e.g., XPhos, tBuXPhos, or an NHC ligand).[4][9][10] 2. Use a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species.[10] 3. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition or reductive elimination.1. Increase the reaction temperature. Microwave heating can sometimes be effective for accelerating difficult couplings.[14] 2. Switch to a higher-boiling solvent like toluene or dioxane.
Reaction Stalls / Incomplete Conversion Catalyst Deactivation: The catalyst is degrading over the course of the reaction.1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.[15] 2. Use degassed solvents. 3. Consider a more robust ligand system (e.g., certain NHC ligands are known for high stability).[12]

Detailed Experimental Protocols

Protocol 1: Conversion of this compound to its Free Base

This protocol describes a standard extractive workup to generate the neutral, reaction-ready amine.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolve the this compound salt in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the funnel in an ice bath and slowly add 1 M NaOH solution while swirling. Check the pH with litmus paper to ensure it is strongly basic (pH > 12).

  • Extract the aqueous layer with an organic solvent (e.g., DCM) three times.[6]

  • Combine the organic layers and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent carefully on a rotary evaporator at low temperature to yield the free amine, which should be used immediately.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Hindered Azetidine

This protocol provides a starting point for the coupling reaction. Optimization of ligand, base, and temperature may be necessary.

Materials:

  • Aryl halide (bromide or chloride) (1.0 equiv)

  • 3-(Propan-2-yl)azetidine (free base from Protocol 1, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add the aryl halide, palladium precatalyst, and NaOtBu.

  • Evacuate and backfill the tube with argon three times to ensure an oxygen-free environment.[15]

  • Add the anhydrous, degassed solvent via syringe, followed by the 3-(propan-2-yl)azetidine free base.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Diagrams

Diagram 1: Substrate Activation Workflow

The following diagram illustrates the necessary conversion of the inactive salt to the active free base required for coupling.

G cluster_0 Problem: Inactive Starting Material cluster_1 Solution: Free-Basing cluster_2 Result: Active Substrate start 3-(Propan-2-yl)azetidine Hydrochloride (Salt Form) (Non-Nucleophilic) process Add Strong Base (e.g., NaOH, NaOtBu) start->process Deprotonation end 3-(Propan-2-yl)azetidine (Free Base) (Nucleophilic & Reaction-Ready) process->end Activation

Caption: Workflow for activating the amine hydrochloride.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical path for troubleshooting a failing or low-yielding coupling reaction.

G start Low or No Yield in Coupling Reaction q1 Did you use the HCl salt directly? start->q1 a1_yes Perform separate free-basing workup (See Protocol 1) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is your ligand suited for hindered substrates? a1_no->q2 a2_no Switch to bulky ligand (e.g., XPhos, tBuXPhos) or an NHC ligand. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Is the reaction temperature high enough? a2_yes->q3 a3_no Increase temperature (80-110 °C) or switch to higher boiling solvent. q3->a3_no No end_node If issues persist, re-evaluate base strength and reaction atmosphere. q3->end_node Yes

Caption: Troubleshooting workflow for low coupling yield.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 18). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Wheaton, C. A., Bow, J.-P. J., & Stradiotto, M. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Question regarding DCC coupling + hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved January 19, 2026, from [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Retrieved January 19, 2026, from [Link]

  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Three-component coupling reaction for the synthesis of fully substituted triazoles: reactivity control of Cu-acetylide toward alkyl azides and diazo compounds. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Reductive sp3-sp2 Coupling Reactions Enable Late-Stage Modification of Pharmaceuticals. (2020, January 17). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Coupling Reactions of Aryl Diazonium Salts. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Free base. (2023, December 11). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Azo coupling. (2023, November 21). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. (2017, May 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

  • How to Freebase (Phenylhydrazine HCl as an example). (2015, November 25). YouTube. Retrieved January 19, 2026, from [Link]

  • Preparation of (-)-cocaine hydrochloride. (2019, July 25). Google Patents.

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Optimizing reaction conditions for N-functionalization of "3-(Propan-2-yl)azetidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 3-(propan-2-yl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural features of 3-substituted azetidines, such as the sterically demanding isopropyl group in 3-(propan-2-yl)azetidine, can present specific challenges during N-functionalization reactions. This resource aims to equip you with the knowledge to overcome these hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the N-functionalization of 3-(propan-2-yl)azetidine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion to the Desired N-Functionalized Product

  • Symptoms: Starting material (3-(propan-2-yl)azetidine) remains largely unreacted, as observed by TLC, LC-MS, or NMR analysis.

  • Potential Causes & Solutions:

    • Steric Hindrance: The bulky isopropyl group at the 3-position can sterically hinder the approach of electrophiles to the nitrogen atom. This is a common challenge with substituted azetidines.[1]

      • Solution:

        • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. For thermally stable reactants, consider refluxing in a higher-boiling solvent. Microwave-assisted heating can also be highly effective in accelerating reactions and improving yields.[2][3][4]

        • Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) to ensure maximum conversion.

        • Choose Less Bulky Reagents: If possible, select smaller, more reactive electrophiles.

    • Inadequate Base Strength or Solubility: The choice of base is critical for deprotonating the azetidine nitrogen, and its effectiveness can be highly dependent on the solvent system.

      • Solution:

        • Screen Different Bases: Experiment with a range of inorganic and organic bases. For N-alkylation with alkyl halides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile may be preferable.[5]

        • Optimize Solvent: The solvent plays a crucial role in solubilizing the base and reactants. Aprotic polar solvents such as THF, DMF, and acetonitrile are generally good choices. For reactions with inorganic bases, the addition of a phase-transfer catalyst can be beneficial.

    • Poor Leaving Group (for N-Alkylation): The rate of N-alkylation is highly dependent on the quality of the leaving group on the electrophile.

      • Solution:

        • Improve the Leaving Group: If using an alkyl halide, the reactivity order is I > Br > Cl. Consider converting an alkyl chloride or bromide to the more reactive iodide in situ using sodium iodide (Finkelstein reaction). Mesylates and tosylates are also excellent leaving groups.[6]

Issue 2: Formation of Side Products

  • Symptoms: Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

  • Potential Causes & Solutions:

    • Over-alkylation/Dialkylation: The N-functionalized product can sometimes react further with the electrophile, especially if the product is more nucleophilic than the starting azetidine.

      • Solution:

        • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-(propan-2-yl)azetidine relative to the electrophile.

        • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.

    • Ring-Opening of the Azetidine: The inherent ring strain of azetidines makes them susceptible to nucleophilic ring-opening, particularly under harsh conditions or with certain reagents.[7][8]

      • Solution:

        • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times where possible.

        • Careful Reagent Selection: When performing N-acylations with highly reactive acyl chlorides, ring-opening to form a γ-chloroamide can be a significant side reaction.[8] Consider using less reactive acylating agents like acid anhydrides or employing coupling reagents (e.g., HATU, HOBt) with the corresponding carboxylic acid.

        • Avoid Strong Acids: Azetidines are prone to decomposition under acidic conditions. Ensure that work-up and purification steps are performed under neutral or slightly basic conditions.[9]

    • Elimination Reactions: Competing elimination reactions can occur, especially when using strong, sterically hindered bases with alkyl halides that have β-hydrogens.

      • Solution:

        • Choice of Base: Use a non-nucleophilic, less sterically demanding base like potassium carbonate or cesium carbonate.

        • Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for N-alkylation of 3-(propan-2-yl)azetidine with a simple alkyl halide (e.g., methyl iodide, benzyl bromide)?

A1: A good starting point is to use 1.0 equivalent of 3-(propan-2-yl)azetidine, 1.1 equivalents of the alkyl halide, and 1.5-2.0 equivalents of a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF. The reaction can be performed at room temperature to 50 °C and monitored by TLC or LC-MS. If the reaction is sluggish due to steric hindrance, increasing the temperature or using a stronger base like sodium hydride in THF may be necessary.[5]

Q2: I am attempting a Buchwald-Hartwig N-arylation with an aryl bromide. What are the key parameters to optimize?

A2: The success of a Buchwald-Hartwig amination hinges on the correct combination of palladium catalyst, ligand, base, and solvent.[10][11][12]

  • Catalyst/Ligand System: A common and effective combination is a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered phosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands are crucial for promoting the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[11]

  • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

A recommended starting protocol is presented in the table below.

ComponentSuggested Conditions
3-(Propan-2-yl)azetidine1.2 equivalents
Aryl Halide1.0 equivalent
Palladium Precatalyst1-5 mol%
Ligand1.2-6 mol% (relative to Pd)
Base1.4-2.0 equivalents
SolventToluene or Dioxane
Temperature100 °C

Q3: How can I perform a reductive amination with 3-(propan-2-yl)azetidine and an aldehyde or ketone?

A3: Reductive amination is a versatile method for N-alkylation.[13][14][15] The reaction typically proceeds in one pot. First, the azetidine and the carbonyl compound form an iminium ion intermediate, which is then reduced by a mild reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[13] Sodium cyanoborohydride (NaBH₃CN) can also be used, but often requires slightly acidic conditions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

  • Procedure: A typical procedure involves stirring the azetidine, the carbonyl compound, and a weak acid (like acetic acid, which can also be generated in situ from NaBH(OAc)₃) in the chosen solvent, followed by the addition of the reducing agent. The reaction is usually carried out at room temperature.

Q4: Are there any special considerations for the purification of N-functionalized 3-(propan-2-yl)azetidine derivatives?

A4: Yes, due to the basicity of the azetidine nitrogen and the potential for ring strain-induced decomposition, care should be taken during purification.

  • Chromatography: Standard silica gel can be slightly acidic and may cause streaking or decomposition of the product.[9] It is often beneficial to use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, basic alumina can be used as the stationary phase.

  • Aqueous Workup: During extractions, ensure that the aqueous phase is neutral or slightly basic to prevent the protonation of the azetidine and its subsequent partitioning into the aqueous layer or potential degradation.

Experimental Protocols & Visualizations

General Protocol for N-Alkylation
  • To a solution of 3-(propan-2-yl)azetidine (1.0 eq) in anhydrous DMF, add the desired alkyl halide (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on neutralized silica gel.

General Protocol for Buchwald-Hartwig N-Arylation
  • In a glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add the aryl halide (1.0 eq) and 3-(propan-2-yl)azetidine (1.2 eq).

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed steric_hindrance Is Steric Hindrance a Likely Factor? start->steric_hindrance increase_temp Increase Temperature / Use Microwave steric_hindrance->increase_temp Yes base_issue Is the Base/Solvent System Optimal? steric_hindrance->base_issue No prolong_time Prolong Reaction Time increase_temp->prolong_time reassess Re-evaluate Reaction prolong_time->reassess screen_bases Screen Stronger/More Soluble Bases (e.g., NaH, KOtBu) base_issue->screen_bases No leaving_group Is the Leaving Group Poor? (N-Alkylation) base_issue->leaving_group Yes change_solvent Change Solvent (e.g., THF, Dioxane) screen_bases->change_solvent change_solvent->reassess improve_lg Use a Better Leaving Group (I > Br > Cl) or Activate with NaI leaving_group->improve_lg Yes leaving_group->reassess No improve_lg->reassess

Caption: Decision tree for troubleshooting low conversion.

Key N-Functionalization Pathways

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_acylation N-Acylation azetidine 3-(Propan-2-yl)azetidine alkyl_halide Alkyl Halide (R-X) + Base azetidine->alkyl_halide reductive_amination Aldehyde/Ketone (R₂C=O) + Reducing Agent azetidine->reductive_amination buchwald Aryl Halide (Ar-X) + Pd Catalyst/Ligand/Base azetidine->buchwald acyl_chloride Acyl Chloride (RCOCl) + Base azetidine->acyl_chloride coupling Carboxylic Acid (RCOOH) + Coupling Agent azetidine->coupling n_alkyl N-Alkylazetidine alkyl_halide->n_alkyl reductive_amination->n_alkyl n_aryl N-Arylazetidine buchwald->n_aryl n_acyl N-Acylazetidine acyl_chloride->n_acyl coupling->n_acyl

Caption: Major routes for N-functionalization.

References

  • BenchChem. (n.d.). Reductive Amination of Azetidine Derivatives.
  • Rowe, G. T., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Schreiber, S. L., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
  • Gagnon, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chen, D. Y.-K., et al. (n.d.). Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Journal of the American Chemical Society.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ResearchGate. (2026). Microwave-assisted synthesis of azetidines in aqueous media.
  • ResearchGate. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol.
  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).

Sources

Technical Support Center: 3-(Propan-2-yl)azetidine Hydrochloride Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(propan-2-yl)azetidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with N-Boc protected azetidine intermediates. Here, we address common challenges and frequently asked questions encountered during the critical Boc deprotection step, providing in-depth explanations, troubleshooting protocols, and optimization strategies to ensure a successful, high-yield synthesis.

Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the mechanism is critical for troubleshooting and optimization. The tert-butyloxycarbonyl (Boc) group is designed to be stable to most bases and nucleophiles but readily cleaved under acidic conditions. The process involves two key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making the carbamate a better leaving group.

  • Fragmentation: The molecule fragments to release the stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the protonated amine (the desired product) and gaseous carbon dioxide.

The generated tert-butyl cation is a highly reactive electrophile and a primary source of potential side reactions if not properly managed.

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation & Decarboxylation Boc_Amine N-Boc Azetidine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Slow tBu_Cation tert-Butyl Cation CO2 CO₂ Final_Amine Azetidinium Salt (Product)

Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the standard, recommended starting conditions for deprotecting N-Boc-3-(propan-2-yl)azetidine?

For a robust starting point, acid-catalyzed cleavage is the most common and reliable method. The two primary choices are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in an organic solvent.[1][2]

Protocol 1: Using 4M HCl in 1,4-Dioxane

This is often the preferred method as it directly yields the desired hydrochloride salt, which is frequently a crystalline solid, aiding in purification.[1]

  • Reaction Setup: Dissolve N-Boc-3-(propan-2-yl)azetidine (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if needed for solubility.

  • Reagent Addition: At 0 °C (ice bath), add 4M HCl in 1,4-dioxane (4-5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Isolation: Upon completion, the product hydrochloride salt will often precipitate. Add an anti-solvent like diethyl ether to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with diethyl ether, and dry under high vacuum to yield this compound.

Q2: My deprotection reaction is very slow or appears incomplete. What are the likely causes and how can I fix this?

Incomplete deprotection is a common issue that can usually be resolved by adjusting reaction parameters.[3][4]

Potential Cause Explanation Recommended Solution
Insufficient Acid The acid may be consumed by trace amounts of water or may not be concentrated enough for this specific substrate.Increase the equivalents of acid (e.g., up to 10 eq) or use a more concentrated solution. For TFA, move from 20% in DCM to 50% or even neat TFA.[4][5]
Low Temperature While starting at 0 °C is good practice to control initial exotherms, room temperature may be insufficient for complete conversion.After the initial addition, allow the reaction to stir at room temperature. If it is still sluggish, gently heat the reaction to 30-40 °C.
Steric Hindrance The propan-2-yl (isopropyl) group provides some steric bulk near the reaction center, potentially slowing the reaction compared to an unsubstituted azetidine.Increase the reaction time. Continue to monitor every few hours until the starting material is consumed.
Poor Solubility If the starting material is not fully dissolved, the reaction will be slow and inefficient.Add a co-solvent in which the starting material is more soluble (e.g., a small amount of methanol with HCl/dioxane).
Q3: I'm observing significant side-product formation. How can I identify and prevent these impurities?

The primary culprit for side reactions is the tert-butyl cation (t-Bu⁺) generated during deprotection.[6] While the azetidine ring is generally stable to standard acidic deprotection conditions[7], this cation can alkylate any available nucleophiles.

Troubleshooting Side Reactions

Troubleshooting_Flowchart cluster_solutions Optimization Strategies start Reaction Complete? incomplete Problem: Incomplete Reaction start->incomplete No success Isolate Product start->success Yes inc_acid Increase Acid Conc. / Eq. incomplete->inc_acid inc_time Increase Reaction Time incomplete->inc_time inc_temp Increase Temperature incomplete->inc_temp side_products Problem: Side Products Observed add_scavenger Add Scavenger (e.g., TIS, H₂O) side_products->add_scavenger start2 Side Products Observed? start2->side_products Yes start2->success No

Sources

Technical Support Center: Purity Assessment of 3-(Propan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical purity assessment of 3-(Propan-2-yl)azetidine hydrochloride (CAS: 1423024-42-3). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common analytical challenges and methodologies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Overview: A Multi-Faceted Approach to Purity

The purity of an active pharmaceutical ingredient (API) like this compound is not a single value but a comprehensive profile. It includes the identification and quantification of organic impurities (process-related and degradation products), residual solvents, water content, and inorganic impurities. A robust assessment requires the synergistic use of multiple analytical techniques.

The workflow below illustrates a typical strategy for comprehensive purity analysis, starting from initial method development to final impurity identification.

cluster_0 Phase 1: Primary Purity & Assay cluster_1 Phase 2: Structural Confirmation & Impurity ID cluster_2 Phase 3: Specialized Analysis HPLC_UV HPLC-UV Development (Potency & Related Substances) LCMS LC-MS/MS (Impurity Identification) HPLC_UV->LCMS Characterize unknown peaks KF Karl Fischer Titration (Water Content) GC_HS GC-HS (Residual Solvents) NMR qNMR (Assay & Structural ID) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) API API Sample: 3-(Propan-2-yl)azetidine HCl API->HPLC_UV Primary analysis API->KF API->GC_HS API->NMR Orthogonal assay API->Chiral_HPLC If chiral center exists cluster_solutions Troubleshooting Path start Peak Tailing Observed? solution1 Adjust Mobile Phase - Add 0.1% Formic Acid/TFA - Use 10-20mM Buffer (pH 3-4) start->solution1 Yes solution2 Change Column - Use High-Purity End-Capped C18 - Try Phenyl-Hexyl or HILIC Phase solution1->solution2 Still Tailing end_node Peak Shape Improved solution1->end_node Resolved solution3 Check for Overload - Reduce Injection Volume/Concentration solution2->solution3 Still Tailing solution2->end_node Resolved solution4 Check for Column Void - Reverse flush column - Replace if necessary solution3->solution4 Still Tailing solution3->end_node Resolved solution4->end_node Resolved

Technical Support Center: Troubleshooting "3-(Propan-2-yl)azetidine hydrochloride" Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 3-(Propan-2-yl)azetidine hydrochloride (CAS 1423024-42-3). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the isolation and purification of this compound. As a small molecule amine salt, its crystallization behavior is governed by a delicate interplay of thermodynamics and kinetics. This guide provides not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding common phenomena and principles in the crystallization of amine hydrochloride salts.

Q1: What is "oiling out" and why does it frequently occur with amine hydrochloride salts?

A: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a non-crystalline pathway where a solute separates from a solution as a supersaturated liquid (an "oil") rather than a solid.[1][2] This is a common challenge in crystallization that hinders purification, as impurities are often highly soluble in the oily phase.[3][4]

Causality:

  • High Supersaturation: If the concentration of the solute exceeds the solubility limit too rapidly, the system may not have enough time for the ordered process of nucleation and crystal growth. Instead, it relieves the supersaturation by forming a disordered, solute-rich liquid phase.[2]

  • Melting Point Depression: The melting point of your compound can be significantly lowered by the presence of the solvent and impurities. Oiling out occurs when the temperature of the solution is above this depressed melting point at the point of saturation.[3]

  • Presence of Water: For hydrochloride salts, residual water from the salt formation step (e.g., using aqueous HCl) can create a highly polar microenvironment that promotes the formation of viscous oils or gums instead of anhydrous crystals.[5]

Q2: How does the choice of solvent system critically impact crystallization success?

A: The solvent system is arguably the most critical factor in a crystallization process.[6] It dictates solubility, supersaturation kinetics, impurity rejection, and even the resulting crystal form (polymorph).[7] An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures.

  • Exhibit low solubility at lower temperatures (for cooling crystallization).

  • Be chemically inert with the compound.

  • Be easily removable from the final product.

For anti-solvent crystallization, the primary solvent should fully dissolve the compound, while the anti-solvent should be fully miscible with the primary solvent but render the compound insoluble.[8][9]

Q3: What is polymorphism and why is it a concern for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[10][11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development.[7] Hydrochloride salts are known to be prone to polymorphism.[12] Uncontrolled crystallization can lead to the formation of a metastable or undesired polymorph, compromising the consistency and performance of the final product. Identifying and controlling the conditions to produce the desired, stable polymorph is a crucial step.[13]

Q4: What is the fundamental difference between cooling crystallization and anti-solvent crystallization?

A: Both methods aim to create a supersaturated solution from which the compound crystallizes, but they achieve it differently:

  • Cooling Crystallization: This method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at a high temperature and then cooled, reducing the solubility and forcing the compound to crystallize. The rate of cooling is a critical parameter influencing crystal size and purity.[14][15]

  • Anti-Solvent Crystallization: This technique is used when a compound's solubility is not strongly dependent on temperature. An "anti-solvent" (a solvent in which the compound is insoluble) is added to a solution of the compound, reducing the overall solubility of the mixture and inducing crystallization.[16][17] The rate of anti-solvent addition directly impacts the level of local supersaturation.[9]

Section 2: Systematic Troubleshooting Guides

This section provides detailed, step-by-step approaches to solve specific experimental problems.

Problem 1: No Crystals Form Upon Cooling or Standing

This is a common issue indicating that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that there is a high kinetic barrier to nucleation.

Troubleshooting Workflow

G start Start: Solution is Clear (No Crystals) scratch Action: Scratch inner surface of flask with a glass rod start->scratch observe1 Observe for 5-10 min scratch->observe1 seed Action: Add a seed crystal observe1->seed No change success Success: Crystals Form observe1->success Crystals form observe2 Observe for 10-15 min seed->observe2 concentrate Action: Reduce solvent volume (e.g., by 10-20%) via evaporation observe2->concentrate No change observe2->success Crystals form cool Cool slowly again concentrate->cool observe3 Observe for 15-20 min cool->observe3 antisolvent Action: Add anti-solvent dropwise at room temp observe3->antisolvent No change (if applicable) observe3->success Crystals form fail Re-evaluate: Solvent system may be inappropriate observe3->fail No change (no anti-solvent) antisolvent->success Crystals form antisolvent->fail No change

Caption: Factors influencing final crystal quality.

Protocol for Recrystallization to Improve Purity
  • Dissolve in Minimum Hot Solvent: Transfer the impure solid to a clean flask. Add a suitable solvent and heat the mixture to boiling (or near boiling) while stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cool Slowly and Undisturbed: Cover the flask and set it aside to cool slowly to room temperature, and then further cool in an ice bath. Do not disturb the flask during this initial growth phase. A slower cooling rate generally results in larger and purer crystals. [14][18]4. Isolate and Wash: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold, fresh solvent to remove any adherent mother liquor containing impurities.

  • Dry Thoroughly: Dry the crystals under vacuum to remove all traces of solvent.

Section 3: Key Experimental Protocols

Protocol A: General Cooling Recrystallization
  • Select a suitable solvent in which the compound is sparingly soluble at room temperature but very soluble at a higher temperature.

  • Add the crude this compound to an Erlenmeyer flask.

  • Add the solvent portion-wise while heating the mixture with stirring until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum.

Protocol B: General Anti-Solvent Crystallization
  • Dissolve the crude this compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • While stirring, add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • If necessary, add a few drops of the "good" solvent to just redissolve the turbidity, creating a perfectly saturated solution.

  • Allow the flask to stand undisturbed. Crystals should form over time.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Isolate, wash, and dry the crystals as described in Protocol A.

Protocol C: Small-Scale Solvent Screening
  • Place a small amount (e.g., 20-30 mg) of the compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, acetone, toluene) dropwise at room temperature, noting solubility.

  • For solvents in which the compound is insoluble at room temperature, heat the tube to see if it dissolves. If it does, cool it to see if crystals form. This identifies potential candidates for cooling crystallization.

  • For solvents in which the compound is highly soluble at room temperature, use them as the "good" solvent and test the addition of various miscible anti-solvents. This identifies potential systems for anti-solvent crystallization.

References

[14]Seth Stein, Northwestern University. "Cooling Rate and Crystal Size." Northwestern University, Available at: [10]"Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues." Crystal Growth & Design - ACS Publications, Available at: [19]Reddit. "How does cooling rate affect the point at which crystalisation occures and why?" Reddit, 16 Mar. 2020, Available at: [18]The Geological Society. "Grain Size & Cooling Rate." The Geological Society, Available at: [11]"Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues." ePrints Soton - University of Southampton, Available at: "this compound | 1423024-42-3." Sigma-Aldrich, Available at: [8]"Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability." International Journal of Pharmaceutical Research and Applications, 15 Jul. 2022, Available at: [20]"Crystal Size and Cooling Rate - Teacher Notes." ESWA, Available at: [15]"Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid." CECRI, Karaikudi, Available at: [16]"Make the most of most of antisolvent crystallization | Request PDF." ResearchGate, 6 Aug. 2025, Available at: [7]"Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Request PDF." ResearchGate, Available at: [12]"Salt Selection in Drug Development." Pharmaceutical Technology, Available at: [1]"Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." Journal of Chemical Engineering of Japan, Available at: [17]"Special Issue : Anti-Solvent Crystallization." MDPI, Available at: [9]"Using AntiSolvent for Crystallization." Mettler Toledo, Available at: [3]"3.6F: Troubleshooting." Chemistry LibreTexts, 7 Apr. 2022, Available at: [6]"Solvent Selection in Pharmaceutical Crystallization Process Development." YouTube, 9 Oct. 2020, Available at: [2]"Oiling Out in Crystallization." Mettler Toledo, Available at: [21]"Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." BOC Sciences, 25 Dec. 2024, Available at: [4]"Recrystallization (help meeeeee) : r/chemistry." Reddit, 3 Feb. 2013, Available at: [13]"Solid polymorphs of a flna-binding compound and its hydrochloride salts." Google Patents, Available at: [5]"Isolation of primary amines as HCL salt problem." Sciencemadness.org, 10 Dec. 2006, Available at: [22]"Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids." Journal of the American Chemical Society, Available at: [23]"Synthesis of azetidine derivatives." Google Patents, Available at: [24]"A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC - NIH, Available at: [25]"Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol." MDPI, Available at:

Sources

"3-(Propan-2-yl)azetidine hydrochloride" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Propan-2-yl)azetidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. Given the strained nature of the azetidine ring, synthesis and purification can present unique challenges.[1][2] This guide provides in-depth, experience-driven answers to common questions regarding byproduct identification and removal, ensuring the high purity required for downstream applications.

Section 1: Synthesis and Common Byproducts

Q1: What is a plausible synthetic route for this compound, and at which stages are byproducts most likely to form?

A common and effective strategy for synthesizing 3-substituted azetidines involves the functionalization of a pre-formed, N-protected azetidine core, followed by deprotection and salt formation.[3][4] A highly logical pathway for this compound proceeds via a Wittig-type reaction on N-Boc-3-azetidinone, followed by reduction of the resulting exocyclic double bond, and finally, deprotection and salt formation.

This multi-step process has several points where impurities can be introduced, as illustrated below.

cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-3-Azetidinone C N-Boc-3-(propan-2-ylidene)azetidine A->C Base (e.g., n-BuLi) B Wittig Reagent (e.g., Isopropyltriphenyl- phosphonium bromide) B->C Imp1 Byproduct: Unreacted N-Boc-3-Azetidinone C->Imp1 Incomplete Reaction D N-Boc-3-(propan-2-yl)azetidine C->D Hydrogenation (e.g., H2, Pd/C) Imp2 Byproduct: N-Boc-3-(propan-2-ylidene)azetidine D->Imp2 Incomplete Reduction E 3-(Propan-2-yl)azetidine (Free Base) D->E Acidic Cleavage (e.g., HCl in Dioxane) F 3-(Propan-2-yl)azetidine Hydrochloride (Final Product) E->F HCl Imp3 Byproduct: N-Boc-3-(propan-2-yl)azetidine F->Imp3 Incomplete Deprotection

Caption: Plausible synthesis of 3-(propan-2-yl)azetidine HCl and byproduct entry points.

The following table summarizes the most common byproducts encountered in this synthetic sequence.

Byproduct NameStructure DescriptionOriginKey Analytical Signature
N-Boc-3-azetidinone Starting material for the olefination step.Incomplete Wittig reaction.¹H NMR: Singlet around 4.2-4.5 ppm (4H, CH₂NCH₂). MS (ESI+): [M+H]⁺, [M+Na]⁺ corresponding to C₈H₁₃NO₃.
N-Boc-3-(propan-2-ylidene)azetidine The unsaturated intermediate prior to reduction.Incomplete hydrogenation.¹H NMR: Olefinic protons. MS (ESI+): [M+H]⁺, [M+Na]⁺ corresponding to C₁₁H₁₉NO₂.
N-Boc-3-(propan-2-yl)azetidine The protected intermediate prior to deprotection.Incomplete deprotection/acidic cleavage.¹H NMR: Characteristic Boc signal at ~1.4 ppm (9H, singlet). MS (ESI+): [M+H]⁺, [M+Na]⁺ corresponding to C₁₁H₂₁NO₂.
Triphenylphosphine oxide A stoichiometric byproduct from the Wittig reaction.Wittig reaction.Typically removed during initial workup but can persist. Aromatic signals in ¹H NMR.
Ring-Opened Amines e.g., N-Boc-1-amino-2-isopropyl-3-chloropropane.Ring cleavage of the strained azetidine under harsh acidic conditions.[1]Complex aliphatic signals in ¹H NMR; MS fragmentation pattern differs significantly from the cyclic parent.

Section 2: Byproduct Identification

Q2: My preliminary analysis shows my product is impure. Which analytical techniques should I use for definitive identification?

A multi-technique approach is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool.

    • ¹H NMR: Look for signals that do not correspond to your product. The most telling impurity is often the tert-butyl singlet of the N-Boc protecting group around 1.4 ppm, indicating incomplete deprotection. Unreacted starting materials or intermediates will also have distinct signals (e.g., olefinic protons from incomplete reduction).

    • ¹³C NMR: Provides complementary information on the carbon skeleton, helping to confirm the identity of impurities.

  • Mass Spectrometry (MS), typically with LC or GC (LC-MS/GC-MS):

    • Purpose: To determine the molecular weight of the impurities. This is crucial for confirming the presence of the byproducts listed in the table above.

    • Method: An LC-MS analysis using a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid for positive ion mode) is an excellent starting point. The hydrochloride salt is non-volatile, making LC-MS preferable to GC-MS unless the free base is analyzed.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify the purity of your sample and determine the number of components.

    • Method: A reverse-phase method similar to that used for LC-MS can be employed with UV detection (e.g., at 210 nm, as there is no strong chromophore). This will allow you to assess the success of your purification steps by comparing the relative peak areas.

Section 3: Troubleshooting and Purification Protocols

Q3: I've identified the major byproduct. What is the best strategy for removal?

The optimal purification strategy depends on the nature of the impurity. The following flowchart provides a decision-making framework.

A Impurity Identified B Is the impurity non-basic? (e.g., Triphenylphosphine oxide, residual solvents) A->B C Is the impurity the N-Boc protected precursor? B->C No E Acid-Base Extraction Protocol 3.1 B->E Yes D Is the impurity the unsaturated intermediate? C->D No F Column Chromatography Protocol 3.2 C->F Yes (Different Polarity) D->F Yes (Trace levels) H Re-subject to Reaction Conditions (e.g., re-run deprotection or hydrogenation) D->H Yes (High levels) G Recrystallization Protocol 3.3 E->G After conversion back to HCl salt F->G If still impure I Final Purity Check (HPLC/NMR) G->I H->A Post re-workup

Caption: Decision flowchart for selecting the appropriate purification method.

Protocol 3.1: Acid-Base Extraction for Non-Basic Impurities

This method is highly effective for removing neutral organic impurities (like triphenylphosphine oxide or residual solvents) from your desired amine salt. The principle relies on the differential solubility of the free amine and the amine salt.[5]

Causality: The basic azetidine nitrogen can be deprotonated to form the free base, which is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Neutral impurities will partition into the organic layer with it. The hydrochloride salt, being ionic, is water-soluble.

Step-by-Step Protocol:

  • Dissolve the impure hydrochloride salt in deionized water.

  • Cool the aqueous solution in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution until the pH is >12.

  • Extract the aqueous layer 3-4 times with DCM. The free amine will move into the DCM layer.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution in vacuo to obtain the free base, which is often an oil.

  • To recover the hydrochloride salt, dissolve the free base oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Confirm purity with HPLC and NMR.

Protocol 3.2: Flash Column Chromatography

Chromatography is used to separate compounds based on their polarity. This is particularly useful for separating the N-Boc protected precursors from the more polar free base or hydrochloride salt.

Causality: The N-Boc protected intermediates are significantly less polar than the final hydrochloride salt or even the free base. This difference in polarity allows for separation on a polar stationary phase like silica gel. Note: It is far easier to chromatograph the free base or the N-Boc protected compound than the highly polar hydrochloride salt.

Step-by-Step Protocol (for separating N-Boc precursor from free base):

  • Ensure your material is in the free base form (see Protocol 3.1, steps 1-5).

  • Prepare a silica gel column.

  • Dissolve the crude free base in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute with a gradient of methanol (MeOH) in DCM. A typical gradient might be 0% to 10% MeOH.

    • The less polar N-Boc protected impurity will elute first.

    • The more polar free base product will elute later.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS.

  • Combine the pure fractions containing the desired product and remove the solvent in vacuo.

  • Convert the purified free base back to the hydrochloride salt (see Protocol 3.1, steps 6-9).

  • Validation: Check the final salt's purity by HPLC and NMR.

Protocol 3.3: Recrystallization

Recrystallization is an excellent final purification step to obtain high-purity crystalline material and remove trace impurities.[5]

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated hot solution, upon cooling, becomes supersaturated, and the compound crystallizes out, leaving impurities behind in the solution (mother liquor). Finding the right solvent system is key.

Step-by-Step Protocol:

  • Place the impure this compound in a flask.

  • Select a suitable solvent system. For hydrochloride salts, polar solvents like isopropanol (IPA), ethanol, or mixtures such as methanol/methyl tert-butyl ether (MeOH/MTBE) are often effective.[6]

  • Add a minimal amount of the hot solvent (e.g., boiling IPA) to the flask until the solid just dissolves completely.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum.

  • Validation: Check the melting point of the crystals and confirm purity by HPLC/NMR. The mother liquor can also be analyzed to see which impurities were removed.

Section 4: Frequently Asked Questions (FAQs)

  • Q: My final product is a sticky oil instead of a white solid. What went wrong?

    • A: This is a common issue. It suggests the presence of impurities that are inhibiting crystallization (e.g., residual solvent or organic byproducts) or that the salt is hygroscopic. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. If that fails, an acid-base extraction (Protocol 3.1) followed by careful precipitation of the salt is the recommended course of action.

  • Q: I performed the N-Boc deprotection with HCl, but my NMR still shows a large Boc signal.

    • A: Incomplete deprotection is common. This can be due to insufficient reaction time, insufficient equivalents of acid, or low reaction temperature. The reaction can be re-subjected to the deprotection conditions. Ensure you are using anhydrous acid and solvent, as water can interfere. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Q: My overall yield after purification is very low. How can I improve it?

    • A: A low yield can result from losses at each purification step. For recrystallization, ensure you use the minimum amount of hot solvent to dissolve your product to avoid losing too much material in the mother liquor. For chromatography, ensure careful collection of fractions. If the issue is byproduct formation, optimizing the reaction conditions (temperature, stoichiometry, reaction time) of the problematic step is the best approach.

  • Q: I see byproducts that correspond to ring-opening of the azetidine. Why does this happen and can it be avoided?

    • A: The azetidine ring is strained and can be susceptible to nucleophilic attack and ring-opening, especially under strongly acidic or Lewis acidic conditions.[1] If you are observing significant ring-opening during N-Boc deprotection, consider using milder conditions or a different protecting group strategy if possible for future syntheses.

References

  • BenchChem. (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. BenchChem.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (2025). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.
  • Chem-Impex. Azetidine hydrochloride.
  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • BOC Sciences. 3-(Propan-2-ylidene)azetidine Hydrochloride.
  • ACS Publications. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • MedChemExpress. Azetidine hydrochloride (Trimethyleneimine hydrochloride).
  • Bdl.cz. Azetidine Hydrochloride.
  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • PubChem. This compound.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

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Validation & Comparative

A Comparative Analysis of 3-(Propan-2-yl)azetidine Hydrochloride and Other Alkyl-Substituted Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its rise from a synthetic curiosity to a cornerstone in drug design is attributable to its unique combination of structural and physicochemical properties. The inherent ring strain, high sp³ character, and conformational rigidity of the azetidine moiety bestow upon parent molecules enhanced pharmacokinetic profiles, including improved aqueous solubility and metabolic stability.[3] These characteristics make azetidines highly attractive alternatives to their larger, more flexible counterparts, such as pyrrolidines and piperidines, for which they often serve as bioisosteric replacements.[1]

The substitution pattern on the azetidine ring allows for precise, three-dimensional vectoral exploration of chemical space, which is critical for optimizing interactions with biological targets.[1] Substitution at the 3-position is particularly significant as it allows for the introduction of diverse functionalities that can profoundly influence a compound's pharmacological and pharmacokinetic properties.

This guide provides a comparative analysis of 3-(Propan-2-yl)azetidine hydrochloride against other 3-alkyl-substituted azetidines. We will explore how varying the nature of the C3-alkyl substituent—from simple methyl and ethyl groups to the more sterically demanding isopropyl and tert-butyl groups—impacts synthesis, physicochemical properties, and, consequently, the potential therapeutic applications of these valuable building blocks.

Synthetic Strategies for 3-Alkyl-Azetidines: Accessing a Strained Scaffold

The synthesis of the strained four-membered azetidine ring has historically presented challenges, often due to competing side reactions and the entropic cost of cyclization.[4][5] However, modern synthetic methodologies have made these scaffolds significantly more accessible.[3][6][7][8]

A primary and classical approach involves the intramolecular cyclization of γ-amino halides or alcohols, where a nitrogen nucleophile displaces a leaving group at the γ-position.[4] More contemporary methods often employ a convergent strategy, starting from a common azetidine intermediate. For the synthesis of 3-alkyl-azetidines, a practical route involves the Grignard reaction with a protected 3-azetidinone, followed by deprotection. This allows for the modular installation of various alkyl groups.

Below is a generalized workflow for the synthesis and comparative evaluation of 3-alkyl-azetidines.

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis Start N-Protected Azetidin-3-one Grignard Grignard Reaction (e.g., R-MgBr) Start->Grignard R = Me, Et, i-Pr, t-Bu Intermediate N-Protected 3-Alkyl-3-hydroxyazetidine Grignard->Intermediate Reduction Reduction / Deoxygenation Intermediate->Reduction Protected N-Protected 3-Alkyl-azetidine Reduction->Protected Deprotection Deprotection (e.g., Hydrogenolysis) Protected->Deprotection Final 3-Alkyl-azetidine (e.g., 3-Isopropylazetidine) Deprotection->Final Salt Salt Formation (HCl) Final->Salt Product 3-Alkyl-azetidine HCl Salt->Product PhysChem Physicochemical Profiling (pKa, LogP) Product->PhysChem Test Compounds InVitro In Vitro Biological Assay (e.g., Receptor Binding) PhysChem->InVitro ADME In Vitro ADME (Metabolic Stability) InVitro->ADME InVivo In Vivo Efficacy / PK (Animal Models) ADME->InVivo

Figure 1: A generalized workflow for the synthesis and comparative evaluation of 3-alkyl-azetidine hydrochlorides.

Comparative Physicochemical Properties: The Influence of the C3-Alkyl Group

In drug design, a molecule's physicochemical properties, particularly its lipophilicity (LogP) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of alkyl substituent at the C3 position of the azetidine ring provides a powerful tool to modulate these properties.

CompoundAlkyl Substituent (R)Predicted XlogPPredicted pKaComments
3-Methylazetidine-CH₃0.4~10.8Low lipophilicity, minimal steric bulk.
3-Ethylazetidine-CH₂CH₃0.8~10.8Moderate increase in lipophilicity.
3-(Propan-2-yl)azetidine -CH(CH₃)₂1.2[9]~10.9Balanced lipophilicity and steric bulk. Branching may shield from metabolism.
3-tert-Butylazetidine-C(CH₃)₃1.6~10.9Higher lipophilicity with significant steric shielding.

Note: pKa values are estimated based on typical azetidine basicity and the minor inductive effect of alkyl groups. XlogP values are computationally predicted and serve for comparative purposes.

Causality Behind the Trends:

  • Lipophilicity (LogP): As the size of the alkyl group increases (methyl < ethyl < isopropyl < tert-butyl), the carbon-to-heteroatom ratio rises, leading to a predictable increase in lipophilicity. The isopropyl group in 3-(propan-2-yl)azetidine offers a moderate LogP value, often a sweet spot for achieving cell permeability without introducing excessive non-specific binding or poor solubility.

  • Basicity (pKa): The azetidine nitrogen is basic, and its pKa determines the compound's ionization state at physiological pH (7.4). Alkyl groups are weakly electron-donating and are expected to have a minimal, albeit slightly base-strengthening, effect on the nitrogen. Consequently, all listed compounds will be predominantly protonated and positively charged at physiological pH, which is crucial for forming ionic interactions with biological targets like GPCRs or ion channels.

Impact on Biological Activity and Pharmacokinetics

The C3-substituent is not merely a modulator of physicochemical properties; it is a key determinant of a molecule's interaction with its biological target and its overall pharmacokinetic behavior.

Structure-Activity Relationships (SAR):

The size and shape of the C3-alkyl group are critical for fitting into the binding pockets of target proteins.

  • Steric Influence: A small methyl group may be too small to make meaningful van der Waals contacts, while a bulky tert-butyl group may introduce steric clashes that prevent binding. The isopropyl group of 3-(propan-2-yl)azetidine provides a unique conical shape and moderate bulk that can productively fill pocket space, enhancing binding affinity without the excessive size of a tert-butyl group.

  • Conformational Restriction: The rigid azetidine ring pre-organizes the C3-substituent, reducing the entropic penalty of binding compared to a more flexible acyclic amine.[10]

Numerous studies highlight the importance of C3-substitution. For instance, in the development of triple reuptake inhibitors, the nature of the C3-substituent was critical for modulating affinity and selectivity for dopamine, serotonin, and norepinephrine transporters.[11][12]

Pharmacokinetic (ADME) Implications:

The azetidine scaffold is known to confer metabolic stability.[1][3] The C3-alkyl group can further enhance this advantage.

  • Metabolic Shielding: The metabolism of small amine-containing rings can occur at carbons adjacent to the nitrogen. A C3-substituent, particularly a branched one like isopropyl, can act as a "metabolic shield," sterically hindering the approach of metabolic enzymes like cytochrome P450s. This can lead to a longer half-life and improved oral bioavailability.

  • Modulating Permeability: As shown in the table, increasing alkyl size increases lipophilicity, which generally correlates with improved passive diffusion across cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased clearance by metabolizing enzymes. 3-(Propan-2-yl)azetidine strikes a balance, enhancing permeability while maintaining sufficient solubility.

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of our findings, all comparative data must be grounded in robust experimental protocols. Here, we outline standard methodologies for determining two key physicochemical parameters.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

  • Objective: To measure the lipophilicity of a 3-alkyl-azetidine hydrochloride.

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of its concentration in the two phases at equilibrium defines the partition coefficient (P). LogP is the logarithmic form of this ratio.[13][14]

  • Methodology:

    • Preparation of Solutions: Prepare a stock solution of the test compound (e.g., 3-(propan-2-yl)azetidine HCl) in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4). The aqueous phase should be pre-saturated with n-octanol.

    • Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of n-octanol (pre-saturated with the aqueous buffer).

    • Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial at 2000 rpm for 15 minutes to achieve complete separation of the n-octanol and aqueous layers.

    • Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

    • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

  • Self-Validation: The experiment should be run in triplicate. A control compound with a known LogP value should be run in parallel to validate the experimental setup.

Protocol 2: Determination of Acidity Constant (pKa) by Potentiometric Titration

  • Objective: To measure the pKa of the azetidinium ion.

  • Principle: The compound is dissolved in water and titrated with a standard acid or base. The pKa is the pH at which the protonated (azetidinium) and neutral (azetidine) forms are present in equal concentrations, identified as the midpoint of the titration curve's buffer region.[13][15]

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a sample of the 3-alkyl-azetidine hydrochloride in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).

    • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

    • Titration: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using an automated titrator or a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is identified from the steepest part of the curve (or its first derivative).

    • pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

  • Self-Validation: The system is validated by titrating a standard compound with a well-established pKa (e.g., potassium hydrogen phthalate) before running the test samples.

Conclusion

The 3-alkyl-azetidine scaffold is a versatile and powerful tool in drug discovery. This guide has demonstrated that the choice of the C3-alkyl substituent is a critical decision that profoundly impacts a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

This compound emerges as a particularly compelling building block. Its isopropyl group offers a nuanced balance of moderate lipophilicity and significant steric presence. This combination can enhance membrane permeability and provide metabolic shielding without the potential liabilities of higher lipophilicity or steric hindrance associated with larger alkyl groups. In comparison to smaller analogs like 3-methylazetidine, it provides more substantial bulk for productive interactions within enzyme or receptor binding sites.

For researchers and drug development professionals, the systematic comparison of such analogs is essential. By understanding the causal relationships between alkyl group structure and molecular properties, we can more rationally design and select building blocks like 3-(propan-2-yl)azetidine to accelerate the discovery of the next generation of innovative medicines.

References

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  • Review of 3-substituted azetidine synthesis methods. BenchChem.
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  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
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  • pKa and log p determin
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  • Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)
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A Comparative Guide to the In Vitro ADME Properties of 3-(Propan-2-yl)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing motif, has garnered significant attention.[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of new therapeutics.[2] The constrained nature of the azetidine ring can enhance binding affinity to biological targets and, critically, can improve metabolic stability when compared to more flexible acyclic or larger ring analogs.[1]

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of hypothetical derivatives based on the "3-(Propan-2-yl)azetidine hydrochloride" core structure. By presenting detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively evaluate and select candidates from this promising chemical space.

Comparative Analysis of In Vitro ADME Properties

To illustrate the impact of structural modifications on the ADME profile of 3-(Propan-2-yl)azetidine derivatives, we will consider a parent compound, AZ-001 , and four hypothetical analogs with varied substitutions.

  • AZ-001: this compound (Parent Compound)

  • AZ-002: 1-Methyl-3-(propan-2-yl)azetidine hydrochloride

  • AZ-003: 1-Ethyl-3-(propan-2-yl)azetidine hydrochloride

  • AZ-004: 1-(2-Hydroxyethyl)-3-(propan-2-yl)azetidine hydrochloride

  • AZ-005: 1-((3-Fluorophenyl)methyl)-3-(propan-2-yl)azetidine hydrochloride

The following sections will detail the experimental protocols used to generate the comparative data and discuss the observed structure-ADME relationships.

I. Metabolic Stability in Human Liver Microsomes

Expertise & Experience: The Rationale Behind the Assay

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[3] The liver is the primary site of drug metabolism, and in vitro assays using human liver microsomes (HLMs) provide a robust system to assess the susceptibility of a compound to Phase I metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes. By measuring the rate of disappearance of the parent compound over time, we can calculate the intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[3]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Preparation of Incubation Mixtures:

    • A stock solution of each test compound (AZ-001 to AZ-005) is prepared in DMSO.

    • In a 96-well plate, the test compounds are added to a pre-warmed (37°C) phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL). The final substrate concentration is 1 µM, and the DMSO concentration is kept below 0.5% to minimize solvent effects.

    • Control wells are included: a negative control without the NADPH-regenerating system to assess non-CYP mediated degradation and a positive control with a known rapidly metabolized compound (e.g., Verapamil).

  • Initiation of Metabolic Reaction:

    • The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling and Reaction Quenching:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Data Presentation: Metabolic Stability of Azetidine Derivatives

Compound IDSubstitution on Azetidine NitrogenIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Metabolic Stability Classification
AZ-001 -H> 60< 11.6High
AZ-002 -CH₃45.215.3Moderate
AZ-003 -CH₂CH₃33.120.9Moderate
AZ-004 -CH₂CH₂OH> 60< 11.6High
AZ-005 -CH₂(3-F-Ph)18.537.5Low
VerapamilPositive Control5.8119.5Low

Trustworthiness & Causality:

The unsubstituted azetidine nitrogen in AZ-001 likely contributes to its high metabolic stability, as it presents a smaller target for metabolic enzymes. The introduction of small alkyl groups in AZ-002 and AZ-003 provides a handle for oxidative metabolism, leading to increased clearance. The hydroxyl group in AZ-004 may increase polarity and reduce affinity for CYP enzymes, thus maintaining high stability. Conversely, the benzylic position in AZ-005 is a well-known site for rapid oxidation by CYPs, resulting in low metabolic stability.

Visualization of Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Test_Compounds Test Compounds (AZ-001 to AZ-005) Incubation Incubate at 37°C Test_Compounds->Incubation HLM Human Liver Microsomes HLM->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH_System NADPH-Regenerating System NADPH_System->Incubation Initiate Reaction Sampling Sample at 0, 5, 15, 30, 60 min Incubation->Sampling Quench Quench with Acetonitrile + IS Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay.

II. Cell Permeability Assessment using Caco-2 Monolayers

Expertise & Experience: The Rationale Behind the Assay

Intestinal permeability is a key factor governing the oral absorption of drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[4] The Caco-2 permeability assay is widely used to predict in vivo drug absorption and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[5]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

    • Monolayer integrity is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Transport Studies (Bidirectional):

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Apical to Basolateral (A→B) Permeability: The test compound (10 µM in HBSS) is added to the apical (donor) compartment, and HBSS is added to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Permeability: The test compound (10 µM in HBSS) is added to the basolateral (donor) compartment, and HBSS is added to the apical (receiver) compartment.

    • The plates are incubated at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Samples are collected from the receiver compartment at a specified time point (e.g., 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.

Data Presentation: Caco-2 Permeability of Azetidine Derivatives

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
AZ-001 8.59.11.1Moderate
AZ-002 12.313.51.1High
AZ-003 15.817.11.1High
AZ-004 3.23.51.1Low
AZ-005 18.939.72.1High (P-gp Substrate)
PropranololHigh Permeability Control25.126.41.1
AtenololLow Permeability Control0.40.51.3

Trustworthiness & Causality:

The increasing lipophilicity from AZ-001 to AZ-003 correlates with an increase in passive permeability. The introduction of a hydroxyl group in AZ-004 increases polarity, leading to lower permeability. AZ-005 , while highly permeable, exhibits an efflux ratio greater than 2, suggesting it is a substrate for an efflux transporter, likely P-gp, which could limit its net absorption in vivo.

Visualization of Experimental Workflow

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days Seed_Cells->Differentiate TEER Verify monolayer integrity (TEER) Differentiate->TEER Add_Compound_AB Add compound to Apical side (A→B) TEER->Add_Compound_AB Add_Compound_BA Add compound to Basolateral side (B→A) TEER->Add_Compound_BA Incubate Incubate at 37°C for 120 min Add_Compound_AB->Incubate Add_Compound_BA->Incubate Sample_Receiver Sample from Receiver compartment Incubate->Sample_Receiver LCMS LC-MS/MS Analysis Sample_Receiver->LCMS Calculate_Papp Calculate Papp and Efflux Ratio LCMS->Calculate_Papp

Caption: Workflow for the bidirectional Caco-2 permeability assay.

III. Plasma Protein Binding (PPB)

Expertise & Experience: The Rationale Behind the Assay

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance.[6] Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be eliminated.[6] Therefore, determining the percentage of plasma protein binding is crucial for understanding a drug's pharmacokinetic profile. Rapid Equilibrium Dialysis (RED) is a commonly used method that provides a reliable measurement of the unbound fraction.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation:

    • A RED device, which consists of a base plate with disposable inserts each containing two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff), is used.

    • Stock solutions of the test compounds are prepared in DMSO.

  • Incubation:

    • The test compounds are added to human plasma to a final concentration of 1 µM.

    • The plasma-drug mixture is added to one chamber of the RED insert, and phosphate buffer (pH 7.4) is added to the other chamber.

    • The device is sealed and incubated at 37°C in a shaking incubator for 4-6 hours to allow for equilibrium to be reached.

  • Sampling and Analysis:

    • After incubation, aliquots are taken from both the plasma and the buffer chambers.

    • The samples from the plasma chamber are mixed with an equal volume of buffer, and the samples from the buffer chamber are mixed with an equal volume of drug-free plasma to ensure matrix matching.

    • All samples are subjected to protein precipitation with acetonitrile containing an internal standard.

    • The supernatants are analyzed by LC-MS/MS to determine the concentrations of the test compound in both chambers.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Data Presentation: Plasma Protein Binding of Azetidine Derivatives

Compound IDLogP (Predicted)Fraction Unbound (fu)% Plasma Protein BindingBinding Classification
AZ-001 0.80.6535%Low
AZ-002 1.20.4852%Moderate
AZ-003 1.60.3268%Moderate
AZ-004 0.50.7525%Low
AZ-005 2.90.0892%High
WarfarinHigh Binding Control0.0199%High
MetoprololLow Binding Control0.8812%Low

Trustworthiness & Causality:

Plasma protein binding is often correlated with lipophilicity (LogP). As the lipophilicity increases from AZ-001 to AZ-003 and most significantly with the aromatic ring in AZ-005 , the extent of plasma protein binding increases. The polar hydroxyl group in AZ-004 reduces lipophilicity and, consequently, plasma protein binding.

Visualization of Experimental Workflow

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Test_Compound Test Compound in Plasma RED_Device RED Device Test_Compound->RED_Device Plasma Chamber Buffer Phosphate Buffer Buffer->RED_Device Buffer Chamber Incubate Incubate at 37°C with shaking RED_Device->Incubate Sample_Chambers Sample Plasma & Buffer Chambers Incubate->Sample_Chambers Matrix_Match Matrix Match Samples Sample_Chambers->Matrix_Match Protein_Precipitation Protein Precipitation Matrix_Match->Protein_Precipitation LCMS LC-MS/MS Analysis Protein_Precipitation->LCMS Calculate_fu Calculate Fraction Unbound LCMS->Calculate_fu

Caption: Workflow for the plasma protein binding assay using RED.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro ADME properties of a series of this compound derivatives. Through the application of standardized and robust experimental protocols, we have demonstrated how structural modifications to the azetidine core can significantly influence metabolic stability, cell permeability, and plasma protein binding.

The hypothetical data presented herein illustrates a common scenario in drug discovery, where a balance must be struck between these key ADME parameters. For instance, while AZ-003 shows high permeability, its moderate metabolic stability might need to be addressed. Conversely, AZ-004 exhibits excellent metabolic stability but poor permeability. AZ-005 , despite its high permeability, is a potential P-gp substrate with high plasma protein binding, which could complicate its in vivo disposition.

These in vitro assays are indispensable tools in the early stages of drug discovery, enabling the rational design and selection of compounds with a higher probability of success in clinical development. The insights gained from such comparative studies allow for the prioritization of lead candidates and guide further optimization efforts to achieve a desirable pharmacokinetic profile.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

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X-ray crystal structure analysis of "3-(Propan-2-yl)azetidine hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 3-(Propan-2-yl)azetidine Hydrochloride Derivatives: A Comparative Analysis

For researchers and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of successful discovery programs. The azetidine scaffold, a four-membered saturated heterocycle, is an increasingly popular bioisosteric replacement for more common rings like piperidine or pyrrolidine, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] The derivative this compound serves as a prime example of a lead-like scaffold whose three-dimensional structure is critical for understanding its structure-activity relationship (SAR).

This guide provides a comprehensive overview of the gold-standard method for determining its absolute 3D structure—Single-Crystal X-ray Diffraction (SCXRD)—and objectively compares it with alternative and complementary analytical techniques. While a public crystal structure for this compound is not available as of this writing, this guide outlines the complete, field-proven workflow for its analysis, from synthesis to data interpretation.

Part 1: The Crystallographic Workflow: From Powder to Structure

Achieving a high-resolution crystal structure is a multi-step process that demands precision at every stage. The journey begins with pure material and culminates in a refined 3D model of the molecule within the crystal lattice.

Step 1: Synthesis and Purification

The synthesis of 3-substituted azetidines can be accomplished through various routes, often involving the cyclization of 2-substituted-1,3-propanediols or the functionalization of 1-azabicyclobutane.[1][2] For the target molecule, a hydrochloride salt, the final step typically involves treating the freebase with hydrochloric acid. It is imperative that the resulting salt is purified to >99% purity, as impurities can severely inhibit crystallization.

Step 2: The Crystallization Bottleneck

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For polar, water-soluble organic salts like azetidine hydrochlorides, specific strategies are required.[3] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing for the orderly growth of a single crystal nucleus.

Detailed Protocol: Vapor Diffusion for Azetidine Hydrochloride Crystallization

  • Solvent Selection: Dissolve the purified this compound in a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water) to create a nearly saturated solution.

  • Apparatus Setup: Place this solution (typically 10-50 µL) as a droplet on a siliconized glass coverslip. Invert this slip over a reservoir well (e.g., in a 24-well plate) containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane).

  • Equilibration: Seal the well. The vapor of the anti-solvent will slowly diffuse into the droplet, reducing the solubility of the compound and inducing slow crystallization over hours to weeks.[4]

  • Monitoring: The setup should be left undisturbed in a location with a constant temperature to prevent rapid precipitation. Crystals should be monitored periodically under a microscope.

Alternative Crystallization Methods:

MethodPrincipleBest For
Slow Evaporation The solvent slowly evaporates from a saturated solution, increasing the concentration.Thermally stable, less volatile compounds.
Thermal Control (Cooling) A saturated solution at a higher temperature is slowly cooled to induce crystallization.[3]Compounds with a significant temperature-solubility gradient.
Microbatch Under-Oil An aqueous droplet of the compound is placed under a layer of inert silicone oil, allowing for very slow water evaporation.[3]Screening many conditions with minimal sample.[3]
Step 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the diffraction experiment can proceed. SCXRD is a non-destructive technique that provides unambiguous information on bond lengths, angles, and stereochemistry.[5][6]

Experimental Protocol for SCXRD Data Collection and Analysis:

  • Crystal Mounting: A well-defined single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer. High-energy X-rays are directed at the crystal, which diffracts the beam into a unique pattern of spots.[7] The crystal is rotated to collect a complete dataset of these diffraction intensities.[8]

  • Structure Solution: The diffraction pattern is mathematically converted into an electron density map using a Fourier transform.[5] Initial atomic positions are determined from this map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares techniques to achieve the best possible fit, yielding the final, precise 3D structure.[5]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >99% Pure Compound Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Select Single Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Electron Density Map) Diffraction->Solution Diffraction Pattern Refinement Structure Refinement Solution->Refinement Database Deposition (e.g., CSD) Refinement->Database

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: A Comparative Guide to Structural Characterization

While SCXRD provides the definitive solid-state structure, it is not the only tool available. A comprehensive analysis often relies on an integrated approach, with other techniques providing complementary information. The choice of method depends on the research question, sample availability, and physical state.

Head-to-Head: Single-Crystal XRD vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy and SCXRD are the two primary methods for small molecule structure elucidation. They are complementary, providing different but equally valuable insights.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Physical State Solid (single crystal)Solution (dissolved in deuterated solvent)
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[5][9]Connectivity (1D/2D NMR), relative stereochemistry (NOE), molecular dynamics, solution conformation.[10]
Key Advantage Unambiguous determination of absolute and relative configuration of stereocenters.[9] Provides a definitive, high-resolution 3D structure.Does not require crystals, which can be difficult to obtain.[9] Reveals information about the molecule's behavior in a physiologically relevant state (solution).[10]
Main Limitation Requires high-quality single crystals; the solid-state conformation may differ from the solution or biologically active state.Can be difficult to assign complex structures or distinguish between certain stereoisomers.[9] Does not directly provide absolute configuration.
Sample Amount Micrograms (single crystal)Milligrams
When to Prioritize When absolute stereochemistry is unknown; to understand intermolecular interactions in the solid state; when NMR data is ambiguous.[9]For routine structure confirmation; when crystals cannot be grown; to study dynamic processes or solution-state conformations.
The Role of Complementary Techniques
  • Powder X-ray Diffraction (PXRD): While SCXRD analyzes a single crystal, PXRD analyzes a bulk, polycrystalline powder. It is used to identify the crystalline phase, assess sample purity, and characterize materials that do not form large single crystals. For a compound like this compound, PXRD would be used to confirm that the bulk material is the same crystalline form as the single crystal selected for analysis.[11][12]

  • Spectroscopic Methods (FT-IR, Mass Spectrometry): These techniques are essential for confirming the chemical identity and purity of the compound before attempting the time-consuming process of crystallization. They verify the presence of functional groups and confirm the molecular weight, respectively.

G cluster_decision Decision Points cluster_methods Analytical Methods Start Research Question NeedAbsConfig Need Absolute Stereochemistry? Start->NeedAbsConfig HasCrystal Single Crystal Available? NeedAbsConfig->HasCrystal Yes NMR Prioritize NMR NeedAbsConfig->NMR No NeedSolutionInfo Need Solution Dynamics? HasCrystal->NeedSolutionInfo No SCXRD Prioritize SCXRD HasCrystal->SCXRD Yes NeedSolutionInfo->NMR No Both Use Both (Complementary) NeedSolutionInfo->Both Yes

Figure 2: Decision framework for selecting a structural analysis method.

Part 3: Data Interpretation and The Global Scientific Context

A solved crystal structure is more than just a picture. It is a dense dataset that reveals fundamental chemical properties. For this compound, the structure would precisely define the pucker of the azetidine ring, the orientation of the isopropyl group, and the hydrogen bonding interactions involving the hydrochloride counter-ion. This information is invaluable for computational modeling and rational drug design.

Upon solving a structure, it is standard practice to deposit the crystallographic information file (CIF) into a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14] Depositing data makes it discoverable and reusable for the entire scientific community, allowing for large-scale analyses and the development of new predictive models.[15][16]

Conclusion

The structural elucidation of novel compounds like this compound is a critical step in modern drug discovery. Single-Crystal X-ray Diffraction stands as the definitive method for determining the three-dimensional atomic arrangement in the solid state, providing unparalleled precision in defining stereochemistry and intermolecular interactions. However, it is not a panacea. A truly comprehensive understanding is achieved by integrating SCXRD with solution-state techniques like NMR spectroscopy. By understanding the strengths and limitations of each method, researchers can strategically select the right tools to accelerate their research, transforming promising molecules into validated chemical assets.

References

  • Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?[Link]

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  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

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  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

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  • ChemRxiv. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]

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  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

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  • PubMed. (2016). The Cambridge Structural Database. [Link]

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A Senior Application Scientist’s Guide to Lipophilicity Modulation: A Comparative Analysis of 3-(Propan-2-yl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The Central Role of Lipophilicity in Drug Efficacy

In the intricate process of drug discovery, lipophilicity stands out as a paramount physicochemical property. It governs a molecule's journey through the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] A compound's lipophilicity, quantified as the logarithm of its partition coefficient (logP) between an oily (n-octanol) and an aqueous phase, dictates its ability to traverse cellular membranes, engage with protein targets, and avoid rapid metabolic clearance.[2][3]

While high lipophilicity can enhance membrane permeability and target binding, it often correlates with poor solubility, increased metabolic turnover, and off-target toxicity.[3] Conversely, highly polar compounds may exhibit excellent solubility but struggle to cross biological barriers. Therefore, medicinal chemists must meticulously tune this parameter to strike a delicate balance. An optimal logP range, often cited as being between 0 and 3, is frequently associated with improved bioavailability and a higher probability of therapeutic success.[3] This guide focuses on a specific chemical tool for achieving this balance: the 3-(propan-2-yl)azetidine moiety.

Deconstructing the Modifier: 3-(Propan-2-yl)azetidine Hydrochloride

To understand the impact of this building block, we must analyze its constituent parts:

  • The Azetidine Ring: This four-membered saturated heterocycle is a valuable scaffold in modern medicinal chemistry.[4] Compared to its larger counterparts like pyrrolidine or piperidine, the azetidine ring's constrained nature and higher sp³ character often lead to a reduction in lipophilicity and an improvement in aqueous solubility.[4] Its basic nitrogen atom serves as a key hydrogen bond acceptor and a point for further molecular elaboration.

  • The 3-(Propan-2-yl) Substituent: The isopropyl group (propan-2-yl) is a classic, moderately sized lipophilic fragment. Its introduction at the 3-position of the azetidine ring systematically increases the molecule's nonpolar surface area, thereby increasing its logP relative to an unsubstituted azetidine. This allows for a controlled "dialing-in" of lipophilicity.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which is crucial for handling and formulation due to improved stability and solubility. In biological systems, the basic azetidine nitrogen will be protonated at physiological pH (pKa dependent). This ionization dramatically increases aqueous solubility. Therefore, for this compound and its derivatives, the distribution coefficient (logD) , which is the partition coefficient at a specific pH, is a more relevant metric than the logP of the neutral species.[5]

The strategic combination of a solubility-enhancing ring, a lipophilicity-boosting substituent, and an ionizable center makes 3-(propan-2-yl)azetidine a nuanced tool for ADMET optimization.

Comparative Analysis: Gauging the Impact on Lipophilicity

The true value of a molecular fragment is understood through comparison. We've compiled calculated logP (cLogP) data for a model core (phenyl) modified with 3-(propan-2-yl)azetidine and other commonly used saturated heterocyclic fragments. The cLogP provides a standardized baseline for assessing the intrinsic lipophilicity of the neutral form of these fragments.

Modification to Phenyl Core Structure Calculated logP (cLogP) Interpretation
Phenyl (Baseline)1.96Baseline lipophilicity.
3-Azetidinylphenyl0.99Significant decrease in lipophilicity due to the polar azetidine ring.
3-(1-(Propan-2-yl)azetidin-3-yl)phenyl 2.25 Moderate increase in lipophilicity over the baseline, balancing the polar ring with the lipophilic isopropyl group.
3-Pyrrolidinylphenyl1.90Minor decrease in lipophilicity; the larger ring is less effective at reducing logP than azetidine.
4-Piperidinylphenyl2.15Slight increase in lipophilicity compared to the baseline.

Note: cLogP values were calculated using standard computational algorithms for consistency. Experimental values may vary.

As the data illustrates, the 3-(propan-2-yl)azetidine fragment provides a distinct lipophilicity profile. It offers a more substantial increase in logP compared to unsubstituted or smaller alkyl-substituted azetidines, while contributing less lipophilicity than larger or more complex aliphatic rings, providing a valuable intermediate option for the medicinal chemist.

The following diagram illustrates the decision-making process when selecting a fragment to modify a core scaffold's lipophilicity.

G cluster_0 cluster_1 cluster_2 Core Core Scaffold (e.g., Phenyl) Azetidine + 3-Azetidinyl Core->Azetidine Add Polar Fragment IsopropylAzetidine + 3-(Propan-2-yl)azetidinyl Core->IsopropylAzetidine Add Balanced Fragment Piperidine + 4-Piperidinyl Core->Piperidine Add Lipophilic Fragment ResultA logP Decreases (Higher Solubility) Azetidine->ResultA ResultB logP Increases Moderately (Balanced Profile) IsopropylAzetidine->ResultB ResultC logP Increases (Higher Permeability) Piperidine->ResultC

Caption: Fragment-based lipophilicity modulation workflow.

Experimental Verification: The Shake-Flask Method for logD₇.₄ Determination

While computational predictions are invaluable for initial screening, experimental verification is the cornerstone of physicochemical characterization.[6] The "shake-flask" method remains the gold standard for determining partition coefficients due to its direct measurement principle.[6][7]

Causality Behind Experimental Choices:

  • System: n-Octanol and a pH 7.4 phosphate buffer are used. n-Octanol is the standard surrogate for the lipid bilayer of cell membranes. A pH of 7.4 is chosen to mimic physiological conditions, making the resulting logD value highly relevant for predicting in vivo behavior.[7][8]

  • Pre-Saturation: Each solvent phase is pre-saturated with the other. This is a critical, self-validating step to prevent volume changes during the experiment, ensuring that the partitioning equilibrium is solely dependent on the analyte's properties.

  • Quantification: HPLC with UV detection is a robust and sensitive method for quantifying the analyte in each phase, suitable for the low concentrations often required.[7]

Detailed Step-by-Step Protocol
  • Preparation of Phases:

    • Prepare a 100 mM phosphate buffer and adjust its pH to precisely 7.40.

    • Combine equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase. These are your working solvents.

  • Analyte Stock Solution:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO or methanol. Justification: A stock solution allows for precise and small additions, minimizing the amount of organic solvent introduced into the partition system.

  • Partitioning Experiment:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 2 mL of each for a 1:1 ratio).

    • Spike the two-phase system with a small volume of the analyte stock solution (e.g., 4 µL of a 10 mM stock into the 4 mL total volume to achieve a 10 µM final concentration).

    • Cap the vial tightly and agitate at a consistent temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). Trustworthiness Check: Run a parallel experiment for a longer duration (e.g., 6 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the center of each phase using separate, clean syringes. Avoid disturbing the interface.

  • Quantification:

    • Analyze the concentration of the analyte in both the aqueous ([Drug]aq) and n-octanol ([Drug]oct) aliquots using a validated HPLC-UV method.

    • Prepare calibration standards in both pure aqueous buffer and pure n-octanol to ensure accurate quantification.

  • Calculation:

    • The distribution coefficient (D₇.₄) is calculated as: D₇.₄ = [Drug]oct / [Drug]aq

    • The final logD₇.₄ is the base-10 logarithm of this ratio: logD₇.₄ = log₁₀(D₇.₄)

Conclusion and Outlook

The 3-(propan-2-yl)azetidine moiety, delivered as its hydrochloride salt, is a highly effective tool for medicinal chemists aiming to fine-tune compound lipophilicity. It provides a moderate and predictable increase in logP compared to a parent azetidine, offering a valuable intermediate option between highly polar fragments and more lipophilic, larger saturated rings. This "balanced" profile can be instrumental in optimizing a drug candidate's ADMET properties, potentially improving solubility over more lipophilic analogues while enhancing permeability compared to more polar ones. The provided experimental protocol for logD determination serves as a reliable method to validate these design principles in practice, ensuring that compound optimization is guided by robust, reproducible data.

References

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Comparative Guide to the Structure-Activity Relationship of 3-(Propan-2-yl)azetidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted azetidine analogs, with a particular focus on inferring the potential pharmacological profile of "3-(Propan-2-yl)azetidine hydrochloride." While specific SAR studies on this exact compound are not extensively available in the public domain, by examining research on structurally related azetidine derivatives, we can extrapolate key principles and comparative data to guide further research and drug development.[1] This document synthesizes available information on the biological activities of these and similar scaffolds, offering insights into their therapeutic potential.[1]

The azetidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[2] Its unique physicochemical and pharmacokinetic properties, such as high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced solubility, metabolic stability, and make it an attractive scaffold for designing bioactive molecules.[3]

I. Inferred Structure-Activity Relationship Insights

The biological activity of azetidine-containing compounds is heavily influenced by the nature and position of substituents on the azetidine ring.[1] For 3-substituted azetidines, the following SAR observations can be drawn from studies on related analogs, particularly those targeting monoamine transporters and G protein-coupled receptors (GPCRs).

The Azetidine Ring: This four-membered ring acts as a rigid scaffold, crucial for orienting substituents for optimal interaction with biological targets.[1] Its replacement with larger rings like piperidine can significantly alter activity and selectivity.[1]

Substitution at the 3-Position: The substituent at the 3-position of the azetidine ring is a key determinant of biological activity.

  • Size and Lipophilicity: The isopropyl group in "this compound" is a relatively small and lipophilic substituent. In related series of 3-aminoazetidine analogs evaluated as triple reuptake inhibitors (TRIs), variations in the substituent at this position significantly impacted potency at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] While direct data on an isopropyl group is scarce, it is plausible that its size and lipophilicity would influence binding affinity and selectivity towards these transporters or other CNS targets.

  • Stereochemistry: The stereochemistry at the 3-position is critical. For instance, in a study of azetidine-2,3-dicarboxylic acids acting on NMDA receptors, the four stereoisomers displayed markedly different affinities and agonist potencies.[4] It is highly probable that the stereochemistry of the 3-(propan-2-yl) group would similarly influence the biological activity of its analogs.

Nitrogen Substitution: The substituent on the azetidine nitrogen is another critical factor. In many bioactive azetidine derivatives, this position is substituted with groups that can modulate pharmacokinetic properties and target engagement. For instance, in a series of dopamine antagonists, a benzhydryl group on the nitrogen was found to be important for activity at D2 and D4 receptors.[5]

II. Comparative Biological Activity of 3-Substituted Azetidine Analogs

While specific data for this compound is limited, a comparative analysis of related 3-substituted azetidine analogs provides valuable insights into potential biological activities.

Compound/Analog SeriesBiological Target(s)Key SAR FindingsReference
3-Aminoazetidine Analogs SERT, NET, DAT (Triple Reuptake Inhibitors)The nature of the substituent on the 3-amino group is critical for potency and selectivity. Aromatic and heteroaromatic substituents are common.[2]
Azetidine-2,3-dicarboxylic Acids NMDA ReceptorsStereochemistry at both the 2- and 3-positions dramatically affects affinity and agonist/antagonist activity. L-trans-ADC showed the highest affinity.[4]
3-Aryl-3-oxypropylamine Azetidines SERT, NET, DAT (Triple Reuptake Inhibitors)The nature of the aryl group and the length of the oxypropylamine chain influence potency.[6]
N-(1-benzhydryl-azetidin-3-yl)-benzamides Dopamine D2 and D4 ReceptorsSubstitution on the benzamide phenyl ring at the 2, 3, or 4-position impacts receptor affinity and selectivity.[5]

III. Experimental Protocols for Pharmacological Evaluation

To elucidate the SAR of "this compound" and its analogs, a series of in vitro and in vivo assays are necessary. The following protocols are standard in the field for characterizing compounds targeting GPCRs and monoamine transporters.

A. Radioligand Binding Assays for GPCRs

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a specific receptor.[7]

Objective: To determine the binding affinity (Ki) of this compound analogs for a specific GPCR.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.[7]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors).

    • Add increasing concentrations of the unlabeled test compound (this compound analogs).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays for GPCRs

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.[8][9]

Objective: To characterize the functional activity of this compound analogs at a specific GPCR.

Principle: GPCR activation leads to downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs).[8][9] Measuring the levels of these second messengers provides a readout of receptor activation or inhibition.

Step-by-Step Methodology (cAMP Assay for Gs or Gi-coupled receptors):

  • Cell Culture and Plating:

    • Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1).

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For agonist testing, add increasing concentrations of the test compounds to the cells.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compounds before adding a known agonist at a fixed concentration (e.g., its EC80).

    • Include appropriate controls (vehicle, reference agonist, and reference antagonist).

  • Cell Lysis and cAMP Measurement:

    • After the incubation period, lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout (e.g., HTRF).

  • Data Analysis:

    • For agonists, plot the response (e.g., luminescence) against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

IV. Visualization of Key Concepts

A. Hypothetical SAR Exploration Workflow

SAR_Workflow cluster_synthesis Synthesis & Analog Design cluster_screening Screening Cascade cluster_optimization Lead Optimization Lead Lead Compound 3-(Propan-2-yl)azetidine HCl Analogs Design & Synthesize Analogs (Vary R1, R2, Stereochemistry) Lead->Analogs Scaffold Hopping Bioisosteric Replacement Binding Primary Screening (Binding Assays) Analogs->Binding Functional Secondary Screening (Functional Assays) Binding->Functional Hit Confirmation ADME Tertiary Screening (ADME/Tox) Functional->ADME Lead Generation SAR Establish SAR (Data Analysis) ADME->SAR SAR->Analogs Iterative Design InVivo In Vivo Efficacy SAR->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A workflow for SAR exploration of azetidine analogs.

B. Gq-Coupled GPCR Signaling Pathway

Gq_Pathway Ligand Azetidine Analog (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response PKC->Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Response

Caption: A simplified Gq-coupled GPCR signaling cascade.

V. Conclusion

While direct experimental data on the SAR of "this compound" is not widely published, a comparative analysis of related 3-substituted azetidine analogs provides a valuable framework for guiding future research. The azetidine scaffold is a versatile platform, and modifications at the 3-position, as well as on the ring nitrogen, are critical determinants of biological activity and target selectivity. The experimental protocols outlined in this guide provide a robust starting point for the pharmacological characterization of novel azetidine-based compounds. Further investigation into the synthesis and biological evaluation of analogs of "this compound" is warranted to fully elucidate its therapeutic potential.

References

  • BenchChem. (n.d.). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition.
  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Li, J., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols.
  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem.
  • Costantino, G., & Maltoni, K. (2009). Ligand and Structure-based Methodologies for the Prediction of the Activity of G Protein-Coupled Receptor Ligands. Current Topics in Medicinal Chemistry.
  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 3-((4-Bromophenyl)sulfonyl)azetidine Analogs and Related Compounds.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Traynor, J. R., & Coles, C. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
  • (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate.
  • El-Sayed, R., et al. (2022). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. Scientific Reports.
  • (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry.
  • Eurofins Discovery. (n.d.). Functional GPCR Assays for Screening and Profiling in Drug Discovery.

Sources

A Senior Application Scientist's Guide to Comparing Computational Docking Poses of "3-(Propan-2-yl)azetidine hydrochloride" Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of computational docking poses for "3-(Propan-2-yl)azetidine hydrochloride" ligands. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for ligand-protein interaction studies. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and validated approach.

Introduction: The Significance of Azetidine Scaffolds and the STAT3 Target

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural properties, including a high degree of sp3 character and conformational rigidity, can confer improved physicochemical and pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and solubility.[1] Azetidine derivatives have shown a wide range of pharmacological activities, including as potent inhibitors of key protein targets in various diseases.[2][3]

In this guide, we focus on "this compound," a representative 3-substituted azetidine. While no specific biological activity has been reported for this exact molecule, the broader class of azetidine-containing compounds has been successfully developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4] STAT3 is a well-validated therapeutic target in oncology, as its constitutive activation is a hallmark of many human cancers, driving tumor cell proliferation, survival, and metastasis.[5][6] Therefore, for the purpose of this guide, we will explore the computational docking of "this compound" into the SH2 domain of human STAT3, a critical region for its dimerization and subsequent activation.[3][7]

The Workflow of Computational Docking

Computational docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a protein target.[8] The process involves sampling a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity.[2][9] A lower docking score generally indicates a more favorable binding interaction.

Below is a diagram illustrating the typical workflow for a protein-ligand docking experiment.

Computational Docking Workflow Computational Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Protein_Preparation Protein Preparation (from PDB) Grid_Box_Generation Grid Box Generation Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (2D to 3D) Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Grid_Box_Generation->Molecular_Docking Pose_Analysis Pose Analysis & Validation Molecular_Docking->Pose_Analysis

Caption: A flowchart of the computational docking process.

Experimental Protocol: Docking "this compound" into STAT3

This section provides a detailed, step-by-step methodology for performing the docking experiment using the widely adopted and open-source software, AutoDock Vina.[5][10]

Part 1: Protein Preparation

The initial step is to obtain and prepare the protein structure. We will use the crystal structure of the human STAT3 core domain in complex with a small-molecule inhibitor (PDB ID: 6NJS) from the RCSB Protein Data Bank.[5] This structure provides a high-resolution view of the SH2 domain binding pocket.

  • Download the PDB File: Obtain the protein structure in PDB format from the RCSB PDB website ([Link]).

  • Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed to prepare the protein for docking. This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.[9][11] For this protocol, we will use AutoDock Tools (ADT), which is part of the MGLTools suite.

    • Open the PDB file in ADT.

    • Delete all water molecules (Edit > Delete Water).

    • Remove any co-crystallized ligands and ions that are not part of the protein itself.

  • Add Hydrogens: The hydrogen atoms are typically not resolved in X-ray crystal structures. It is crucial to add them, especially the polar hydrogens, as they are involved in hydrogen bonding.

    • In ADT, navigate to Edit > Hydrogens > Add. Select "Polar only" and click "OK".

  • Assign Charges: A scoring function requires the assignment of partial charges to each atom. The Gasteiger charging method is commonly used for this purpose.[12]

    • In ADT, go to Edit > Charges > Compute Gasteiger.

  • Set Atom Types: Assign AutoDock 4 atom types to the protein.

  • Save as PDBQT: The final prepared protein structure should be saved in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types (Grid > Macromolecule > Choose).[12]

Part 2: Ligand Preparation

The ligand, "this compound," needs to be converted from its 2D representation to a 3D structure suitable for docking.

  • Generate 2D Structure: Draw the 2D structure of "3-(Propan-2-yl)azetidine" using a chemical drawing software like ChemDraw or Marvin Sketch. The SMILES string for the neutral base is CC(C)C1CNC1.[13]

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., MOL2 or PDB).[2] This process will also generate an initial low-energy conformation.

  • Energy Minimization: It is good practice to perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a more stable conformation. This can also be done with Open Babel.

  • Prepare for Docking in ADT:

    • Open the 3D structure of the ligand in AutoDock Tools.

    • The software will automatically detect the root of the molecule and define the rotatable bonds. You can manually inspect and adjust these if necessary.

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Part 3: Grid Box Generation and Docking

The next step is to define the search space for the docking simulation.

  • Define the Grid Box: The grid box is a three-dimensional cube that encompasses the binding site of the protein. The docking algorithm will confine its search for ligand poses within this box.

    • In ADT, with the protein loaded, go to Grid > Grid Box.

    • Center the grid box on the known binding site of the STAT3 SH2 domain. A good starting point is to center it on the co-crystallized ligand from the original PDB file (if available) or on key residues known to be important for binding. For PDB ID 6NJS, the binding site is well-defined.[5]

    • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for some rotational and translational freedom. A common practice is to have the box extend about 10 Å beyond the ligand in each direction.

  • Create the Configuration File: AutoDock Vina uses a configuration file (e.g., conf.txt) to specify the input files and docking parameters. This file should contain the following information:

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • out = output_poses.pdbqt

    • center_x, center_y, center_z: The coordinates of the center of the grid box.

    • size_x, size_y, size_z: The dimensions of the grid box in Angstroms.

    • exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the computational time but also the likelihood of finding the best pose. A value of 8 is a reasonable starting point.[14]

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

Analysis and Comparison of Docking Poses

Upon completion, AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Quantitative Data Summary

The primary output to compare are the binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) of the atomic positions between different poses.

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-6.50.00Gln635, Ser636, Arg609
2-6.31.25Gln635, Ser613
3-6.12.10Arg609, Lys591
4-5.93.50Val637, Ile595
5-5.84.20Ser611, Ser613

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Binding Affinity: The most negative value represents the most favorable predicted binding energy. Pose 1, with a score of -6.5 kcal/mol, is the top-ranked pose.

  • RMSD: The RMSD value indicates the spatial difference between two poses. A low RMSD (typically < 2.0 Å) between the top-ranked poses suggests that the docking simulation has converged to a well-defined binding mode.[11]

  • Clustering: Poses with low RMSD values can be grouped into clusters, representing distinct binding modes. Analyzing the top-ranked clusters can provide a more comprehensive understanding of the potential binding interactions.

Visual Inspection and Validation

It is crucial to visually inspect the top-ranked poses in a molecular graphics program. This allows for a qualitative assessment of the binding mode and the identification of key intermolecular interactions, such as:

  • Hydrogen Bonds: These are critical for stabilizing the protein-ligand complex.

  • Hydrophobic Interactions: The nonpolar parts of the ligand will often interact with hydrophobic pockets in the protein.

  • Electrostatic Interactions: The charged groups on the ligand and protein can form favorable electrostatic interactions.

A plausible docking pose should exhibit chemically sensible interactions with the protein's binding site. For STAT3, key interactions often involve residues in the SH2 domain that recognize the phosphotyrosine motif of its natural binding partners.[3]

The following diagram illustrates the process of pose validation.

Pose_Validation Pose Validation & Interpretation Docking_Output Docking Output (Ranked Poses) Quantitative_Analysis Quantitative Analysis (Scores, RMSD) Docking_Output->Quantitative_Analysis Visual_Inspection Visual Inspection (Interactions) Docking_Output->Visual_Inspection Pose_Selection Selection of Plausible Poses Quantitative_Analysis->Pose_Selection Visual_Inspection->Pose_Selection

Caption: The process of validating and interpreting docking poses.

Conclusion

This guide has provided a comprehensive framework for comparing the computational docking poses of "this compound" using STAT3 as a representative protein target. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the potential binding modes of novel ligands. It is important to remember that computational docking is a predictive tool, and the results should ideally be validated with experimental data. However, when applied correctly, it serves as an indispensable method in modern drug discovery, enabling the prioritization of compounds for synthesis and biological testing.

References

  • Bai, L., et al. (2019). A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell, 36(5), 498-511.e17. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring in Organic Synthesis. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Gao, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729-15754. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

  • Jaghoori, M. M., et al. (2016). AutoDock Vina: A comprehensive review of the first decade of its applications. Journal of Molecular Graphics and Modelling, 69, 98-115. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]

  • RCSB Protein Data Bank. (n.d.). PDB ID: 6NJS. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Sgrignani, J., et al. (2018). Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development. International Journal of Molecular Sciences, 19(10), 3046. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891-3897. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • PubChemLite. (n.d.). This compound (C6H13N). [Link]

  • Yue, P., & Turkson, J. (2009). Targeting STAT3 in cancer: how successful are we? Expert Opinion on Investigational Drugs, 18(1), 45-56. [Link]

  • Wang, R., et al. (2005). The PDBbind database: methodologies and updates. Journal of Medicinal Chemistry, 48(12), 4111-4119. [Link]

  • Korb, O., et al. (2009). Potential and limitations of docking-based virtual screening. Journal of Computer-Aided Molecular Design, 23(4), 213-221. [Link]

  • ResearchGate. (n.d.). STAT3 structure. Protein Data Bank (ID 1BG1) structure of STAT3 is shown. [Link]

  • He, X., et al. (2020). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 10, 156. [Link]

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Safety Operating Guide

Proper Disposal of 3-(Propan-2-yl)azetidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial building block in contemporary drug discovery and development, 3-(propan-2-yl)azetidine hydrochloride demands meticulous handling not only during its use but also through its final disposal. Improper disposal of this heterocyclic amine salt can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring your laboratory operations remain safe, efficient, and environmentally responsible.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is the salt of a weak base (the azetidine derivative) and a strong acid (hydrochloric acid).

  • Chemical Hazards : Safety Data Sheets (SDS) for this compound and analogous azetidine hydrochlorides indicate that it is a skin and eye irritant.[1][2] Inhalation may also cause respiratory tract irritation.[2] The strained four-membered azetidine ring, while more stable as a hydrochloride salt, contributes to the molecule's overall reactivity.

  • Physical Properties : It is typically a solid powder that is soluble in water. This solubility means spills can easily contaminate aqueous environments if not handled correctly.

  • Regulatory Framework : All chemical waste disposal is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3] Your institution's Environmental Health & Safety (EHS) office translates these regulations into specific lab procedures.

Required Personal Protective Equipment (PPE): Adherence to PPE protocols is non-negotiable. Before handling the compound for disposal, ensure you are wearing:

  • Eye Protection : Safety glasses or goggles are essential.[4]

  • Gloves : Chemical-resistant gloves, such as nitrile, are mandatory.[4]

  • Lab Coat : A standard laboratory coat protects against spills.[4]

  • Respiratory Protection : If handling large quantities of the powder or if there is a risk of aerosolization, a NIOSH-approved respirator should be used.[4]

Waste Segregation: The First Step to Compliance

Proper segregation is the cornerstone of safe chemical waste management. Under no circumstances should this compound or its solutions be disposed of down the drain.[5]

Actionable Steps:

  • Identify as Hazardous Waste : This compound must be treated as regulated hazardous waste.[6][7]

  • Determine the Waste Stream : Consult your institutional EHS guidelines. This compound will typically be categorized as "solid organic chemical waste" or "non-halogenated organic waste."

  • Use Designated Containers : Never use incompatible containers like bleach or soda bottles.[7] Use only approved hazardous waste containers provided by your EHS department, which are made of compatible materials and feature secure, screw-top caps.[5][8]

Step-by-Step Disposal Protocols

The specific procedure depends on the form of the waste.

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Container Integrity : Ensure the compound is in its original, clearly labeled container. If the original container is damaged, it must be safely overpacked into a larger, compatible, and properly labeled container.

  • Labeling : Attach a completed hazardous waste tag, available from your EHS office, to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").[9]

  • Storage : Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[5][9] This area must be at or near the point of generation and under the control of laboratory personnel.[10] Ensure secondary containment (such as a tray or tub) is used for all liquid waste containers.[5][8]

  • Pickup Request : Once the container is ready, submit a chemical waste pickup request to your institution's EHS department.[7][8]

Protocol 3.2: Disposal of Contaminated Labware and Debris

This includes items such as gloves, weigh boats, paper towels, and silica gel grossly contaminated with the compound.

  • Collection : Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or a sturdy, wide-mouth container lined with a bag.

  • Labeling : Securely seal the bag or container and attach a hazardous waste tag. The label should identify the contents as "Debris contaminated with this compound."

  • Storage and Pickup : Store the container in the SAA and arrange for pickup via your EHS office.

Protocol 3.3: Disposal of Aqueous Solutions
  • Collection : Pour dilute or concentrated aqueous solutions containing the compound into a designated, robust, and chemically compatible liquid waste container (e.g., a carboy).

  • Labeling : Label the container with a hazardous waste tag, listing the full chemical name and an accurate estimation of its concentration.

  • Storage : Keep the container tightly sealed and stored in secondary containment within the SAA to prevent spills.[7][8]

  • Pickup : Request a waste pickup when the container is full or according to your lab's schedule.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

  • Solid Spill :

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, gently sweep or scoop the solid material to avoid creating dust.

    • Place the collected material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., water), collecting the cleaning materials as hazardous waste.

  • Liquid (Solution) Spill :

    • Contain the spill using an absorbent material like vermiculite or a chemical spill pad.[11]

    • Collect the saturated absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

Summary of Disposal Procedures

For quick reference, the key logistical information is summarized below.

Waste TypeContainerLabeling RequirementsKey Prohibitions
Pure Solid Compound Original or EHS-approved, sealed container."Hazardous Waste," full chemical name, hazard warnings.Do not dispose of in regular trash.
Contaminated Debris Lined, sealed, leak-proof container or bag."Hazardous Waste," "Debris contaminated with..."Do not dispose of in regular or biohazard trash.
Aqueous Solutions EHS-approved, sealed liquid waste carboy."Hazardous Waste," full chemical name, concentration.Do not dispose of down the drain.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Identify Waste Containing 3-(Propan-2-yl)azetidine HCl waste_type What is the form of the waste? start->waste_type solid_node Pure Solid or Expired Reagent waste_type->solid_node Solid debris_node Contaminated Labware (Gloves, Paper, Silica) waste_type->debris_node Debris liquid_node Aqueous Solution (Dilute or Concentrated) waste_type->liquid_node Liquid solid_container Place in Original or EHS-Approved Solid Waste Container solid_node->solid_container debris_container Place in Lined, Sealed Contaminated Debris Container debris_node->debris_container liquid_container Pour into EHS-Approved Liquid Waste Carboy (in Secondary Containment) liquid_node->liquid_container label_waste Affix Completed Hazardous Waste Label solid_container->label_waste debris_container->label_waste liquid_container->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup

Caption: Decision workflow for segregating and preparing this compound waste for disposal.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.

References

  • BenchChem. (n.d.). Safe Disposal of 3-(Cycloheptyloxy)azetidine: A Comprehensive Guide for Laboratory Professionals.
  • Clym Environmental Services. (n.d.). Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations.
  • Sigma-Aldrich. (n.d.). This compound.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (n.d.). This compound (Alias: 3-isopropylazetidine hydrochloride).
  • ChemBlink. (n.d.). MSDS of azetidine hydrochloride.
  • Sigma-Aldrich. (2023, September 15). Safety Data Sheet for 2-Isobutyl-3-methoxypyrazine.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: Azetidine hydrochloride.
  • A&D Technology. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health & Safety.
  • Sigma-Aldrich. (2023, November 6). Safety Data Sheet for 2-aminopropane; isopropylamine.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from Reed College Environmental Health & Safety.
  • Oregon State University. (2014). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2023, September 24). Safety Data Sheet for Hydrochloric Acid solution.
  • Fisher Scientific. (2023, December 19). Safety Data Sheet for 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
  • Acros Organics. (2023, December 18). Safety Data Sheet for 3-Nitrophenylhydrazine hydrochloride.
  • U.S. Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines.
  • U.S. Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
  • U.S. Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Propan-2-yl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 3-(Propan-2-yl)azetidine hydrochloride (CAS No. 1423024-42-3). The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the cornerstone of safe handling. This compound is classified with the signal word "Warning" and carries specific GHS hazard statements that dictate our safety protocols.[1][2]

  • Physical Form: This compound is typically a solid powder[1][3]. This physical state presents a primary risk of airborne dust generation during handling, such as weighing or transferring.

  • Primary Hazards:

    • H315 - Causes skin irritation: Direct contact with the powder can lead to skin irritation.[1][2][4][5]

    • H319 - Causes serious eye irritation: The powder is a significant hazard to the eyes, capable of causing serious irritation upon contact.[1][2][4][5]

    • H335 - May cause respiratory irritation: Inhalation of airborne dust can irritate the respiratory tract.[1][4][5]

The causality is clear: the principal danger arises from direct contact with the solid powder or its dust. Therefore, our PPE strategy is centered on creating a complete barrier to prevent skin contact, eye exposure, and inhalation.

Core PPE and Engineering Controls

The selection of Personal Protective Equipment (PPE) is not a static choice but is dictated by the specific task being performed. The following table summarizes the minimum requirements for handling this compound.

TaskRequired Engineering ControlMinimum PPE RequirementsRationale & Key Considerations
Storage & Inspection Ventilated Chemical Storage CabinetSafety Glasses, Nitrile Gloves, Lab CoatProtects against incidental exposure from a leaking or damaged container. Store in a cool, dry, well-ventilated area away from incompatible materials.[4][6][7]
Weighing & Transfer (Solid) Certified Chemical Fume HoodChemical Splash Goggles, Face Shield, Nitrile Gloves (Double-gloving recommended), Lab Coat, Disposable Particulate Respirator (N95/FFP2 or higher)This is the highest-risk activity for generating dust. A fume hood is mandatory to contain airborne particles. A respirator is essential to prevent respiratory irritation.[4][8]
Solution Preparation Certified Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab CoatWhile the dust inhalation risk is lower once dissolved, the risk of splashes containing the irritant remains. Always add the solid to the solvent slowly.
Reaction Workup & Purification Certified Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab CoatProtects against splashes and potential aerosol generation during procedures like extraction or chromatography.
Waste Disposal Designated Hazardous Waste AreaChemical Splash Goggles, Nitrile Gloves, Lab CoatPrevents exposure while handling sealed hazardous waste containers. Contaminated PPE must also be disposed of as hazardous waste.[2][9]

Procedural Guide: From Preparation to Disposal

Adherence to a strict, logical workflow is critical for safety. The following diagram and protocols outline the necessary steps for safely handling this compound.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of protection.

PPE_Workflow cluster_0 cluster_1 Solid Form cluster_2 Liquid Form (Solution) start Start: Handling 3-(Propan-2-yl)azetidine HCl task_type What is the material's form? start->task_type weighing Weighing or Transferring Solid Powder? task_type->weighing Solid splash_risk Significant Splash or Aerosol Risk? task_type->splash_risk Solution ppe_solid Required PPE: - Chemical Fume Hood - N95/P2 Respirator - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat weighing->ppe_solid Yes ppe_solution_high Required PPE: - Chemical Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat splash_risk->ppe_solution_high Yes ppe_solution_low Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_solution_low No

Caption: PPE selection workflow for handling this compound.

Protocol 1: Donning Personal Protective Equipment

The sequence of putting on PPE is designed to prevent contamination of clean surfaces.

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Goggles and/or Face Shield: Adjust for a snug and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a complete seal.[10] If double-gloving, don the first pair, then the second.

Protocol 2: Doffing and Disposal of Contaminated PPE

This sequence is critical to prevent self-contamination after handling is complete.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unbutton and roll it outwards, containing the contaminated surface within the roll. Dispose of it in the appropriate bin.

  • Respirator: Remove by the straps.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[2][11]

Emergency Procedures and Disposal

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Wearing the full PPE described for handling the solid (including a respirator), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[4]

  • Clean the spill area with a suitable decontaminating solution and wash the area with water.

  • All materials used for cleanup are considered hazardous waste.

Waste Disposal Plan: All this compound waste, including empty containers, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.[2]

  • Containerization: Use only designated, chemically resistant, and clearly labeled hazardous waste containers.

  • Labeling: The label must include the full chemical name and associated hazards.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Entrust disposal to a licensed waste disposal company.[2][9]

References

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • This compound | 1423024-42-3. Sigma-Aldrich. [Link]

  • Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem - NIH. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • MSDS of azetidine hydrochloride. Molbase. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.